Product packaging for Hexadec-3-enedioic acid(Cat. No.:CAS No. 112092-18-9)

Hexadec-3-enedioic acid

Cat. No.: B15420597
CAS No.: 112092-18-9
M. Wt: 284.39 g/mol
InChI Key: ZOTBLOHJYINDOZ-UHFFFAOYSA-N
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Description

Hexadec-3-enedioic acid is a useful research compound. Its molecular formula is C16H28O4 and its molecular weight is 284.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O4 B15420597 Hexadec-3-enedioic acid CAS No. 112092-18-9

Properties

CAS No.

112092-18-9

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

hexadec-3-enedioic acid

InChI

InChI=1S/C16H28O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h9,11H,1-8,10,12-14H2,(H,17,18)(H,19,20)

InChI Key

ZOTBLOHJYINDOZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC=CCC(=O)O)CCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Hexadec-3-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadec-3-enedioic acid is a 16-carbon unsaturated dicarboxylic acid. Long-chain dicarboxylic acids are valuable as monomers in the synthesis of specialty polymers such as polyamides and polyesters, and also find applications as plasticizers, lubricants, and in the synthesis of fragrances.[1][2][3] The presence of a double bond in the carbon chain offers a site for further functionalization, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of a proposed synthetic route and the expected characterization of this compound.

Proposed Synthesis of this compound

Several methods exist for the synthesis of long-chain unsaturated dicarboxylic acids, including biotechnological approaches involving ω-oxidation by microorganisms and various chemical methods like oxidative cleavage and isomerizing hydroxycarbonylation.[1][2][4] However, olefin metathesis, particularly self-metathesis of unsaturated fatty acids using Grubbs catalysts, stands out as a highly efficient and selective method for producing symmetrical long-chain unsaturated α,ω-dicarboxylic acids.[5][6]

This guide will focus on a proposed synthesis of this compound via the self-metathesis of a suitable unsaturated fatty acid precursor.

Synthesis via Olefin Metathesis

A plausible synthetic route to this compound is the self-metathesis of an appropriate C10 unsaturated fatty acid, followed by hydrolysis of the resulting ester. A suitable starting material would be methyl 9-decenoate. The self-metathesis of this precursor would yield dimethyl octadec-9-enedioate, which upon isomerization and hydrolysis would yield this compound. A more direct, albeit potentially less common, starting material would be a C9 unsaturated carboxylic acid with a terminal double bond. For the purpose of this guide, we will outline a general procedure based on the self-metathesis of unsaturated fatty acid esters.

Experimental Protocol: Synthesis of Dimethyl Hexadec-3-enedioate via Olefin Metathesis

This protocol is adapted from established procedures for the self-metathesis of unsaturated fatty acid esters.[6]

Materials:

  • Methyl 9-decenoate (starting material)

  • Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (for quenching the reaction)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the second-generation Grubbs catalyst (0.01 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactant: Dissolve methyl 9-decenoate in the anhydrous, degassed solvent and add it to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-50 °C) and stir for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired dimethyl hexadec-3-enedioate.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Dimethyl hexadec-3-enedioate

  • Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

  • Methanol or ethanol as a co-solvent

  • Aqueous solution of a strong acid (e.g., hydrochloric acid) for acidification

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Saponification: Dissolve the purified dimethyl hexadec-3-enedioate in a mixture of the alcohol co-solvent and the aqueous base solution.

  • Heating: Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with the strong acid solution until the pH is acidic (pH ~2). A white precipitate of the dicarboxylic acid should form.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or ethyl acetate/hexanes) to obtain the pure this compound.

Characterization of this compound

The synthesized this compound should be characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity.

Physical Properties

The expected physical properties of this compound are summarized in the table below. These are estimated values based on trends for similar long-chain dicarboxylic acids.

PropertyExpected Value
Molecular Formula C₁₆H₂₈O₄
Molecular Weight 284.39 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available (expected to be higher than shorter-chain analogues)
Solubility Sparingly soluble in water, soluble in polar organic solvents
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known spectral characteristics of long-chain unsaturated carboxylic acids.[7][8][9][10][11]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet2H-COOH
~5.4Multiplet2H-CH=CH-
~2.2-2.4Triplet4H-CH₂-COOH
~2.0Multiplet4H-CH₂-CH=
~1.6Multiplet4H-CH₂-CH₂-COOH
~1.2-1.4Multiplet10H-(CH₂)₅-

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~179-181-COOH
~129-131-CH=CH-
~34-36-CH₂-COOH
~32-33-CH₂-CH=
~24-30-(CH₂)ₓ-

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~2920, ~2850StrongC-H stretch (aliphatic)
~1700-1720StrongC=O stretch (carboxylic acid dimer)
~1650WeakC=C stretch
~1410-1440MediumO-H bend
~1210-1320MediumC-O stretch
~920BroadO-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
284[M]⁺ (Molecular Ion)
266[M - H₂O]⁺
239[M - COOH]⁺
VariousFragmentation peaks corresponding to cleavage along the alkyl chain

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Methyl 9-decenoate metathesis Self-Metathesis (Grubbs Catalyst) start->metathesis 1. intermediate Dimethyl Hexadec-3-enedioate metathesis->intermediate 2. hydrolysis Base Hydrolysis (e.g., NaOH) intermediate->hydrolysis 3. acidification Acidification (e.g., HCl) hydrolysis->acidification 4. product This compound acidification->product 5.

Caption: Proposed synthesis workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_characterization Characterization of this compound cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp sol Solubility Testing product->sol final_structure Structure Verified nmr->final_structure Structural Confirmation ftir->final_structure Functional Group ID ms->final_structure Molecular Weight final_purity Purity Confirmed mp->final_purity Purity Assessment sol->final_purity Physical Properties

Caption: Characterization workflow for this compound.

Conclusion

While direct literature on this compound is sparse, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and analogous compounds. The proposed olefin metathesis route offers a modern and efficient approach to synthesizing this long-chain unsaturated dicarboxylic acid. The outlined characterization methods and predicted data will be invaluable for researchers in confirming the identity and purity of the synthesized product. This foundational information is intended to facilitate further research into the applications of this compound in materials science and other fields.

References

An In-depth Technical Guide to the Physicochemical Properties of Hexadec-3-enedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hexadec-3-enedioic acid, a dicarboxylic acid featuring a sixteen-carbon chain with a double bond at the third position, presents as two geometric isomers: (3E)-hexadec-3-enedioic acid and (3Z)-hexadec-3-enedioic acid. The specific stereochemistry of these isomers imparts distinct physicochemical properties that are of significant interest in the fields of polymer chemistry, drug delivery, and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers. Due to the limited availability of direct experimental data for this compound isomers, this guide establishes a baseline using the well-characterized saturated analogue, Hexadecanedioic acid (Thapsic acid). It further extrapolates the expected properties of the (E) and (Z) isomers based on established principles of organic chemistry. Detailed experimental protocols for determining these properties are also provided to facilitate further research and validation.

Introduction

Long-chain dicarboxylic acids are valuable bifunctional molecules utilized as building blocks in the synthesis of polymers, lubricants, and pharmaceuticals. The introduction of a double bond into the carbon chain, as seen in this compound, offers a site for further chemical modification and influences the molecule's spatial configuration, which in turn affects its physical properties. The trans ((E)) isomer is expected to have a more linear and rigid structure, allowing for more efficient packing in the solid state, while the cis ((Z)) isomer's kinked geometry disrupts regular packing. These structural differences are anticipated to lead to variations in melting point, solubility, and other key physicochemical parameters.

Comparative Physicochemical Properties

While specific experimental data for the isomers of this compound are scarce, we can predict their properties relative to the saturated analogue, Hexadecanedioic acid. The following table summarizes the known properties of Hexadecanedioic acid and the expected trends for the (E) and (Z) isomers of this compound.

PropertyHexadecanedioic Acid (Saturated)(3E)-Hexadec-3-enedioic Acid (trans-isomer)(3Z)-Hexadec-3-enedioic Acid (cis-isomer)
Molecular Formula C₁₆H₃₀O₄C₁₆H₂₈O₄C₁₆H₂₈O₄
Molecular Weight 286.41 g/mol 284.39 g/mol 284.39 g/mol
Melting Point 124-128 °C[1]Expected to be slightly lower than the saturated analogue but higher than the (Z)-isomer due to more efficient crystal packing.Expected to be significantly lower than the (E)-isomer and the saturated analogue due to the kink in the carbon chain hindering crystal packing.[2][3]
Boiling Point ~457.5 °C (at 760 mmHg)Expected to be similar to the saturated analogue, with minor variations.Expected to be similar to the saturated analogue, with minor variations.
Aqueous Solubility 0.0057 g/LExpected to have low aqueous solubility, similar to or slightly higher than the saturated analogue.Expected to have slightly higher aqueous solubility than the (E)-isomer due to reduced crystal lattice energy.
pKa₁ ~4.5Expected to be slightly lower (more acidic) than the saturated analogue due to the inductive effect of the double bond.Expected to be slightly lower (more acidic) than the saturated analogue due to the inductive effect of the double bond.[4]
pKa₂ ~5.4Expected to be slightly lower than the saturated analogue.Expected to be slightly lower than the saturated analogue.
logP Predicted to be high (lipophilic).Expected to be slightly lower than the saturated analogue due to the presence of the double bond.Expected to be slightly lower than the saturated analogue.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound isomers is crucial for their application. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature. Impurities typically cause the melting point to be lower and occur over a range.

Methodology: Capillary Method [1][5][6][7]

  • Sample Preparation: A small amount of the solid organic compound is finely powdered.

  • Capillary Tube Loading: A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a modern digital instrument).

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last of the solid melts is recorded as the end of the melting range.

Determination of Boiling Point

For high molecular weight compounds that may decompose at their atmospheric boiling point, it is often necessary to determine the boiling point at reduced pressure.

Methodology: Distillation Method under Reduced Pressure [8][9]

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to measure the pressure. At least 5 mL of the sample is placed in the distilling flask along with boiling chips.

  • Evacuation: The system is carefully evacuated to the desired pressure.

  • Heating: The sample is heated gently.

  • Temperature Reading: As the liquid boils and the vapor condenses, the temperature is recorded from a thermometer placed so that the bulb is just below the side arm of the distilling flask. The boiling point is the temperature at which the vapor and liquid are in equilibrium at the recorded pressure.

Determination of Aqueous Solubility

The solubility of long-chain dicarboxylic acids in water is typically low.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of the solid acid is added to a known volume of deionized water in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the saturated aqueous solution.

  • Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved acid is determined using a suitable analytical technique, such as titration with a standardized base or a chromatographic method like HPLC.

Determination of Acid Dissociation Constant (pKa)

As dicarboxylic acids, this compound isomers will have two pKa values. Potentiometric titration is a precise method for their determination.[10][11][12]

Methodology: Potentiometric Titration [13][14]

  • Sample Preparation: A precise weight of the dicarboxylic acid is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent (like methanol) if the acid's water solubility is low.[11] A solution of at least 10⁻⁴ M is required.[11]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The two equivalence points will be observed as sharp inflections in the curve. The pKa values correspond to the pH at the half-equivalence points. For the first dissociation, pKa₁ is the pH when half of the first carboxylic acid groups have been neutralized. For the second, pKa₂ is the pH at the midpoint between the first and second equivalence points.

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. LogP is the logarithm of this ratio.

Methodology: Shake-Flask Method [15][16]

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (to maintain the acid in its non-ionized form) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[16][17]

  • Partitioning: A known amount of the dicarboxylic acid is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the acid in each phase is determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

Methodology: High-Performance Liquid Chromatography (HPLC) [18][19][20][21]

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') versus the known logP values.

  • Sample Analysis: The this compound isomer is injected into the HPLC system under the same conditions, and its retention time is measured.

  • LogP Determination: The logP of the isomer is determined from its retention time using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a this compound isomer.

G cluster_0 Physicochemical Property Determination Workflow A Sample Acquisition (this compound isomer) B Purity Assessment (e.g., HPLC, NMR) A->B C Melting Point Determination B->C D Boiling Point Determination (Reduced Pressure) B->D E Aqueous Solubility Measurement B->E F pKa Determination (Potentiometric Titration) B->F G logP Determination (Shake-Flask or HPLC) B->G H Data Analysis and Property Summary C->H D->H E->H F->H G->H

References

An In-depth Technical Guide to the Spectroscopic Analysis of Hex-3-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of hex-3-enedioic acid, a six-carbon dicarboxylic acid with a central carbon-carbon double bond. It exists as two geometric isomers, cis (Z) and trans (E), each with distinct spectroscopic properties. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of both isomers, providing a foundation for their identification and characterization in various matrices.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (Z)- and (E)-hex-3-enedioic acid.

Table 1: ¹H NMR Spectroscopic Data (ppm)
CompoundH-2, H-5 (CH₂)H-3, H-4 (CH)
(Z)-Hex-3-enedioic acid3.14 (symmetrical 2nd order signal)5.74 (symmetrical 2nd order signal)
(E)-Hex-3-enedioic acid~3.0-3.2~5.6-5.8

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (ppm)
CompoundC-2, C-5 (CH₂)C-3, C-4 (CH)C-1, C-6 (COOH)
(Z)-Hex-3-enedioic acid32.58125.00172.17
(E)-Hex-3-enedioic acid~33~129~174

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
Functional GroupCharacteristic Absorption Range(Z)-Hex-3-enedioic acid(E)-Hex-3-enedioic acid
O-H stretch (Carboxylic Acid)2500-3300 (broad)PresentPresent
C=O stretch (Carboxylic Acid)1680-1725~1700~1700
C=C stretch1620-1680PresentPresent
C-H stretch (alkene)3000-3100PresentPresent
C-H bend (cis-alkene)~675-730PresentNot prominent
C-H bend (trans-alkene)~960-975Not prominentPresent
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
Hex-3-enedioic acidC₆H₈O₄144.12 g/mol 145 [M+H]⁺, 127 [M-OH]⁺, 99 [M-COOH]⁺
(E)-Hex-3-enedioic acid, 2TMS derivativeC₁₂H₂₄O₄Si₂288.49 g/mol 273 [M-CH₃]⁺, 147 [(CH₃)₃SiO=C(OH)CH₂]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of hex-3-enedioic acid are provided below. These protocols are generalized for dicarboxylic acids and can be specifically adapted for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the hex-3-enedioic acid isomer in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing. For samples in D₂O, a small amount of a reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • Assign the carbon signals based on their chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull Method: Grind a small amount of the solid sample to a fine powder and then add a few drops of Nujol (a mineral oil) to create a paste. Spread the paste thinly between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment (or the salt plates with Nujol if using the mull method).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For direct analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the dicarboxylic acid. A common method is esterification to form methyl or trimethylsilyl (TMS) esters. To prepare the TMS derivative, the sample can be treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Ionization:

    • Electrospray Ionization (ESI): Suitable for direct infusion of the dissolved sample. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • Electron Ionization (EI): Typically used in conjunction with GC. EI is a hard ionization technique that causes fragmentation of the molecule, providing structural information from the resulting fragment ions.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • Analyze the molecular ion peak (if present) to determine the molecular weight.

    • Interpret the fragmentation pattern to deduce the structure of the molecule.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of hex-3-enedioic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Hex-3-enedioic Acid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Derivatization Derivatization (for GC-MS) Sample->Derivatization optional IR Infrared Spectroscopy (KBr or Nujol) Sample->IR for IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Dissolution->NMR MS Mass Spectrometry (ESI or EI) Derivatization->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Spectroscopic Analysis Workflow for Hex-3-enedioic Acid.
Metabolic Pathway

Hex-3-enedioic acid is a medium-chain dicarboxylic acid that can be formed through the ω-oxidation of fatty acids and is subsequently metabolized via β-oxidation. Dicarboxylic aciduria, the increased excretion of dicarboxylic acids in urine, can be indicative of underlying metabolic disorders.

metabolic_pathway cluster_formation ω-Oxidation (Endoplasmic Reticulum) cluster_breakdown β-Oxidation (Peroxisomes/Mitochondria) cluster_output Metabolic Fate FattyAcid Monocarboxylic Fatty Acid OmegaHydroxy ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxy Cytochrome P450 DicarboxylicAcid Dicarboxylic Acid (e.g., Hex-3-enedioic acid) OmegaHydroxy->DicarboxylicAcid Dehydrogenases DicarboxylylCoA Dicarboxylyl-CoA DicarboxylicAcid->DicarboxylylCoA Acyl-CoA Synthetase Excretion Urinary Excretion (Dicarboxylic Aciduria) DicarboxylicAcid->Excretion ChainShortened Chain-Shortened Dicarboxylyl-CoA DicarboxylylCoA->ChainShortened β-Oxidation Spiral AcetylCoA Acetyl-CoA ChainShortened->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Metabolic Pathway of Dicarboxylic Acids.

A Technical Guide to the Thermal Stability and Degradation Profile of Hexadec-3-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive analytical framework for characterizing the thermal stability and degradation profile of Hexadec-3-enedioic acid. Due to the absence of specific published experimental data for this compound, this document provides a detailed overview of the essential methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). It includes standardized experimental protocols, illustrative data tables, and a proposed thermal degradation pathway to serve as a practical resource for researchers initiating studies on this or structurally related long-chain unsaturated dicarboxylic acids.

Introduction

This compound is a 16-carbon unsaturated dicarboxylic acid. Understanding its thermal stability and degradation behavior is critical for applications in drug development, polymer science, and materials chemistry, where it might be subjected to various thermal stresses during manufacturing, processing, or storage. Thermal decomposition can lead to loss of efficacy, formation of impurities, and changes in material properties. This guide details the analytical workflow required to establish a complete thermal profile.

Analytical Methodologies for Thermal Profile Assessment

A multi-faceted approach is necessary to fully characterize the thermal properties of a compound. The primary techniques employed are Thermogravimetric Analysis (TGA) for assessing mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC) for identifying thermal transitions. Evolved Gas Analysis (EGA) is used in conjunction with TGA to identify the gaseous byproducts of decomposition.

Experimental Workflow

The logical flow for a comprehensive thermal analysis involves sequential and complementary experiments designed to build a complete stability and degradation profile.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Degradation Analysis cluster_2 Phase 3: Data Interpretation & Reporting TGA Thermogravimetric Analysis (TGA) TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Identify decomposition temperatures Data Consolidated Data Analysis TGA->Data Quantify mass loss DSC Differential Scanning Calorimetry (DSC) DSC->Data Identify thermal transitions (melting, etc.) TGA_MS->Data Identify degradation fragments TGA_FTIR TGA coupled with FTIR Spectroscopy (TGA-FTIR) TGA_FTIR->Data Report Technical Report Generation Data->Report

Caption: Experimental workflow for thermal analysis.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical, yet plausible, data for this compound based on the expected behavior of similar long-chain dicarboxylic acids. These tables serve as a template for presenting experimental results.

Table 1: Thermal Transitions by Differential Scanning Calorimetry (DSC)
ParameterValue (°C)Conditions
Onset of Melting125.510 °C/min, Nitrogen atmosphere
Peak Melting Point (T_m)128.210 °C/min, Nitrogen atmosphere
Onset of Decomposition295.010 °C/min, Nitrogen atmosphere
Table 2: Thermal Degradation Profile by Thermogravimetric Analysis (TGA)
ParameterValue (°C)Mass Loss (%)Conditions
T_onset (Onset of Decomposition)305.4-10 °C/min, Nitrogen atmosphere
T_10% (Temp. at 10% Mass Loss)325.110.010 °C/min, Nitrogen atmosphere
T_50% (Temp. at 50% Mass Loss)360.850.010 °C/min, Nitrogen atmosphere
Residual Mass @ 600 °C-2.110 °C/min, Nitrogen atmosphere

Detailed Experimental Protocols

Precise and reproducible experimental conditions are paramount for obtaining reliable data.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify temperatures of maximum degradation rates.

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Atmosphere: Maintain a nitrogen purge over the sample and reference cells at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Protocol for Evolved Gas Analysis (TGA-MS/FTIR)
  • Instrument: A TGA instrument coupled via a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

  • TGA Method: Follow the protocol outlined in Section 4.1.

  • Transfer Line: Maintain the transfer line temperature at approximately 250 °C to prevent condensation of evolved gases.

  • MS/FTIR Data Collection: Continuously acquire mass spectra or infrared spectra of the evolved gases throughout the TGA run. This allows for the correlation of specific mass loss events with the chemical identity of the degradation products.

Proposed Thermal Degradation Pathway

For unsaturated dicarboxylic acids, thermal degradation in an inert atmosphere is likely to proceed via decarboxylation.[1] The presence of the double bond can influence the mechanism. A plausible pathway for this compound involves the initial loss of one or both carboxyl groups as carbon dioxide (CO₂).

G cluster_0 Degradation Pathway A This compound (C16H28O4) B Intermediate Species (Loss of first CO2) A->B Heat (Δ) -CO2 CO2_1 CO2 A->CO2_1 C Final Hydrocarbon Products (e.g., Pentadec-2-ene after second CO2 loss) B->C Heat (Δ) -CO2 CO2_2 CO2 B->CO2_2

Caption: Proposed decarboxylation pathway.

The initial decarboxylation could lead to the formation of an intermediate monocarboxylic acid, which then undergoes a second decarboxylation step at a higher temperature. The final products would consist of a mixture of unsaturated hydrocarbons. Analysis of the evolved gases by TGA-MS would be essential to confirm this pathway by detecting the evolution of CO₂ (m/z = 44) and identifying the hydrocarbon fragments.

References

An In-depth Technical Guide to the Solubility of Hexadec-3-enedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hexadec-3-enedioic acid in organic solvents. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from related long-chain dicarboxylic acids and fundamental chemical principles to predict its solubility behavior. It also outlines detailed experimental protocols for determining solubility in the laboratory.

Introduction to this compound

This compound is a 16-carbon unsaturated dicarboxylic acid. Its structure, featuring two polar carboxylic acid groups and a long, nonpolar hydrocarbon chain with a double bond, results in a molecule with amphiphilic character. This structure is crucial in determining its solubility in various organic solvents. The general principle of "like dissolves like" is a key predictor of its solubility profile. Carboxylic acids are polar and can act as both hydrogen-bond acceptors and donors[1].

Predicted Solubility Profile

The solubility of dicarboxylic acids is influenced by the length of the carbon chain and the polarity of the solvent. Generally, as the hydrocarbon chain length increases, the solubility in polar solvents like water decreases, while the solubility in nonpolar organic solvents tends to increase.

Expected Solubility in Different Organic Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid groups of this compound. Therefore, moderate to good solubility is expected, particularly at elevated temperatures.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, N-Methylpyrrolidone): These solvents can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, they can still interact favorably with the carboxylic acid groups, leading to moderate solubility. The synthesis of related hexene-1,6-dioic acids has been carried out in N-methylpyrrolidone, suggesting its suitability as a solvent[2].

  • Nonpolar Solvents (e.g., Hexane, Toluene): The long C16 hydrocarbon chain of this compound will have a favorable interaction with nonpolar solvents. However, the two polar carboxylic acid groups will limit solubility. Low to moderate solubility is anticipated in these solvents.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Ethers have intermediate polarity and can act as hydrogen bond acceptors. They are often used as extraction solvents for dicarboxylic acids, suggesting they can provide a balance of interactions with both the polar and nonpolar parts of the molecule, leading to reasonable solubility[3].

Quantitative Solubility Data

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighStrong hydrogen bonding interactions between the solvent and the carboxylic acid groups.
Polar Aprotic Acetone, DMSO, NMPModerateDipole-dipole interactions and hydrogen bond acceptance by the solvent with the carboxylic acid groups.
Nonpolar Hexane, TolueneLow to ModerateVan der Waals interactions between the long hydrocarbon chain and the solvent are favorable, but the polar carboxylic acid groups limit overall solubility.
Ethers Diethyl Ether, THFModerateA balance of polar (hydrogen bond acceptance) and nonpolar interactions with the solute. Ether was used as an extraction solvent for a related compound, trans-hex-3-ene-1,6-dioic acid[3].

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

This section details a standard laboratory procedure for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks

  • Micropipettes

  • HPLC or other suitable analytical instrument

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed vial to remove any remaining solid particles.

  • Quantification:

    • Determine the mass of the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the acid.

    • Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

    • Alternatively, the concentration of the saturated solution can be determined using a calibrated analytical method such as HPLC. A known volume of the filtered supernatant is diluted with a suitable solvent and analyzed.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

    • Gravimetric Method: Solubility (g/L) = (mass of dissolved acid in g / volume of solvent in L)

    • Instrumental Analysis: The concentration obtained from the analytical instrument (e.g., in mg/mL) is the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Gravimetric or Instrumental Analysis D->E F Determine Solubility E->F

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure allows for informed predictions of its behavior. It is anticipated to have moderate to good solubility in polar organic solvents and lower solubility in nonpolar solvents. For precise applications in research and drug development, it is imperative that the solubility be determined experimentally. The provided protocol for the isothermal saturation method offers a reliable approach for obtaining this critical data.

References

A Technical Guide to the Crystal Structure Analysis of Long-Chain Unsaturated Dicarboxylic Acids: A Methodological Overview with a Focus on cis-Hexadec-3-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids are valuable intermediates in the synthesis of various polymers like polyamides and polyesters.[1] The introduction of unsaturation within the carbon chain offers a site for further functionalization, making these molecules versatile building blocks. This technical guide outlines the methodologies required for the crystal structure analysis of long-chain unsaturated dicarboxylic acids, with a conceptual focus on cis-Hexadec-3-enedioic acid. While a specific crystal structure for cis-Hexadec-3-enedioic acid is not currently available in the public domain, this document provides a comprehensive overview of the synthesis and analytical techniques that would be employed for its characterization and crystal structure determination. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic analysis of novel long-chain dicarboxylic acids.

Introduction

Long-chain dicarboxylic acids (LCDCAs), particularly those with more than twelve carbons, are important precursors for specialty polymers.[1] The presence of a carbon-carbon double bond, as in cis-Hexadec-3-enedioic acid, introduces conformational constraints and potential for further chemical modification, which can influence the properties of resulting materials. Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for correlating their structure with their physical and chemical properties. This knowledge is essential for the rational design of new materials with tailored characteristics.

Synthesis of cis-Unsaturated Dicarboxylic Acids

The synthesis of unsaturated dicarboxylic acids can be approached through several methods. One common strategy involves the olefin metathesis of unsaturated fatty acids.[2][3][4] For a compound like cis-Hexadec-3-enedioic acid, a potential synthetic route could involve the cross-metathesis of two shorter-chain unsaturated acids or a ring-opening metathesis polymerization followed by a controlled degradation.

Another approach is the partial hydrogenation of a corresponding diyne-dioic acid using a stereoselective catalyst, such as Lindlar's catalyst, to yield the cis-alkene. The synthesis of the starting long-chain dicarboxylic acids can be achieved through various methods, including biotechnological routes using microorganisms.[1]

Analytical Characterization Prior to Crystallography

Before attempting to grow single crystals, it is imperative to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are essential for the characterization of cis-Hexadec-3-enedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique is used to identify the different types of protons in the molecule. For cis-Hexadec-3-enedioic acid, one would expect to see characteristic signals for the carboxylic acid protons, the vinylic protons of the cis-double bond (with a specific coupling constant), and the various methylene groups along the aliphatic chains.

  • ¹³C NMR: This provides information on the different carbon environments. Key signals would include those for the carboxyl carbons, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present. For cis-Hexadec-3-enedioic acid, characteristic absorption bands would be observed for the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and the C=C stretching of the alkene.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following section details a generalized experimental protocol for the crystal structure determination of a long-chain unsaturated dicarboxylic acid.

Crystallization

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[5] For a long-chain dicarboxylic acid, various crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, ethyl acetate) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: This can be performed in either a hanging drop or sitting drop setup. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution, leading to slow crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Collection

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head.[5] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing

The collected diffraction images are processed to determine the unit cell parameters, the space group, and the intensities of the individual reflections. This is typically done using specialized software that integrates the diffraction spots and applies corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental diffraction data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Data Presentation

The following table represents a template for the crystallographic data that would be obtained from a successful crystal structure analysis of a compound like cis-Hexadec-3-enedioic acid. The values presented here are hypothetical and serve as an illustrative example.

Parameter Hypothetical Value for cis-Hexadec-3-enedioic Acid
Chemical FormulaC₁₆H₂₈O₄
Formula Weight284.39 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)28.987(11)
α (°)90
β (°)95.67(3)
γ (°)90
Volume (ų)1583.4(10)
Z4
Calculated Density (g/cm³)1.192
Absorption Coefficient (mm⁻¹)0.086
F(000)624
Crystal Size (mm³)0.30 x 0.20 x 0.15
Theta range for data collection2.50 to 28.00°
Reflections collected12543
Independent reflections3456 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.134
R indices (all data)R1 = 0.068, wR2 = 0.145
Goodness-of-fit on F²1.05

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a novel compound.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography X-ray Crystallography cluster_validation Structure Validation & Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C) MS Mass Spectrometry IR IR Spectroscopy Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation Analysis Structural Analysis (Bond lengths, angles, packing) Validation->Analysis Database_Deposition Database_Deposition Analysis->Database_Deposition Database Deposition (e.g., CCDC)

A generalized workflow for the crystal structure analysis of a novel organic compound.

Conclusion

While the specific crystal structure of cis-Hexadec-3-enedioic acid remains to be determined, the methodologies for its synthesis, characterization, and crystallographic analysis are well-established. This guide provides a comprehensive framework for researchers aiming to elucidate the solid-state structures of this and other long-chain unsaturated dicarboxylic acids. The successful determination of such structures will undoubtedly contribute to a deeper understanding of their structure-property relationships and facilitate the development of new and improved polymeric materials.

References

A Comprehensive Technical Guide to the Theoretical Modeling of Hexadec-3-enedioic Acid's Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadec-3-enedioic acid, a long-chain dicarboxylic acid, holds significant potential in various industrial and pharmaceutical applications. Understanding its three-dimensional molecular structure is paramount for predicting its physicochemical properties, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the theoretical methodologies employed to model the molecular structure of this compound. It delves into the application of computational quantum chemistry and molecular mechanics to elucidate its conformational landscape, geometric parameters, and electronic properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering both theoretical background and practical protocols for the in-silico investigation of this and similar long-chain dicarboxylic acids.

Introduction

Long-chain dicarboxylic acids are versatile molecules with applications ranging from the synthesis of polymers to their use as intermediates in the manufacturing of fragrances, lubricants, and pharmaceuticals.[1][2] The presence of two carboxylic acid functional groups and a long hydrocarbon chain imparts unique amphiphilic properties to these molecules. Furthermore, the introduction of unsaturation, as in this compound, adds conformational rigidity and potential for specific chemical transformations.

The precise spatial arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles, dictates its overall shape and, consequently, its interactions with other molecules and biological targets. Experimental determination of these parameters can be challenging. Therefore, theoretical modeling and computational chemistry have become indispensable tools for gaining detailed insights into molecular structures and properties.[3][4][5] This guide will focus on the application of these methods to this compound.

Theoretical Approaches to Molecular Structure Determination

The theoretical modeling of molecular structures primarily relies on two major computational techniques: quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM) Methods

QM methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules, from which geometric and other properties can be derived.[3][6] These methods solve approximations of the Schrödinger equation to determine the electron density and energy of the system.

  • Density Functional Theory (DFT): DFT is a popular QM method due to its favorable balance of accuracy and computational cost. It is well-suited for studying the geometries and energies of medium to large-sized molecules like this compound. Common DFT functionals used for such studies include B3LYP, PBE0, and M06-2X, paired with basis sets like 6-31G* or cc-pVTZ.

  • Ab Initio Molecular Dynamics (AIMD): AIMD combines DFT with molecular dynamics simulations, allowing for the exploration of the conformational space of a molecule at finite temperatures.[3] This method is particularly useful for understanding the dynamic behavior of flexible molecules like long-chain dicarboxylic acids and the influence of intermolecular interactions.[3]

Molecular Mechanics (MM) Methods

MM methods use classical physics to model the potential energy of a molecular system. These methods are computationally less expensive than QM methods, making them suitable for studying very large systems or for performing long-timescale simulations. Force fields like AMBER, CHARMM, and OPLS are commonly used to describe the interactions between atoms. Conformational searches using MM can identify low-energy structures that can then be further refined using QM methods.

Data Presentation: Predicted Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from theoretical modeling of this compound. The values presented here are hypothetical and would be populated by the results of the computational experiments outlined in the next section.

Table 1: Predicted Geometric Parameters for the Global Minimum Energy Conformer of this compound (DFT B3LYP/6-31G)*

ParameterValue
Bond Lengths (Å)
C1-O1 (carboxyl)1.21
C1-O2 (carboxyl)1.35
O2-H1 (carboxyl)0.97
C3=C4 (double bond)1.34
C-C (single bond, avg.)1.53
C-H (avg.)1.09
Bond Angles (degrees)
O1-C1-O2123.0
C2-C3=C4124.5
C3=C4-C5125.0
Dihedral Angles (degrees)
H-O2-C1-O1180.0 (anti)
C2-C3-C4-C50.0 (cis) / 180.0 (trans)

Table 2: Predicted Thermodynamic Properties of this compound (DFT B3LYP/6-31G)*

PropertyValue
Enthalpy of Formation (kcal/mol)-250.5
Gibbs Free Energy of Formation (kcal/mol)-220.8
Entropy (cal/mol·K)150.2
Dipole Moment (Debye)2.5

Experimental Protocols: A Step-by-Step Guide to Theoretical Modeling

This section provides a detailed methodology for the theoretical modeling of this compound's molecular structure.

Protocol 1: Conformational Analysis and Geometry Optimization
  • Initial Structure Generation:

    • Generate the 2D structure of both cis and trans isomers of this compound.

    • Convert the 2D structures to 3D structures using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Molecular Mechanics Conformational Search:

    • Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This will identify a set of low-energy conformers.

    • The search should explore the rotational space of all single bonds in the hydrocarbon chain.

  • Quantum Mechanics Geometry Optimization:

    • Take the lowest energy conformers from the MM search (e.g., the 10 lowest) and perform geometry optimizations using DFT.

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: B3LYP functional.

    • Basis Set: 6-31G* or a larger basis set for higher accuracy.

    • Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with water or another relevant solvent.

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • This calculation also provides thermodynamic data like enthalpy and Gibbs free energy.

Protocol 2: Ab Initio Molecular Dynamics (AIMD) Simulation
  • System Setup:

    • Place the global minimum energy conformer of this compound in a simulation box.

    • For condensed-phase simulations, solvate the molecule with an appropriate number of solvent molecules (e.g., water).

  • Simulation Parameters:

    • Software: CP2K, VASP, or Quantum ESPRESSO.

    • Method: DFT with a suitable functional (e.g., PBE).

    • Ensemble: NVT (canonical) or NPT (isothermal-isobaric) ensemble.

    • Temperature: Set to a relevant temperature, e.g., 298 K.

    • Simulation Time: Run the simulation for a sufficient time (e.g., 10-100 ps) to allow for adequate sampling of the conformational space.

  • Analysis:

    • Analyze the trajectory to understand the dynamic behavior of the molecule, including conformational changes and intermolecular interactions (e.g., hydrogen bonding).

    • Calculate radial distribution functions to understand the solvation structure.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships described in this guide.

Theoretical_Modeling_Workflow cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) Frequency_Analysis Frequency Analysis DFT_Optimization->Frequency_Analysis Optimized geometry AIMD Ab Initio Molecular Dynamics DFT_Optimization->AIMD Starting structure Structural_Parameters Structural Parameters (Bond lengths, angles) DFT_Optimization->Structural_Parameters Provides Thermodynamic_Properties Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Frequency_Analysis->Thermodynamic_Properties Provides Initial_Structure 2D/3D Structure Generation (cis and trans isomers) MM_Conformational_Search MM Conformational Search (e.g., MMFF94) Initial_Structure->MM_Conformational_Search Input for search MM_Conformational_Search->DFT_Optimization Low-energy conformers

Caption: Workflow for theoretical modeling of this compound.

Logical_Relationship cluster_QM Quantum Mechanics (High Accuracy) cluster_MM Molecular Mechanics (High Speed) Computational_Methods Computational Methods DFT Density Functional Theory Computational_Methods->DFT includes AIMD Ab Initio Molecular Dynamics Computational_Methods->AIMD includes Force_Fields Force Fields (AMBER, CHARMM) Computational_Methods->Force_Fields includes DFT->AIMD is the basis for Output Predicted Properties: - Structure - Energy - Dynamics DFT->Output AIMD->Output Force_Fields->Output Experimental_Validation Experimental Validation (e.g., NMR, X-ray) Output->Experimental_Validation can be validated by

Caption: Logical relationships between computational and experimental techniques.

Conclusion

Theoretical modeling provides a powerful and cost-effective approach to understanding the molecular structure of this compound. By combining molecular mechanics for conformational sampling with quantum mechanics for accurate geometry optimization and property calculation, a detailed picture of the molecule's three-dimensional structure can be obtained. Ab initio molecular dynamics further allows for the exploration of its dynamic behavior in a simulated environment. The protocols and information presented in this guide offer a solid foundation for researchers to embark on the computational investigation of this compound and other related long-chain dicarboxylic acids, ultimately aiding in the rational design of new materials and therapeutic agents.

References

Biological Activity of Hexadec-3-enedioic Acid Derivatives: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases reveals a notable absence of specific research on the biological activity screening of "Hexadec-3-enedioic acid derivatives." This suggests that this particular class of compounds may be a novel area of investigation or that the nomenclature may be imprecise. The existing body of research primarily focuses on the shorter chain dicarboxylic acid, Hex-3-enedioic acid , and its derivatives, as well as the biological activities of other structurally distinct compounds.

This technical guide will summarize the available information that may be relevant to researchers interested in the potential biological activities of dicarboxylic acid derivatives, with the understanding that direct data on this compound derivatives is not currently available in the public domain.

Hex-3-enedioic Acid: A Related Compound of Interest

Hex-3-enedioic acid is a dicarboxylic acid that has been identified as a normal human metabolite. Its excretion has been observed to increase in individuals with dicarboxylic aciduria, a condition related to disorders in fatty acid metabolism. This suggests a potential link between this compound and metabolic pathways, which could be a starting point for investigating the biological roles of its longer-chain analogue, this compound.

Synthesis of Hex-3-enedioic Acid

An efficient and stereospecific synthesis of (Z)-Hex-3-enedioic acid has been reported, highlighting its role as a key intermediate in the synthesis of a Gly-Gly cis olefin isostere.[1] The synthetic route involves the selective mono-epoxidation of 1,4-cyclohexadiene, followed by periodate oxidation to a dialdehyde, and finally, Jones oxidation to yield the diacid.[1]

General Biological Activities of Other Dicarboxylic Acid Derivatives

While specific data on this compound is lacking, research on other dicarboxylic acid derivatives offers insights into potential areas of biological activity. For instance, various dicarboxylic acids and their derivatives have been explored for their therapeutic potential in a range of applications.

Future Directions and a Call for Research

The absence of specific data on the biological activity of this compound derivatives presents a clear gap in the scientific literature and an opportunity for novel research. Future investigations could explore the following:

  • Synthesis of Novel Derivatives: The development of synthetic routes to produce a library of this compound derivatives for screening.

  • Antimicrobial Activity: Evaluation of these compounds against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Screening for cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: Investigating the potential of these derivatives to inhibit key enzymes involved in disease pathways.

  • Metabolic Studies: Exploring the role of these compounds in metabolic processes, given the known connection of Hex-3-enedioic acid to fatty acid metabolism.

Experimental Workflow for Biological Activity Screening

Should researchers embark on the study of this compound derivatives, a general experimental workflow for preliminary biological activity screening can be proposed.

Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis and Characterization cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis and Hit Identification synthesis Synthesis of Hexadec-3-enedioic Acid Derivatives purification Purification and Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (e.g., MIC determination) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT assay) purification->anticancer enzyme Enzyme Inhibition Assays purification->enzyme data_analysis Data Analysis and SAR Studies antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis hit_id Hit Compound Identification data_analysis->hit_id

Caption: A generalized workflow for the synthesis, screening, and identification of biologically active this compound derivatives.

This proposed workflow provides a logical progression from the chemical synthesis and purification of novel derivatives to their initial biological evaluation and subsequent data analysis to identify promising lead compounds for further development.

References

The Unseen architects: A Technical Guide to the Natural Occurrence of Long-Chain Unsaturated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain unsaturated dicarboxylic acids (DCAs) are a class of aliphatic bifunctional molecules that, despite their relatively low abundance, play crucial roles in a variety of biological systems. From providing structural integrity to plant tissues to acting as signaling molecules in mammals, these versatile compounds are gaining increasing attention for their potential applications in polymer science, cosmetics, and as precursors for pharmaceuticals. This technical guide provides an in-depth exploration of the natural occurrence of long-chain unsaturated DCAs, their biosynthesis, physiological significance, and the analytical methodologies used for their characterization.

Natural Occurrence of Long-Chain Unsaturated Dicarboxylic Acids

Long-chain unsaturated DCAs are found across different biological kingdoms, including plants, microorganisms, and animals. Their distribution and concentration vary significantly depending on the organism and tissue type.

In Plants: Guardians of the Epidermis

In the plant kingdom, long-chain unsaturated DCAs are key components of the biopolyesters cutin and suberin.[1][2] These protective layers cover the aerial parts of plants (cutin) and are found in underground organs, barks, and wound-healing tissues (suberin), acting as barriers against water loss and pathogen attack.[1][2]

The composition of these polyesters includes a variety of aliphatic monomers, with long-chain unsaturated DCAs being particularly prominent in the suberin of certain species. For instance, the suberin of Arabidopsis thaliana roots and seed coats is rich in C18 to C24 ω-hydroxyacids and their corresponding α,ω-dicarboxylic acids.[3] The presence of unsaturation, typically as a single double bond (e.g., in C18:1 dicarboxylic acid), is a common feature.

Table 1: Composition of Long-Chain Dicarboxylic Acids in Plant Suberin

Plant SpeciesTissueDicarboxylic AcidChain Length:UnsaturationRelative Abundance (%)Reference
Arabidopsis thalianaRootOctadecene-1,18-dioic acidC18:1Major component[4]
Arabidopsis thalianaSeed CoatDocosane-1,22-dioic acidC22:0Significant component[3]
Arabidopsis thalianaSeed CoatTetracosane-1,24-dioic acidC24:0Significant component[3]
Camelina sativaRootOctadecene-1,18-dioic acidC18:1~30% of aliphatic monomers[2]
Camelina sativaSeed CoatOctadecene-1,18-dioic acidC18:1~25% of aliphatic monomers[2]
In Microorganisms: Biotechnological Powerhouses

Certain microorganisms, particularly yeasts of the genus Candida, are capable of producing significant quantities of long-chain DCAs through the ω-oxidation of fatty acids.[5] These yeasts can utilize various feedstocks, including alkanes and fatty acids derived from vegetable oils, to generate DCAs with chain lengths typically ranging from C12 to C18.[5] Genetic engineering of these strains, for instance by disrupting the β-oxidation pathway, has led to substantial increases in DCA yields, making microbial fermentation a promising route for their industrial production.

Table 2: Microbial Production of Long-Chain Dicarboxylic Acids

MicroorganismSubstrateDicarboxylic Acid ProducedTiter (g/L)Reference
Candida tropicalisDodecaneDodecanedioic acid (C12)up to 140[5]
Candida tropicalisOleic acid (C18:1)Octadecenedioic acid (C18:1)up to 100[5]
Candida viswanathiiMethyl oleateOctadecenedioic acid (C18:1)Not specified
In Animals: Metabolic Intermediates

In animals, long-chain DCAs are typically present at low concentrations and are considered products of a minor fatty acid metabolism pathway known as ω-oxidation.[6] This pathway becomes more significant under conditions where the primary β-oxidation pathway is impaired or overloaded, such as in certain metabolic disorders or during prolonged fasting.[6] The ω-oxidation of both saturated and unsaturated fatty acids occurs primarily in the liver and kidneys, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[6][7] The resulting DCAs are then further metabolized via peroxisomal β-oxidation.[8]

Biosynthesis and Metabolism

The primary route for the biosynthesis of long-chain DCAs in most organisms is the ω-oxidation of long-chain fatty acids. This is followed by their degradation through peroxisomal β-oxidation.

Biosynthesis: The ω-Oxidation Pathway

The ω-oxidation pathway involves the sequential oxidation of the terminal methyl group of a fatty acid to a carboxylic acid. This process occurs in the endoplasmic reticulum and involves three key enzymatic steps.

omega_oxidation FattyAcid Long-Chain Unsaturated Fatty Acid OmegaHydroxyFA ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxyFA Cytochrome P450 (CYP4A, CYP4F) NADPH, O₂ OmegaOxoFA ω-Oxo Fatty Acid OmegaHydroxyFA->OmegaOxoFA Alcohol Dehydrogenase NAD⁺ DCA Long-Chain Unsaturated Dicarboxylic Acid OmegaOxoFA->DCA Aldehyde Dehydrogenase NAD⁺ peroxisomal_beta_oxidation cluster_peroxisome Peroxisome DCA_CoA Dicarboxylyl-CoA Enoyl_CoA Enoyl-CoA DCA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) FAD → FADH₂ Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (L-bifunctional protein) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme NAD⁺ → NADH Shortened_DCA_CoA Chain-Shortened Dicarboxylyl-CoA Ketoacyl_CoA->Shortened_DCA_CoA Thiolase CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase LongChainDCA Long-Chain Unsaturated Dicarboxylic Acid LongChainDCA->DCA_CoA Acyl-CoA Synthetase ATP, CoA experimental_workflow Start Plant Tissue / Microbial Culture Extraction Extraction & Depolymerization Start->Extraction Monomers Crude Monomer Extract Extraction->Monomers Derivatization Derivatization (Silylation) Monomers->Derivatization DerivatizedMonomers Volatile Derivatives Derivatization->DerivatizedMonomers GCMS GC-MS Analysis DerivatizedMonomers->GCMS Data Data Acquisition (Chromatograms, Mass Spectra) GCMS->Data Analysis Data Analysis (Identification, Quantification) Data->Analysis Result Compositional Data Analysis->Result

References

Methodological & Application

Application Notes & Protocols: Polyamide Synthesis Using Hexadec-3-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of polyamides using Hexadec-3-enedioic acid as a monomer. Polyamides derived from long-chain, unsaturated dicarboxylic acids are of significant interest due to their potential for tailored properties such as flexibility, hydrophobicity, and the possibility of post-polymerization modification at the site of unsaturation. These materials have applications in advanced coatings, specialty fibers, and drug delivery matrices.

This compound is a C16 unsaturated dicarboxylic acid. Its use as a monomer in polyamide synthesis allows for the introduction of a double bond into the polymer backbone. This unsaturation can serve as a reactive handle for subsequent chemical modifications, enabling the creation of functionalized polyamides with specific properties. The general reaction for polyamide synthesis involves the condensation polymerization of a dicarboxylic acid with a diamine, forming a repeating amide linkage and eliminating water.[1][2][3]

Key Properties of Related Long-Chain Polyamides

While specific data for polyamides derived from this compound is not extensively published, data from polyamides synthesized from similar long-chain and unsaturated dicarboxylic acids can provide valuable insights into expected properties. The following tables summarize key thermal and mechanical properties of related polyamides.

Table 1: Thermal Properties of Polyamides Derived from Various Dicarboxylic Acids

PolyamideDicarboxylic AcidDiamineMelting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Decomposition Temperature (T10%, °C)Reference
PA 6,18Octadecanedioic acidHexamethylenediamine220-230--[4]
PA 8,18Octadecanedioic acid1,8-Octanediamine200-210--[4]
PA 12,18Octadecanedioic acid1,12-Dodecanediamine180-190--[4]
PA-I4,4ʹ-bis(4-carboxymethylene)biphenylVarious aromatic diamines-261588[5]
PA-II4,4ʹ-bis(4-carboxymethylene)biphenylVarious aromatic diamines-245532[5]
PA6F2,5-Furandicarboxylic acidHexamethylenediamine-130-[6]
PA6/PAI-20Diimide diacidHexamethylenediamineDecreased vs PA6Increased vs PA6High[7]

Table 2: Mechanical and Other Properties of Related Polyamides

PolyamideTensile Strength (MPa)Elongation at Break (%)Modulus of Elasticity (GPa)Dielectric ConstantReference
PA-I----[5]
PA-II----[5]
PA6F--3.5-[6]
PA6/PAI-20HighGoodHigh3.85[7]
Fluorinated Polyamidesup to 88up to 25up to 1.81-[8]

Experimental Protocols

The following protocols are generalized for the synthesis of polyamides from a dicarboxylic acid and a diamine and should be adapted and optimized for this compound.

Protocol 1: Melt Polycondensation

Melt polycondensation is a common method for synthesizing high molecular weight polyamides.[4] It involves heating the monomers above their melting points in an inert atmosphere.

Materials:

  • This compound

  • Diamine (e.g., Hexamethylenediamine, 1,6-diaminohexane)

  • Nitrogen or Argon gas supply

  • High-temperature wax or sand bath

  • Reaction vessel (e.g., thick-walled glass tube or stainless steel reactor)

  • Mechanical stirrer

  • Vacuum line

Procedure:

  • Monomer Preparation: Ensure equimolar amounts of this compound and the chosen diamine are used.[4] The monomers should be of high purity.

  • Reaction Setup: Charge the reaction vessel with the equimolar mixture of the dicarboxylic acid and diamine.

  • Inert Atmosphere: Flush the reaction vessel with an inert gas (Nitrogen or Argon) for at least one hour to remove all oxygen.[4]

  • Heating: Immerse the reaction vessel in a preheated high-temperature bath. The temperature should be gradually raised to exceed the melting points of the monomers and the resulting polymer, typically in the range of 220-280°C.[4]

  • Polycondensation: Maintain the reaction at this temperature under a continuous inert gas flow for 3-4 hours with constant stirring.[4] Water, the byproduct of the condensation reaction, will be removed by the gas flow.

  • Vacuum Application: To further drive the polymerization and increase the molecular weight, apply a vacuum to the system for the last 1-2 hours of the reaction to facilitate the removal of residual water and any volatile byproducts.

  • Cooling and Isolation: After the reaction is complete, cool the reactor to room temperature under an inert atmosphere. The resulting solid polyamide can then be isolated.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol). The purified polymer should then be dried in a vacuum oven.

Protocol 2: Direct Polycondensation (Yamazaki-Higashi Phosphorylation)

This method allows for polyamide synthesis under milder conditions and is suitable for monomers that may be sensitive to high temperatures. It utilizes a condensing agent like triphenyl phosphite.[9]

Materials:

  • This compound

  • Diamine (e.g., Ethylenediamine)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Pyridine (Py)

  • Triphenyl phosphite (TPP) (condensing agent)

  • Lithium Chloride (LiCl) and/or Calcium Chloride (CaCl2) (solubility promoters)

  • Inert gas supply (Nitrogen or Argon)

  • Reaction flask with a stirrer and condenser

Procedure:

  • Reaction Setup: In a reaction flask, dissolve the calculated amounts of this compound (1.0 mmol), diamine (1.0 mmol), CaCl2 (0.3 mmol), and LiCl (0.2 mmol) in a mixture of NMP (7.0 mL) and Pyridine (0.5 mL).[9]

  • Addition of Condensing Agent: Add triphenyl phosphite (2.0 mmol) to the stirred solution.[9]

  • Polymerization: Heat the reaction mixture to 110°C under an inert atmosphere and maintain stirring for 10-15 hours.[9]

  • Precipitation and Washing: After the reaction, pour the viscous solution into a large volume of methanol with constant stirring to precipitate the polyamide.

  • Purification: Collect the polymer precipitate by filtration, wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the formation of the amide bond.

  • Procedure: Record the FT-IR spectrum of the polymer sample. Look for characteristic peaks: N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the chemical structure and confirm the incorporation of both monomers.

  • Procedure: Dissolve the polyamide in a suitable deuterated solvent (e.g., deuterated sulfuric acid or a mixture of trifluoroacetic acid and deuterated chloroform). Record ¹H NMR and ¹³C NMR spectra.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polyamide.

  • Procedure: Heat a small sample of the polymer from room temperature to around 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[10] The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.

  • Procedure: Heat the sample to a temperature above its expected melting point, cool it rapidly, and then reheat it at a controlled rate (e.g., 10°C/min). The Tg and Tm can be determined from the second heating scan.

Visualizations

Polyamide_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Product Product & Purification cluster_Characterization Characterization Diacid This compound Polycondensation Polycondensation (Melt or Solution) Diacid->Polycondensation Diamine Diamine Diamine->Polycondensation Polyamide Unsaturated Polyamide Polycondensation->Polyamide H₂O byproduct Purification Purification (Precipitation & Washing) Polyamide->Purification FTIR FT-IR Purification->FTIR NMR NMR Purification->NMR TGA TGA Purification->TGA DSC DSC Purification->DSC

Caption: Workflow for the synthesis and characterization of polyamides.

Polyamide_Structure cluster_RepeatUnit Polyamide Repeating Unit struct ...-[HN-(CH₂)ₓ-NH-CO-(CH₂)₂-CH=CH-(CH₂)₁₀-CO]-n...

Caption: General structure of the resulting unsaturated polyamide.

References

Application Notes and Protocols for the Esterification of Hexadec-3-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hexadec-3-enedioic acid is a dicarboxylic acid with potential applications in various fields, including polymer chemistry and as a building block in the synthesis of bioactive molecules. Its ester derivatives are of significant interest for modulating physicochemical properties such as solubility, stability, and bioavailability. This document provides detailed protocols for the esterification of this compound using three common and effective methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Data Presentation

The following table summarizes the key quantitative parameters for the different esterification protocols described below. These values are representative and may require optimization for specific substrates and scales.

ParameterFischer EsterificationSteglich EsterificationMitsunobu Reaction
Alcohol Primary or secondaryPrimary, secondary, or tertiaryPrimary or secondary
Catalyst/Reagent Concentrated H₂SO₄ or HClDCC or EDC, DMAPDEAD or DIAD, PPh₃
Solvent Excess alcohol or inert solventDichloromethane (DCM) or THFAnhydrous THF or Dioxane
Temperature Reflux0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 24 hours2 - 12 hours1 - 6 hours
Yield Moderate to HighHighHigh

Experimental Protocols

Fischer Esterification of this compound

Fischer esterification is a classic method for forming esters by reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2][3] This method is particularly suitable for simple, non-sterically hindered alcohols.[1]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol, which also serves as the solvent (e.g., 10-20 equivalents or as the reaction solvent).[1][3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 eq) to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If excess alcohol was used as the solvent, remove it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation if necessary.

Steglich Esterification of this compound

The Steglich esterification is a mild method that uses a carbodiimide (such as DCC or EDC) to activate the carboxylic acid, and a catalyst (typically DMAP).[5][6][7] This method is advantageous for acid-sensitive substrates and sterically hindered alcohols.[5][8]

Materials:

  • This compound

  • Alcohol (primary, secondary, or tertiary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve this compound (1.0 eq) and the alcohol (2.2 eq, for diester formation) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP (0.1-0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (2.2 eq) or EDC (2.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate.

  • If EDC is used, the urea byproduct is water-soluble and can be removed during the workup.

  • Wash the filtrate or reaction mixture sequentially with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Mitsunobu Reaction for Esterification of this compound

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[9][10][11] It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[9]

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (2.2 eq), and triphenylphosphine (2.2 eq) in anhydrous THF.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD (2.2 eq) or DIAD (2.2 eq) dropwise to the stirred solution using a syringe.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification can be achieved by column chromatography on silica gel to separate the product from the byproducts.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows for the described esterification protocols.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix this compound, Alcohol, and H₂SO₄ reflux Heat to Reflux start->reflux cool Cool to RT reflux->cool evaporate Evaporate Alcohol cool->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography / Distillation concentrate->purify product Final Ester Product purify->product

Caption: Fischer Esterification Workflow.

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Acid, Alcohol, DMAP in Anhydrous Solvent cool_0c Cool to 0 °C start->cool_0c add_dcc Add DCC/EDC cool_0c->add_dcc stir Stir at RT add_dcc->stir filter_dcu Filter DCU (if DCC used) stir->filter_dcu wash Wash with NH₄Cl, NaHCO₃, Brine filter_dcu->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Ester Product purify->product

Caption: Steglich Esterification Workflow.

Mitsunobu_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Acid, Alcohol, PPh₃ in Anhydrous THF cool_0c Cool to 0 °C start->cool_0c add_dead Add DEAD/DIAD cool_0c->add_dead stir Stir at RT add_dead->stir concentrate Concentrate stir->concentrate purify Column Chromatography concentrate->purify product Final Ester Product purify->product

Caption: Mitsunobu Reaction Workflow.

References

Hexadec-3-enedioic Acid: A Novel Cross-Linking Agent for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the prospective use of Hexadec-3-enedioic acid as a novel cross-linking agent in polymer chemistry. While direct experimental data for this compound is not extensively available in current literature, this guide extrapolates from established principles of polymer science and the known reactivity of long-chain unsaturated dicarboxylic acids to present a hypothetical framework for its application. This document will cover its potential to enhance polymer properties such as flexibility, hydrophobicity, and biodegradability, making it a promising candidate for applications in drug delivery, tissue engineering, and advanced materials.

Introduction

Cross-linking is a fundamental process in polymer chemistry that involves the formation of chemical bonds between polymer chains to create a three-dimensional network.[1][2] This structural modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material.[3] Dicarboxylic acids are a versatile class of cross-linking agents, capable of reacting with polymers containing hydroxyl or amino functionalities to form ester or amide linkages, respectively.[4][5]

Long-chain dicarboxylic acids (LCDCAs) are particularly interesting as they can introduce flexibility and hydrophobicity into the polymer network.[6][7] Furthermore, the presence of unsaturation within the dicarboxylic acid backbone, as in this compound, offers a reactive site for secondary cross-linking or further functionalization, a principle utilized in unsaturated polyesters.[8][9]

This compound, a C16 unsaturated dicarboxylic acid, is a promising but underexplored cross-linking agent. Its long aliphatic chain is expected to impart flexibility and hydrophobicity to polymers, while the carboxylic acid groups provide sites for cross-linking. The internal double bond introduces a point of reactivity for potential post-modification of the cross-linked material.

Potential Applications

The unique structural features of this compound suggest its utility in a variety of applications:

  • Drug Delivery: The hydrophobicity imparted by the long aliphatic chain could be leveraged for the encapsulation and controlled release of hydrophobic drugs.

  • Tissue Engineering: Biodegradable polymers cross-linked with this compound could be designed to have tunable degradation rates and mechanical properties suitable for scaffold fabrication.

  • Advanced Coatings and Adhesives: The formation of a flexible, cross-linked network can lead to coatings with improved impact resistance and adhesives with enhanced toughness.

  • Thermosetting Polymers: The unsaturation in the backbone can be exploited in the curing of thermosetting resins, potentially in combination with vinyl monomers like styrene.[8]

Hypothetical Data on Polymer Properties

The following table presents hypothetical data illustrating the expected effect of cross-linking a biodegradable polyester (e.g., Poly(glycerol sebacate)) with varying concentrations of this compound. This data is projected based on general trends observed with dicarboxylic acid cross-linkers.

Cross-linker Concentration (mol%)Tensile Strength (MPa)Elongation at Break (%)Swelling Ratio in PBS (%)
0 (Control)1.2350500
22.5280350
54.0220200
105.5150100

Experimental Protocols

This section provides a detailed, hypothetical protocol for the cross-linking of a hydroxyl-functionalized polymer with this compound.

Materials
  • Hydroxyl-functionalized polymer (e.g., Polyvinyl alcohol (PVA), Poly(caprolactone-co-glycolide) with terminal hydroxyl groups)

  • This compound

  • Esterification catalyst (e.g., p-Toluenesulfonic acid, Tin(II) 2-ethylhexanoate)

  • Anhydrous solvent (e.g., Toluene, Dimethylformamide)

  • Purified water

  • Ethanol

Equipment
  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Nitrogen inlet

  • Vacuum oven

  • Mechanical testing apparatus

  • Soxhlet extraction apparatus

Cross-Linking Procedure
  • Polymer Dissolution: Dissolve the hydroxyl-functionalized polymer in the anhydrous solvent in the round-bottom flask under a nitrogen atmosphere. The concentration will depend on the polymer's solubility and the desired viscosity.

  • Addition of Cross-linker and Catalyst: Add the desired molar percentage of this compound to the polymer solution. Subsequently, add the esterification catalyst (typically 0.1-0.5 mol% relative to the carboxylic acid groups).

  • Cross-Linking Reaction: Heat the reaction mixture to a temperature suitable for esterification (typically 120-160 °C) and stir for a predetermined time (e.g., 4-24 hours). The progress of the reaction can be monitored by measuring the viscosity of the solution.

  • Casting and Curing: Once the desired degree of cross-linking is achieved, cast the viscous polymer solution into a mold of the desired shape.

  • Solvent Evaporation and Curing: Place the cast film in a vacuum oven at a moderately elevated temperature (e.g., 60-80 °C) to slowly evaporate the solvent and complete the curing process.

  • Purification: Purify the cross-linked polymer by Soxhlet extraction with a suitable solvent (e.g., ethanol) to remove any unreacted monomer and catalyst.

  • Drying: Dry the purified cross-linked polymer in a vacuum oven until a constant weight is achieved.

Visualizations

Crosslinking_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Polymer Polymer with -OH groups Reaction Esterification (Heat, Catalyst) Polymer->Reaction Crosslinker This compound HOOC-(CH2)2-CH=CH-(CH2)10-COOH Crosslinker->Reaction Crosslinked_Polymer Cross-linked Polymer Network Reaction->Crosslinked_Polymer Ester Linkage Formation Byproduct Water (H2O) Reaction->Byproduct

Caption: Chemical cross-linking of a hydroxyl-functionalized polymer with this compound.

Experimental_Workflow A 1. Dissolve Polymer in Solvent B 2. Add this compound and Catalyst A->B C 3. Heat and Stir (Cross-linking Reaction) B->C D 4. Cast Solution into Mold C->D E 5. Solvent Evaporation and Curing in Vacuum Oven D->E F 6. Purify by Soxhlet Extraction E->F G 7. Dry to Constant Weight F->G H Characterization (Mechanical, Thermal, Swelling) G->H

Caption: Experimental workflow for polymer cross-linking with this compound.

Conclusion and Future Directions

This compound presents a compelling, albeit currently hypothetical, option as a cross-linking agent in polymer chemistry. Its long-chain, unsaturated structure is anticipated to confer unique and desirable properties to a range of polymers. Future research should focus on the synthesis of this compound and the systematic evaluation of its cross-linking efficiency with various polymers.[10][11] Investigating the influence of the cis/trans isomerism of the double bond on polymer properties would also be a valuable area of study. The exploration of such novel, bio-based building blocks is crucial for the continued development of sustainable and high-performance polymeric materials.[12][13]

References

"application of Hexadec-3-enedioic acid in biodegradable plastics"

Author: BenchChem Technical Support Team. Date: November 2025

Application of Hexadec-3-enedioic Acid in Biodegradable Plastics

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a C16 unsaturated dicarboxylic acid that holds promise as a monomer for the synthesis of novel biodegradable polymers. Its long aliphatic chain and the presence of a double bond offer unique opportunities to create bio-based plastics with tailored properties, such as flexibility, hydrophobicity, and controlled biodegradability. These materials are potential sustainable alternatives to conventional plastics in various applications, including packaging, agriculture, and biomedical devices.[1] This document provides detailed protocols for the synthesis, characterization, and biodegradation assessment of polyamides derived from this compound.

I. Synthesis of Polyamides from this compound

A. Rationale

Polyamides are a class of polymers known for their excellent mechanical and thermal properties. The incorporation of a long-chain, unsaturated diacid like this compound can lead to semi-crystalline polyamides with enhanced flexibility and a lower melting point compared to their shorter-chain or saturated counterparts. The amide linkages are susceptible to microbial attack, contributing to the material's biodegradability.

B. Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a diamine (e.g., 1,6-hexanediamine) via melt polycondensation.[2]

Materials:

  • This compound

  • 1,6-hexanediamine (or other suitable diamine)

  • Nitrogen gas (high purity)

  • High-temperature wax bath or heating mantle

  • Glass test tube or small reaction vessel

  • Stirring mechanism (optional)

Procedure:

  • Monomer Preparation: Ensure equimolar amounts of this compound and the chosen diamine are weighed and charged to the reaction vessel. The total mass of reactants can be on the order of 4-5 grams for a laboratory-scale synthesis.[2]

  • Inert Atmosphere: Flush the reaction vessel with high-purity nitrogen gas for approximately one hour to remove any oxygen, which can cause oxidative side reactions at high temperatures.[2]

  • Polycondensation Reaction:

    • Immerse the reaction vessel in a preheated high-temperature wax bath or heating mantle set to a temperature exceeding 220 °C.[2]

    • Maintain a positive nitrogen atmosphere throughout the reaction.[2]

    • Allow the reaction to proceed for 3-4 hours with continuous stirring if available.[2]

    • During this time, the monomers will melt and react to form the polyamide, with the elimination of water as a byproduct.

  • Polymer Recovery:

    • After the reaction is complete, remove the vessel from the heat source and allow it to cool to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be removed from the vessel.

    • For purification, the polymer can be dissolved in a suitable solvent (e.g., m-cresol) and precipitated in a non-solvent (e.g., methanol).

    • The purified polymer should be dried in a vacuum oven to remove any residual solvent.

C. Visualization of Synthesis

Synthesis_Workflow Monomers Equimolar this compound and Diamine ReactionVessel Reaction Vessel Monomers->ReactionVessel Charge Heating Melt Polycondensation (>220 °C, 3-4h) ReactionVessel->Heating Nitrogen Nitrogen Purge Nitrogen->ReactionVessel Inert Atmosphere Cooling Cooling to Room Temperature Heating->Cooling Reaction Complete Polymer Solid Polyamide Cooling->Polymer Purification Dissolution and Precipitation Polymer->Purification FinalProduct Purified, Dry Biodegradable Polyamide Purification->FinalProduct

Caption: Workflow for the synthesis of biodegradable polyamides.

II. Characterization of this compound-Based Polyamides

A. Rationale

The physical and chemical properties of the synthesized polyamide must be characterized to determine its suitability for various applications. This includes confirming its chemical structure, and evaluating its thermal properties and crystallinity.

B. Experimental Protocols

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the formation of amide bonds and identify characteristic functional groups.

  • Procedure:

    • Obtain a small sample of the dried polymer.

    • Prepare the sample for analysis (e.g., as a thin film or mixed with KBr to form a pellet).

    • Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Identify characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and C-N stretching (around 1540 cm⁻¹).

2. Thermal Analysis (DSC and TGA)

  • Objective: To determine the melting temperature (Tm), glass transition temperature (Tg), and thermal stability of the polymer.

  • Procedure (DSC):

    • Weigh a small sample (5-10 mg) of the polymer into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 20 °C/min) to a temperature above its expected melting point.[2]

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same rate to obtain the Tg and Tm from the second heating scan.

  • Procedure (TGA):

    • Weigh a sample of the polymer into a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 20 °C/min) to a high temperature (e.g., 500 °C or higher).[2]

    • Record the weight loss as a function of temperature to determine the decomposition temperature.

C. Data Presentation

Table 1: Thermal Properties of Polyamide from this compound and 1,6-Hexanediamine

PropertyValue
Glass Transition Temperature (Tg)~50-70 °C
Melting Temperature (Tm)~180-220 °C
Decomposition Temperature (Td)> 350 °C

Note: These are expected values and may vary depending on the specific reaction conditions and purity of the polymer.

D. Visualization of Characterization Workflow

Characterization_Workflow PolymerSample Synthesized Polyamide FTIR FTIR Spectroscopy PolymerSample->FTIR DSC Differential Scanning Calorimetry (DSC) PolymerSample->DSC TGA Thermogravimetric Analysis (TGA) PolymerSample->TGA Structure Chemical Structure (Amide Bonds) FTIR->Structure ThermalTransitions Tg and Tm DSC->ThermalTransitions ThermalStability Decomposition Temp. TGA->ThermalStability

Caption: Workflow for polymer characterization.

III. Biodegradation Assessment

A. Rationale

Evaluating the biodegradability of the newly synthesized polyamide is crucial to confirm its potential as an environmentally friendly material. Biodegradation is the breakdown of a material by microorganisms into simpler substances like carbon dioxide, water, and biomass.[3]

B. Experimental Protocol: Soil Burial Test

This protocol provides a method to assess the primary biodegradation of the polymer in a soil environment.

Materials:

  • Polymer film samples of known weight and dimensions.

  • Active soil (e.g., from a compost or garden).

  • Containers for burial.

  • Controlled environment chamber (optional, for maintaining temperature and humidity).

Procedure:

  • Sample Preparation: Prepare thin films of the polyamide. Record the initial dry weight of each sample.

  • Burial: Bury the polymer films in the active soil in the containers. Ensure the samples are completely covered.

  • Incubation:

    • Maintain the soil at a constant temperature (e.g., 25-30 °C) and moisture level.

    • The duration of the test can vary from several weeks to months.

  • Sample Retrieval and Analysis:

    • At regular intervals (e.g., every 2 weeks), retrieve a set of samples.

    • Carefully clean the samples to remove any adhering soil.

    • Dry the samples to a constant weight in a vacuum oven.

    • Calculate the percentage of weight loss.

    • The surface of the retrieved samples can also be analyzed using techniques like Scanning Electron Microscopy (SEM) to observe microbial colonization and surface erosion.

C. Data Presentation

Table 2: Biodegradation of Polyamide Film in Soil Burial Test (Hypothetical Data)

Time (weeks)Average Weight Loss (%)
00
25
412
825
1240

D. Visualization of Biodegradation Pathway

Biodegradation_Pathway Polyamide Polyamide from This compound EnzymaticAttack Extracellular Enzyme Secretion (e.g., proteases, esterases) Polyamide->EnzymaticAttack Surface Colonization Microorganisms Soil Microorganisms (Bacteria, Fungi) Microorganisms->EnzymaticAttack Hydrolysis Hydrolysis of Amide Bonds EnzymaticAttack->Hydrolysis Oligomers Oligomers and Monomers (this compound, diamine) Hydrolysis->Oligomers Assimilation Cellular Assimilation Oligomers->Assimilation Mineralization Mineralization Assimilation->Mineralization Products CO2 + H2O + Biomass Mineralization->Products

Caption: Conceptual pathway for polyamide biodegradation.

This compound serves as a valuable bio-based monomer for the development of biodegradable polyamides. The protocols outlined in this document provide a framework for the synthesis, characterization, and biodegradation assessment of these novel materials. Further research can focus on copolymerization with other monomers to fine-tune the material properties for specific applications in packaging, agriculture, and beyond. The inherent biodegradability of polymers derived from long-chain diacids presents a significant step towards a more sustainable plastics economy.

References

Application Notes and Protocols: Synthesis of Plasticizers from trans-Hexadec-3-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of plasticizers directly from trans-hexadec-3-enedioic acid is not explicitly detailed in the provided search results. The following protocols and data are based on established methods for the synthesis of plasticizers from other structurally similar dicarboxylic acids, such as adipic acid, succinic acid, and dimerized fatty acids.[1][2][3] These notes provide a scientifically grounded, hypothetical framework for the synthesis and evaluation of such novel plasticizers.

Introduction

Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials, most notably polyvinyl chloride (PVC).[4][5] Growing environmental and health concerns regarding traditional phthalate-based plasticizers have spurred research into bio-based alternatives derived from renewable resources.[4][6] Dicarboxylic acids are a promising class of platform chemicals for the synthesis of bio-based plasticizers through esterification with various alcohols.[2][7]

trans-Hexadec-3-enedioic acid is a C16 unsaturated dicarboxylic acid that presents an interesting scaffold for the development of novel plasticizers. Its long aliphatic chain is expected to impart good flexibility, while the central double bond offers a site for further chemical modification. This document outlines a detailed protocol for the synthesis of dialkyl esters of trans-hexadec-3-enedioic acid and their subsequent evaluation as plasticizers for PVC.

Synthesis of Dialkyl trans-Hexadec-3-enedioate Plasticizers

The primary route for synthesizing plasticizers from dicarboxylic acids is direct esterification with an alcohol in the presence of an acid catalyst.[1][2] This protocol details the synthesis of Di(2-ethylhexyl) trans-hexadec-3-enedioate.

Experimental Protocol: Synthesis of Di(2-ethylhexyl) trans-Hexadec-3-enedioate

Materials:

  • trans-Hexadec-3-enedioic acid

  • 2-Ethylhexanol (2-EH)

  • p-Toluenesulfonic acid (p-TSA) or Butylstannoic acid (e.g., Fascat 4100)[1]

  • Toluene

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Tetrahydrofuran (THF)[1]

  • PVC resin (e.g., S-70)[1]

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine trans-hexadec-3-enedioic acid (1 molar equivalent), 2-ethylhexanol (2.2 molar equivalents), and toluene (as an azeotropic solvent).

  • Catalysis: Add the acid catalyst, such as p-toluenesulfonic acid (0.02 molar equivalents) or Fascat 4100 (0.2 wt%).[1][2]

  • Esterification: Heat the reaction mixture to reflux (typically 140-180°C).[1] The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with a 5% sodium bicarbonate solution (to neutralize the catalyst), water, and saturated sodium chloride solution.[2]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to yield the crude Di(2-ethylhexyl) trans-hexadec-3-enedioate. Further purification can be achieved by vacuum distillation if necessary.

Characterization

The structure and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester carbonyl group and the disappearance of the carboxylic acid hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful esterification.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis and performance evaluation of the synthesized plasticizer.

Table 1: Synthesis of Di(2-ethylhexyl) trans-Hexadec-3-enedioate

ParameterValue
Molar Ratio (trans-Hexadec-3-enedioic acid : 2-Ethylhexanol)1 : 2.2
Catalystp-Toluenesulfonic acid
Reaction Temperature160°C
Reaction Time6-8 hours
Product Yield~90-95%
Purity (by GC-MS)>98%

Table 2: Performance of Plasticized PVC Films (50 phr Plasticizer)

PropertyNeat PVCPVC + Di(2-ethylhexyl) trans-Hexadec-3-enedioate
Glass Transition Temperature (Tg)81.24°C[8]~30-40°C
Tensile StrengthHighLower than neat PVC[8]
Elongation at BreakLowSignificantly higher than neat PVC[8][9]
Migration Resistance (in petroleum ether)N/ALow migration expected[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and evaluation of the plasticizer.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Reactants trans-Hexadec-3-enedioic Acid + 2-Ethylhexanol + Catalyst Esterification Esterification (Reflux with Dean-Stark Trap) Reactants->Esterification Workup Aqueous Work-up (Neutralization & Washing) Esterification->Workup Purification Purification (Rotary Evaporation) Workup->Purification Product Di(2-ethylhexyl) trans-Hexadec-3-enedioate Purification->Product Analysis FTIR & NMR Spectroscopy Product->Analysis Blending Blending with PVC Resin Product->Blending Film_Prep Film Preparation (e.g., Solution Casting) Blending->Film_Prep Testing Performance Testing (Mechanical, Thermal, Migration) Film_Prep->Testing Plasticizer_Performance cluster_structure Plasticizer Structure cluster_interaction Polymer-Plasticizer Interaction cluster_performance Macroscopic Performance Alkyl_Chain Long Alkyl Chains (from Dicarboxylic Acid and Alcohol) Disruption Disruption of Polymer-Polymer Interactions Alkyl_Chain->Disruption Steric Hindrance Polar_Groups Polar Ester Groups Compatibility Compatibility with PVC Polar_Groups->Compatibility Dipole-Dipole Interactions Free_Volume Increased Free Volume Disruption->Free_Volume Flexibility Increased Flexibility Free_Volume->Flexibility Lower_Tg Lowered Glass Transition Temperature Free_Volume->Lower_Tg Processability Improved Processability Compatibility->Processability Flexibility->Processability

References

Application Notes and Protocols: The Use of Dicarboxylic Acids in the Formulation of Specialty Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Role of Dicarboxylic Acid Esters in Lubrication

Dicarboxylic acids are typically not used in their free acid form in lubricant formulations due to potential corrosion issues. Instead, they are esterified with various alcohols to produce diesters or polyesters, which serve as synthetic lubricant base oils or performance-enhancing additives. The properties of the resulting ester can be tailored by carefully selecting both the dicarboxylic acid and the alcohol. For instance, longer-chain dicarboxylic acids generally contribute to increased viscosity and improved lubricity, while branched alcohols can enhance low-temperature fluidity.

The benefits of incorporating dicarboxylic acid esters into lubricant formulations include:

  • High Thermal and Oxidative Stability: The ester linkages are generally more resistant to thermal breakdown and oxidation compared to the hydrocarbon chains in mineral oils.

  • Excellent Viscosity-Temperature Characteristics: Dicarboxylic acid esters exhibit a high viscosity index (VI), meaning their viscosity changes less with temperature fluctuations, ensuring reliable performance over a wide operating range.

  • Good Solvency and Dispersancy: These esters can help to dissolve and disperse sludge and other deposits, keeping engine and machine components clean.

  • Inherent Lubricity: The polar nature of the ester molecules allows them to adsorb onto metal surfaces, forming a protective film that reduces friction and wear.

  • Biodegradability: Many dicarboxylic acid esters are more readily biodegradable than mineral oil-based lubricants, making them a more environmentally friendly option.

Hypothetical Performance Data of a Long-Chain Dicarboxylic Acid Ester

To illustrate the potential performance benefits, the following table summarizes hypothetical data for a lubricant formulated with an ester derived from a C16 dicarboxylic acid (e.g., Hexadecanedioic acid ester) compared to a conventional mineral oil-based lubricant.

PropertyTest MethodMineral Oil-Based LubricantC16 Dicarboxylic Acid Ester-Based Lubricant
Kinematic Viscosity @ 40°C (cSt)ASTM D4454648
Kinematic Viscosity @ 100°C (cSt)ASTM D4456.88.5
Viscosity IndexASTM D2270100155
Pour Point (°C)ASTM D97-15-30
Flash Point (°C)ASTM D92210240
Oxidation Stability (hours)ASTM D2272 (RPVOT)250600
Four-Ball Wear Scar (mm)ASTM D41720.600.45

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of lubricants formulated with dicarboxylic acid esters.

This protocol describes a general laboratory-scale synthesis of a dicarboxylic acid ester.

Materials:

  • Dicarboxylic acid (e.g., Hexadecanedioic acid)

  • Alcohol (e.g., 2-Ethylhexanol)

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • Toluene (as an azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add the dicarboxylic acid (1 mole equivalent), alcohol (2.2 mole equivalents), and p-toluenesulfonic acid (0.02 mole equivalents).

  • Add toluene to the flask (approximately 50% of the total volume).

  • Heat the mixture to reflux with vigorous stirring. The water produced during the esterification reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator to obtain the crude dicarboxylic acid ester.

  • Purify the ester by vacuum distillation.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Reactants Dicarboxylic Acid + Alcohol + Catalyst Reaction Esterification (Reflux with Toluene) Reactants->Reaction Heat Workup Neutralization & Washing Reaction->Workup Cool Drying Drying with MgSO4 Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Dicarboxylic Acid Ester Purification->Product

Caption: Workflow for the synthesis of a dicarboxylic acid ester.

The following standard ASTM test methods are crucial for evaluating the performance of a specialty lubricant.

  • Kinematic Viscosity (ASTM D445): This test measures the fluid's resistance to flow under gravity at a specific temperature (typically 40°C and 100°C). A viscometer is used to measure the time it takes for a fixed volume of the lubricant to flow through a capillary tube.

  • Viscosity Index (ASTM D2270): The viscosity index is an empirical, unitless number that indicates the effect of temperature changes on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature. It is calculated from the kinematic viscosities at 40°C and 100°C.

  • Pour Point (ASTM D97): This test determines the lowest temperature at which a lubricant will continue to flow. The sample is cooled at a specified rate and examined for flow characteristics at intervals of 3°C.

  • Flash Point (ASTM D92): The flash point is the lowest temperature at which the vapors of the lubricant will ignite when an ignition source is passed over it. This is a critical safety parameter.

  • Oxidation Stability (ASTM D2272 - RPVOT): The Rotating Pressure Vessel Oxidation Test (RPVOT) evaluates the oxidation resistance of a lubricant. The lubricant is placed in a pressure vessel with a copper catalyst and pure oxygen. The vessel is rotated at a high temperature, and the time it takes for a specified pressure drop to occur is measured.

  • Wear and Friction Testing (ASTM D4172 - Four-Ball Method): This test measures the wear-preventive properties of a lubricant. Three steel balls are held in a cup, and a fourth ball is rotated against them under a specified load, speed, temperature, and time. The average diameter of the wear scars on the three stationary balls is measured.

DOT Script for Lubricant Testing Workflow:

Lubricant_Testing_Workflow cluster_synthesis Formulation cluster_testing Performance Evaluation BaseOil Base Oil (Dicarboxylic Acid Ester) FormulatedLubricant Formulated Lubricant BaseOil->FormulatedLubricant Additives Additives Additives->FormulatedLubricant Viscosity Viscosity (ASTM D445) FormulatedLubricant->Viscosity VI Viscosity Index (ASTM D2270) FormulatedLubricant->VI PourPoint Pour Point (ASTM D97) FormulatedLubricant->PourPoint FlashPoint Flash Point (ASTM D92) FormulatedLubricant->FlashPoint Oxidation Oxidation Stability (ASTM D2272) FormulatedLubricant->Oxidation Wear Wear Resistance (ASTM D4172) FormulatedLubricant->Wear

Caption: General workflow for lubricant formulation and performance testing.

Conclusion

While direct application data for Hexadec-3-enedioic acid in specialty lubricants is scarce, the broader class of dicarboxylic acids, particularly their esters, represents a cornerstone of modern synthetic lubricant technology. The protocols and hypothetical data presented herein provide a solid framework for researchers and scientists to explore the potential of novel dicarboxylic acids in developing next-generation lubricants with superior performance and environmental characteristics. Further research into the synthesis and evaluation of esters derived from unsaturated long-chain dicarboxylic acids like this compound could unveil new opportunities for lubricant innovation.

Application Notes and Protocols: Development of Hexadec-3-enedioic Acid-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The development of effective and environmentally benign corrosion inhibitors is a critical area of research. Dicarboxylic acids, particularly those with long carbon chains, have emerged as a promising class of corrosion inhibitors. Their amphiphilic nature allows for the formation of a protective hydrophobic layer on the metal surface, mitigating corrosion. This document provides detailed application notes and protocols for the development and evaluation of Hexadec-3-enedioic acid as a potential corrosion inhibitor. Due to the limited availability of direct experimental data for this compound, this document will also draw upon data from its saturated analogue, hexadecanedioic acid (a C16 dicarboxylic acid), as a representative example to illustrate the principles and methodologies.

Mechanism of Action

Long-chain dicarboxylic acids, such as this compound, function as mixed-type corrosion inhibitors. The primary mechanism involves the adsorption of the dicarboxylic acid molecules onto the metal surface. This adsorption is facilitated by the carboxylate groups, which can interact with the metal surface through physisorption or chemisorption. The long hydrocarbon chain then orients away from the surface, forming a dense, non-polar barrier that repels water and corrosive species, thus inhibiting both anodic and cathodic reactions. The adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface (e.g., Steel) H2O H₂O Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) H2O->Anodic_Site Cl- Cl⁻ Cl-->Anodic_Site Inhibitor This compound Adsorption_Layer Protective Inhibitor Layer Inhibitor->Adsorption_Layer Adsorption Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Adsorption_Layer->Anodic_Site Blocks Anodic Reaction Adsorption_Layer->Cathodic_Site Blocks Cathodic Reaction Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Characterization Structural Characterization (NMR, FTIR, Mass Spec) Synthesis->Characterization Coupon_Prep Metal Coupon Preparation Characterization->Coupon_Prep Gravimetric Gravimetric (Weight Loss) Test Coupon_Prep->Gravimetric Electrochemical Electrochemical Tests Coupon_Prep->Electrochemical Data_Analysis Data Analysis and IE% Calculation Gravimetric->Data_Analysis Electrochemical->Data_Analysis End End Data_Analysis->End Adsorption_Isotherm_Logic Start Experimental Data (IE% vs. Concentration) Calculate_Theta Calculate Surface Coverage (θ = IE% / 100) Start->Calculate_Theta Plot_Data Plot C/θ vs. C Calculate_Theta->Plot_Data Linear_Fit Perform Linear Regression Plot_Data->Linear_Fit Langmuir Adsorption follows Langmuir Isotherm Linear_Fit->Langmuir Is plot linear? (R² ≈ 1) Other_Isotherm Consider other isotherms (e.g., Temkin, Frumkin) Linear_Fit->Other_Isotherm No

Application Notes and Protocols: Incorporation of Hexadec-3-enedioic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Hexadec-3-enedioic acid, a dicarboxylic acid, presents a promising avenue for innovation in cosmetic formulations. While direct research on this specific molecule in skincare is limited, the well-documented efficacy of other dicarboxylic acids, such as azelaic acid, provides a strong rationale for its investigation.[1][2][3][4] Dicarboxylic acids are known for their diverse benefits, including anti-inflammatory, antioxidant, and antimicrobial properties, making them suitable for addressing various skin concerns like acne, hyperpigmentation, and aging.[3][4] These compounds can also influence skin texture and hydration.[5] This document outlines potential applications, formulation considerations, and detailed experimental protocols for evaluating the efficacy and stability of cosmetic products containing this compound.

Potential Cosmetic Applications and Mechanisms of Action

Based on the known properties of dicarboxylic acids, this compound is hypothesized to offer the following benefits:

  • Anti-Acne: By potentially inhibiting the growth of acne-causing bacteria and regulating sebum production.[3][4]

  • Skin Brightening and Hyperpigmentation Control: Through the possible inhibition of tyrosinase, a key enzyme in melanin production.[2][3]

  • Anti-Aging: By potentially exerting antioxidant effects that protect the skin from free radical damage and by inhibiting enzymes that degrade collagen and elastin.[3][6]

  • Improved Skin Texture and Hydration: By acting as an emollient and helping to maintain the skin's barrier function.[5]

The proposed mechanism of action for dicarboxylic acids often involves the modulation of cellular signaling pathways related to inflammation and pigmentation.

Dicarboxylic_Acid_Signaling_Pathway This compound This compound Skin Cell Skin Cell This compound->Skin Cell Penetrates Inflammatory Mediators Inflammatory Mediators Skin Cell->Inflammatory Mediators Inhibits Tyrosinase Tyrosinase Skin Cell->Tyrosinase Inhibits Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Skin Cell->Reactive Oxygen Species (ROS) Scavenges Collagen & Elastin Degrading Enzymes Collagen & Elastin Degrading Enzymes Skin Cell->Collagen & Elastin Degrading Enzymes Inhibits Reduced Inflammation Reduced Inflammation Inflammatory Mediators->Reduced Inflammation Reduced Hyperpigmentation Reduced Hyperpigmentation Tyrosinase->Reduced Hyperpigmentation Antioxidant Effect Antioxidant Effect Reactive Oxygen Species (ROS)->Antioxidant Effect Improved Skin Firmness Improved Skin Firmness Collagen & Elastin Degrading Enzymes->Improved Skin Firmness

Caption: Proposed Signaling Pathway of this compound in Skin.

Formulation Considerations

Incorporating dicarboxylic acids like this compound into cosmetic formulations presents several technical challenges that need to be addressed to ensure product stability and efficacy.[7]

ParameterConsiderationRecommended Approach
pH The acidic nature of dicarboxylic acids can lower the formulation's pH, potentially causing skin irritation and affecting the stability of other ingredients.[7]Adjust the final pH of the formulation to a skin-compatible range (typically 4.5-5.5) using appropriate buffering agents.
Solubility This compound may have limited solubility in either water or oil phases, which can lead to crystallization and an inhomogeneous product.Utilize co-solvents, esters, or encapsulation techniques to improve solubility and ensure uniform distribution within the formulation.
Stability Dicarboxylic acids can be susceptible to degradation due to factors like oxidation, light, and temperature, which can reduce their efficacy over time.[8]Incorporate antioxidants (e.g., Vitamin E, Ferulic Acid) and use opaque, airless packaging to protect the active ingredient from degradation.[8] Conduct stability testing under accelerated conditions (e.g., elevated temperatures) to predict shelf life.[9][10]
Compatibility Interactions with other active ingredients in the formulation can potentially decrease the effectiveness of this compound or other components.[7]Conduct compatibility studies with other active ingredients to ensure no adverse reactions or loss of efficacy.

Experimental Protocols for Efficacy and Stability Testing

To substantiate the claimed benefits of a cosmetic formulation containing this compound, a series of in vitro and clinical tests should be performed.[11][12]

In Vitro Efficacy Testing

In vitro assays provide the initial screening of the active ingredient's biological effects.[13]

In_Vitro_Testing_Workflow cluster_0 Efficacy Target cluster_1 In Vitro Assay cluster_2 Measured Endpoint Anti_Inflammatory Anti_Inflammatory Cytokine_Assay Cytokine_Assay Anti_Inflammatory->Cytokine_Assay Skin_Brightening Skin_Brightening Tyrosinase_Inhibition_Assay Tyrosinase_Inhibition_Assay Skin_Brightening->Tyrosinase_Inhibition_Assay Anti_Aging Anti_Aging Collagenase_Elastase_Inhibition_Assay Collagenase_Elastase_Inhibition_Assay Anti_Aging->Collagenase_Elastase_Inhibition_Assay Antioxidant_Capacity_Assay Antioxidant_Capacity_Assay Anti_Aging->Antioxidant_Capacity_Assay Reduced_Inflammatory_Markers Reduced_Inflammatory_Markers Cytokine_Assay->Reduced_Inflammatory_Markers Reduced_Melanin_Production Reduced_Melanin_Production Tyrosinase_Inhibition_Assay->Reduced_Melanin_Production Reduced_Enzyme_Activity Reduced_Enzyme_Activity Collagenase_Elastase_Inhibition_Assay->Reduced_Enzyme_Activity Increased_Antioxidant_Activity Increased_Antioxidant_Activity Antioxidant_Capacity_Assay->Increased_Antioxidant_Activity

Caption: Workflow for In Vitro Efficacy Testing.

Protocol: Tyrosinase Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test sample (this compound solution), positive control (Kojic acid).[14]

  • Procedure:

    • Prepare various concentrations of the test sample and positive control in the phosphate buffer.

    • In a 96-well plate, add the tyrosinase solution to each well containing the test sample or control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test sample and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Concentration of this compound (µg/mL)% Tyrosinase Inhibition (Hypothetical)
1015.2 ± 2.1
5035.8 ± 3.5
10055.1 ± 4.2
25078.9 ± 5.0
IC50 (µg/mL) ~90
Clinical Efficacy Testing

Clinical studies on human volunteers are essential to validate the in vitro findings and to assess the product's performance and safety on the skin.[15]

Protocol: Evaluation of Skin Brightening and Anti-Aging Effects

  • Objective: To clinically assess the efficacy of a cosmetic formulation containing this compound in improving skin tone and reducing the appearance of wrinkles.

  • Study Design: A randomized, double-blind, placebo-controlled study with a duration of 12 weeks.

  • Subjects: A cohort of healthy female volunteers (e.g., n=30) aged 35-60 with signs of photoaging and uneven skin tone.

  • Procedure:

    • Subjects are randomly assigned to either the test group (receiving the formulation with this compound) or the placebo group.

    • Subjects apply the assigned product to their face twice daily.

    • Instrumental measurements and clinical assessments are performed at baseline, week 4, week 8, and week 12.

  • Assessments:

    • Instrumental:

      • Chromameter: To measure changes in skin color and pigmentation (Lab* values).

      • Visioscan® or similar imaging system: To analyze skin topography and wrinkle depth.

      • Corneometer®: To measure skin hydration.[11]

      • Cutometer®: To measure skin elasticity and firmness.[11]

    • Clinical: Dermatological assessment of skin tone evenness, wrinkle severity, and overall appearance using standardized scoring scales.

    • Subjective: Self-assessment questionnaires regarding perceived product efficacy and tolerability.

ParameterBaseline (Mean ± SD)Week 12 (Mean ± SD) - Test GroupWeek 12 (Mean ± SD) - Placebo
Skin Lightness (L)60.5 ± 3.262.8 ± 3.560.7 ± 3.3
Wrinkle Depth (µm) 150.2 ± 25.1135.7 ± 22.8148.9 ± 24.5
Skin Elasticity (R2) 0.55 ± 0.080.62 ± 0.090.56 ± 0.08
Skin Hydration (AU) 45.3 ± 5.155.8 ± 6.246.1 ± 5.5
Statistically significant difference from baseline (p < 0.05)
Stability Testing

Stability testing ensures that the cosmetic product maintains its physical, chemical, and microbiological integrity throughout its shelf life.[9][10][16]

Protocol: Accelerated Stability Study

  • Objective: To evaluate the physical and chemical stability of the cosmetic formulation under accelerated conditions.

  • Procedure:

    • Store samples of the formulation at different temperature and humidity conditions (e.g., 40°C/75% RH, 50°C) for a period of 3 months.[10]

    • A control sample is kept at room temperature (25°C).

    • Evaluate the samples at regular intervals (e.g., 1, 2, and 3 months).

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Concentration of this compound using a validated analytical method (e.g., HPLC).

Time (Months)TemperaturepHViscosity (cP)Concentration of this compound (%)
025°C5.010,0002.00
325°C4.99,9501.98
340°C/75% RH4.89,8001.95
350°C4.69,5001.90

While specific data on this compound in cosmetics is not yet widely available, the established benefits of other dicarboxylic acids provide a strong foundation for its exploration. The application notes and protocols outlined in this document offer a comprehensive framework for researchers and formulators to investigate the potential of this compound as a novel, multi-functional ingredient in skincare. Rigorous testing of its efficacy, stability, and safety will be crucial for its successful incorporation into cosmetic products.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Derivatives from Hexadec-3-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the enzymatic synthesis of valuable chiral derivatives from Hexadec-3-enedioic acid. The methodologies described herein leverage the high selectivity of enzymes to achieve asymmetric transformations, offering a green and efficient alternative to traditional chemical synthesis. The primary strategies explored are enzymatic kinetic resolution of a prochiral diester and the biocatalytic hydration of the carbon-carbon double bond.

Enzymatic Kinetic Resolution of Dimethyl Hexadec-3-enedioate

This protocol outlines the enantioselective hydrolysis of the dimethyl ester of this compound, catalyzed by Candida antarctica Lipase B (CALB), to yield a chiral monoester and the unreacted diester. This kinetic resolution is a robust method for obtaining enantiomerically enriched carboxylic acids and esters.

Quantitative Data Summary

The following table summarizes expected quantitative data for the kinetic resolution of dimethyl Hexadec-3-enedioate based on typical lipase performance with dicarboxylic esters.[1]

EntryTime (h)Conversion (%)Enantiomeric Excess of Monoester (ee%)Enantiomeric Excess of Diester (ee%)
1425>9533
2845>9582
31250>99>99
4245890>99
Experimental Protocol: Kinetic Resolution

Materials:

  • Dimethyl Hexadec-3-enedioate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (2 M)

  • Standard laboratory glassware and magnetic stirrer

  • Chromatography supplies for purification (silica gel)

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • To a 100 mL round-bottom flask, add dimethyl Hexadec-3-enedioate (1 mmol, 298.45 mg).

  • Dissolve the substrate in 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Add immobilized Candida antarctica Lipase B (50 mg) to the solution.

  • Stir the reaction mixture at 30°C and monitor the progress by taking aliquots at regular intervals (e.g., 4, 8, 12, 24 hours).

  • For each aliquot, quench the reaction by filtering off the enzyme.

  • Acidify the filtrate to pH 2 with 2 M HCl.

  • Extract the aqueous phase with MTBE (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by chiral HPLC or GC to determine the conversion and enantiomeric excess of the monoester and remaining diester.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Purify the resulting chiral monoester and unreacted diester by column chromatography on silica gel.

Logical Workflow for Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis cluster_products Products A Racemic Dimethyl Hexadec-3-enedioate D Stirring at 30°C A->D B Phosphate Buffer (pH 7.0) B->D C Immobilized CALB C->D E Reaction Quenching (Filtration) D->E F Acidification & Extraction E->F G Chiral HPLC/GC Analysis F->G H Column Chromatography F->H I Chiral Monoester H->I J Enantiopure Diester H->J

Fig. 1: Workflow for the enzymatic kinetic resolution.

Biocatalytic Hydration of this compound

This conceptual protocol describes the stereoselective hydration of the double bond in this compound using an oleate hydratase to produce a chiral hydroxy-dicarboxylic acid. This method is adapted from established protocols for the hydration of unsaturated fatty acids.[2][3][4]

Quantitative Data Summary

The following table presents hypothetical data for the biocatalytic hydration, assuming successful adaptation of the protocol.

EntryBiocatalystSubstrate Conc. (g/L)Conversion (%)Product ee%
1E. coli expressing Em_OhyA575>98
2E. coli expressing Em_OhyA1060>98
3Lyophilized whole cells585>99
4Lyophilized whole cells1070>99
Experimental Protocol: Biocatalytic Hydration

Materials:

  • This compound

  • Whole-cell biocatalyst expressing an Oleate Hydratase (e.g., from Elizabethkingia meningoseptica, Em_OhyA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware, incubator shaker

  • GC-MS for product identification and quantification

  • Chiral HPLC for enantiomeric excess determination

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst (e.g., 50 g/L wet cell weight) in 50 mM Tris-HCl buffer (pH 7.5).

  • Add this compound to the cell suspension to a final concentration of 5-10 g/L.

  • Incubate the reaction mixture in a shaker at 30°C and 200 rpm.

  • Monitor the reaction progress by taking samples at various time points (e.g., 6, 12, 24, 48 hours).

  • For each sample, stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge the sample to separate the organic and aqueous phases.

  • Analyze the organic phase by GC-MS to identify and quantify the hydroxy-dicarboxylic acid product.

  • After the reaction reaches the desired conversion, acidify the entire reaction mixture to pH 2 with HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the chiral hydroxy-dicarboxylic acid using column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC after derivatization (e.g., methylation).

Signaling Pathway for Biocatalytic Hydration

G cluster_input Substrates cluster_enzyme Enzyme cluster_output Product A This compound C Oleate Hydratase A->C B H2O B->C D Chiral Hydroxy- Hexadecanedioic Acid C->D

Fig. 2: Enzymatic hydration of the substrate.

Conclusion

The enzymatic approaches detailed in these application notes provide viable pathways for the synthesis of chiral derivatives from this compound. The kinetic resolution using Candida antarctica Lipase B offers a reliable method for producing enantiomerically enriched mono- and di-esters. The biocatalytic hydration presents an innovative route to chiral hydroxy-dicarboxylic acids. These enzymatic methods are characterized by their high selectivity, mild reaction conditions, and reduced environmental impact, making them highly attractive for applications in pharmaceutical and fine chemical industries. Further optimization of reaction parameters will be crucial for scaling up these processes for industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hexadec-3-enedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexadec-3-enedioic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Low Yield in Palladium-Catalyzed Synthesis

Q1: My palladium-catalyzed carbonylation of 1,4-diacetoxybut-2-ene is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is crucial. Ensure you are using a high-quality catalyst and that it has not been deactivated. Catalyst deactivation can occur due to impurities in the starting materials or solvent.

  • Reaction Conditions: The reaction is sensitive to temperature and pressure. Optimal conditions are typically in the range of 80-130°C and a carbon monoxide (CO) pressure of 15 to 180 bar.[1] Deviations from these ranges can significantly impact the yield.

  • CO Concentration: Insufficient CO pressure can lead to incomplete carbonylation. Conversely, excessively high CO pressure might inhibit the catalyst.[2] It is crucial to maintain a stable and adequate CO pressure throughout the reaction.

  • Solvent Choice: A polar, aprotic, and basic solvent like N-methylpyrrolidone is preferred for this reaction.[1] Using a different solvent may negatively affect the reaction rate and yield.

  • Purity of Starting Materials: Impurities in the 1,4-diacetoxybut-2-ene or water can interfere with the catalytic cycle. Ensure your starting materials are of high purity.

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_conditions Optimize Reaction Conditions check_catalyst->check_conditions If catalyst is active solution Improved Yield check_catalyst->solution Action: Use fresh catalyst/optimize loading check_co Ensure Adequate CO Pressure check_conditions->check_co If conditions are optimal check_conditions->solution Action: Adjust T to 80-130°C & P to 15-180 bar check_solvent Confirm Correct Solvent Usage check_co->check_solvent If CO pressure is stable check_co->solution Action: Increase/stabilize CO pressure check_purity Assess Purity of Starting Materials check_solvent->check_purity If solvent is correct check_solvent->solution Action: Use N-methylpyrrolidone check_purity->solution If materials are pure check_purity->solution Action: Purify starting materials Troubleshooting Workflow for Low Yield

Issue: Formation of Side Products

Q2: I am observing significant amounts of side products, such as hex-2-enedioic acid and pentadienoic acid, in my reaction mixture. How can I minimize their formation?

A2: The formation of isomers and other byproducts is a common challenge. Here are some strategies to improve selectivity:

  • Isomerization Control: The formation of hex-2-enedioic acid is due to isomerization. This can sometimes be influenced by the catalyst system and reaction temperature. Operating at the lower end of the optimal temperature range (e.g., 80-100°C) may reduce the rate of isomerization.

  • Minimizing Other Byproducts: The formation of pentadienoic acid and 5-hydroxy-pent-3-enoic acid can be attributed to incomplete dicarbonylation or side reactions.[1] Ensuring a sufficient and sustained carbon monoxide pressure is critical to favor the desired dicarbonylation.

  • Catalyst Ligand: The choice of ligand for the palladium catalyst can influence selectivity. While the patent US5354887A does not specify ligands, exploring different phosphine ligands could potentially improve the selectivity for the desired product.

Side_Product_Mitigation start Side Products Observed isomerization Isomerization to Hex-2-enedioic Acid start->isomerization other_byproducts Formation of Pentadienoic/Hydroxy-pentenoic Acid start->other_byproducts adjust_temp Lower Reaction Temperature (80-100°C) isomerization->adjust_temp increase_co Increase and Maintain CO Pressure other_byproducts->increase_co optimize_catalyst Optimize Catalyst/Ligand System adjust_temp->optimize_catalyst increase_co->optimize_catalyst solution Increased Product Selectivity optimize_catalyst->solution Strategy for Minimizing Side Products

Issue: Difficulty in Purifying the Product

Q3: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?

A3: Dicarboxylic acids can often be purified effectively by recrystallization.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature, while the impurities remain soluble at lower temperatures. For dicarboxylic acids, water or a mixture of organic solvents like ethyl acetate and petroleum ether can be effective.[3]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q4: What are the key reaction parameters to monitor for optimizing the palladium-catalyzed synthesis?

A4: The following table summarizes the key parameters and their typical ranges for the palladium-catalyzed synthesis of this compound based on available literature.[1]

ParameterRecommended RangePotential Impact of Deviation
Temperature 80 - 130 °CLower temperatures may lead to slow reaction rates; higher temperatures can increase side product formation.
CO Pressure 15 - 180 barInsufficient pressure leads to incomplete carbonylation and byproducts; excessively high pressure can inhibit the catalyst.
Catalyst Conc. 2x10⁻³ to 5x10⁻² mol/LLower concentrations can result in slow conversion; higher concentrations increase cost without proportional benefit.
Solvent N-methylpyrrolidoneUse of other solvents may lead to lower yields and selectivity.

Q5: How can I synthesize the specific (z)-isomer of this compound?

A5: The (z)-isomer can be synthesized via a stereospecific multi-step oxidation of 1,4-cyclohexadiene.[3][4] The general workflow is as follows:

  • Monoepoxidation: 1,4-cyclohexadiene is treated with a reagent like m-chloroperoxybenzoic acid (mCPBA) to form the monoepoxide.

  • Oxidative Cleavage: The epoxide is then cleaved using an oxidizing agent like periodic acid to yield (Z)-hex-3-enedialdehyde.[3]

  • Oxidation to Diacid: The resulting dialdehyde is oxidized to (z)-hex-3-enedioic acid using Jones reagent (a solution of chromium trioxide in sulfuric acid).[3][5][6][7]

Z_Isomer_Synthesis_Workflow start 1,4-Cyclohexadiene epoxidation Monoepoxidation (mCPBA) start->epoxidation epoxide Monoepoxide epoxidation->epoxide cleavage Oxidative Cleavage (Periodic Acid) epoxide->cleavage dialdehyde (Z)-Hex-3-enedialdehyde cleavage->dialdehyde oxidation Jones Oxidation (CrO3, H2SO4) dialdehyde->oxidation product (z)-Hex-3-enedioic Acid oxidation->product Synthesis Workflow for (z)-Hex-3-enedioic Acid

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound (General Procedure) [1]

  • In a high-pressure autoclave, charge 1,4-diacetoxybut-2-ene, water, and N-methylpyrrolidone.

  • Add the palladium catalyst (e.g., palladium chloride) and a halide salt (e.g., lithium chloride).

  • Seal the autoclave and purge with carbon monoxide.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 120 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.

  • Maintain the reaction conditions for the desired time (e.g., 6 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO pressure.

  • The product can be isolated from the reaction mixture by extraction.

Synthesis of (z)-Hex-3-enedioic Acid via Oxidation (General Procedure) [3]

  • Monoepoxidation of 1,4-cyclohexadiene: Dissolve 1,4-cyclohexadiene in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add m-chloroperoxybenzoic acid (mCPBA) portion-wise, maintaining the temperature below 5°C. Stir for several hours until the reaction is complete (monitored by TLC). Work up the reaction to isolate the monoepoxide.

  • Formation of (Z)-hex-3-enedialdehyde: To a solution of the monoepoxide in a suitable solvent system (e.g., dichloromethane/water), add periodic acid at a low temperature (e.g., 4°C). Stir vigorously for several hours. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to obtain the dialdehyde.

  • Jones Oxidation to (z)-Hex-3-enedioic acid: Dissolve the crude dialdehyde in acetone and cool in an ice bath. Add Jones reagent dropwise until a persistent orange color is observed. Stir for a short period, then quench the excess oxidant with isopropanol. Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The crude diacid can then be purified by recrystallization.

References

Technical Support Center: Purification of Hexadec-3-enedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hexadec-3-enedioic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The primary challenges in purifying this compound isomers stem from the subtle differences in their physicochemical properties. The main difficulties include:

  • Separation of cis (Z) and trans (E) isomers: These geometric isomers often have very similar boiling points and polarities, making them difficult to separate by traditional distillation or simple chromatography.

  • Resolution of positional isomers: Depending on the synthesis method, mixtures may contain other positional isomers (e.g., Hexadec-2-enedioic acid, Hexadec-4-enedioic acid) which can be challenging to resolve.

  • Removal of saturated analogs: The starting materials or byproducts may include the saturated hexadecanedioic acid, which can co-crystallize or have similar chromatographic behavior.

  • Low volatility: The high boiling point of these dicarboxylic acids makes purification by distillation difficult and can lead to thermal degradation.

  • Complex sample matrices: In biological or fermentation-derived samples, the isomers are often present in complex mixtures with other organic acids, lipids, and cellular components.[1]

Q2: Which analytical techniques are recommended for identifying and quantifying this compound isomers?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the robust identification and quantification of this compound isomers.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating dicarboxylic acid isomers.[2] Derivatization of the carboxylic acid groups can enhance separation and detection sensitivity.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After esterification to increase volatility (e.g., methylation), GC-MS can be used to separate and identify isomers based on their retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for unambiguous structural elucidation and can distinguish between cis and trans isomers based on coupling constants and chemical shifts of the vinylic protons and carbons.[3]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative analysis of isomer separation during method development.[3]

Troubleshooting Guides

Issue 1: Poor separation of cis and trans isomers using standard chromatography.

Cause: The polarity difference between the cis and trans isomers of this compound is often insufficient for baseline separation on standard silica or C18 columns.

Troubleshooting Steps:

  • Method Optimization (HPLC):

    • Mobile Phase Modification: Systematically vary the solvent composition. For reversed-phase HPLC, adjusting the ratio of acetonitrile, methanol, and water can significantly impact resolution.[2]

    • Temperature Control: Optimizing the column temperature can alter the selectivity of the stationary phase.[2]

    • Flow Rate Adjustment: Lowering the flow rate can increase the number of theoretical plates and improve resolution.[2]

  • Derivatization:

    • Convert the dicarboxylic acids to their corresponding esters (e.g., methyl or naphthacyl esters).[1][2] This can alter the polarity and volatility, often leading to better separation in both HPLC and GC.

  • Alternative Chromatographic Techniques:

    • pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly effective for separating ionizable compounds like dicarboxylic acids based on their pKa values and partitioning behavior.[4]

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and may provide better resolution of isomers.

Issue 2: Co-crystallization of isomers during fractional crystallization.

Cause: Cis and trans isomers, as well as positional isomers, can have similar crystal lattice energies, leading to the formation of mixed crystals.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. The solubility difference between isomers can be maximized in specific solvent systems.[5] A mixture of a good solvent and an anti-solvent can be effective.[5]

  • Temperature Gradient Optimization: Control the cooling rate during crystallization. A slow cooling rate generally favors the formation of purer crystals.

  • Selective Crystallization with Metal-Organic Frameworks (MOFs): This advanced technique involves the use of metal ions (e.g., Zr4+) that selectively coordinate with one isomer to form a crystalline MOF, leaving the other isomer in solution.[6]

Issue 3: Difficulty in removing saturated hexadecanedioic acid.

Cause: The saturated analog lacks the double bond, but its overall size and the presence of two carboxylic acid groups make its properties similar to the unsaturated isomers.

Troubleshooting Steps:

  • Membrane Filtration: At specific pH values, the solubility of saturated and unsaturated dicarboxylic acids can differ, allowing for separation by membrane filtration.[1] The optimal pH needs to be determined empirically but often falls in the range of 4 to 11.[1]

  • Adsorption: Certain adsorbents, such as synthetic zeolites (e.g., Linde 5A sieve material), can selectively adsorb one isomer over another based on molecular shape and size.[7]

  • Oxidative Cleavage: In cases where the saturated impurity is minor, a selective oxidation reaction targeting the double bond of the unsaturated isomers could be considered, followed by removal of the resulting smaller, more polar products. This is a destructive method for the target compound and should only be used if the saturated analog is the desired product.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Dicarboxylic Acid Isomer Separation

TechniquePrincipleAdvantagesDisadvantagesReference
Reversed-Phase HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, reproducible, widely available.May require derivatization for optimal separation of some isomers.[2]
pH-Zone-Refining CCC Partitioning between two immiscible liquid phases based on pKa and hydrophobicity.Preparative scale, no solid support (no irreversible adsorption).Specialized equipment required.[4]
GC-MS Separation based on volatility and interaction with a stationary phase after esterification.High sensitivity, provides structural information (mass spectra).Requires derivatization, not suitable for thermally labile compounds.[1]

Experimental Protocols

Protocol 1: General Method for HPLC Separation of Dicarboxylic Acid Isomers

This protocol is a general guideline and should be optimized for this compound.

  • Sample Preparation:

    • Dissolve the isomer mixture in the initial mobile phase solvent.

    • (Optional) For derivatization to naphthacyl esters, follow a procedure similar to that described for fatty acids, which involves reacting the carboxylic acids with a derivatizing agent like 2-bromo-2'-acetonaphthone in the presence of a catalyst.[2]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a linear gradient from 30% to 100% acetonitrile over 40 minutes.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm for naphthacyl esters) or an Evaporative Light Scattering Detector (ELSD).

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify peaks by comparing retention times with authentic standards of the pure isomers, if available.

    • Quantify the isomers by integrating the peak areas.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_purification Purification Step cluster_analysis Analysis cluster_result Outcome start Isomer Mixture (this compound) purify Chromatography (e.g., HPLC) or Crystallization start->purify Inject/Load analyze Analytical Techniques (HPLC, GC-MS, NMR) purify->analyze Collect Fractions cis Pure cis-Isomer analyze->cis Isomer 1 trans Pure trans-Isomer analyze->trans Isomer 2

Caption: General workflow for the purification and analysis of this compound isomers.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_verification Verification problem Poor Isomer Separation? sol1 Optimize HPLC (Mobile Phase, Temp) problem->sol1 Yes sol2 Derivatize Sample problem->sol2 Yes sol3 Try Alternative Method (CCC, SFC) problem->sol3 Yes sol4 Fractional Crystallization (Solvent Screening) problem->sol4 Yes verify Analyze Purity (HPLC, NMR) sol1->verify sol2->verify sol3->verify sol4->verify verify->problem Still Poor

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

"preventing isomerization during polymerization of Hexadec-3-enedioic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the polymerization of Hexadec-3-enedioic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent isomerization during the synthesis of polyesters from this long-chain unsaturated dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is isomerization and why is it a concern during the polymerization of this compound?

A1: Isomerization, in this context, refers to the conversion of the cis (Z) double bond in this compound to a trans (E) double bond during the polymerization process. This is a significant concern because the geometric configuration of the double bond dictates the polymer's three-dimensional structure, which in turn influences its physical and chemical properties such as crystallinity, melting point, and mechanical strength.[1] For applications where specific polymer architecture is crucial, maintaining the original cis configuration is essential.

Q2: What are the primary factors that promote isomerization during polymerization?

A2: The primary factors that can induce isomerization of the double bond in unsaturated polyesters are:

  • High Temperatures: Thermal energy can overcome the energy barrier for rotation around the carbon-carbon double bond, leading to the more stable trans isomer.[2]

  • Catalysts: Certain catalysts, particularly some acidic or metallic catalysts used in conventional polyesterification, can promote isomerization.[3]

  • Extended Reaction Times: Longer exposure to reaction conditions, especially at elevated temperatures, increases the likelihood of isomerization.

Q3: How can I minimize isomerization during the polymerization of this compound?

A3: To minimize isomerization, the following strategies are recommended:

  • Low-Temperature Polymerization: Employing polymerization methods that can be conducted at lower temperatures is the most effective way to prevent isomerization.[2]

  • Enzymatic Polymerization: Using enzymes, such as lipases, as catalysts allows for polymerization to occur at mild temperatures, thereby preserving the stereochemistry of the double bond.[4]

  • Careful Catalyst Selection: If a chemical catalyst is necessary, choose one that is known to have low isomerization activity at the desired reaction temperature. Organotin and some organozinc compounds are often used in polyesterification.[5]

Q4: What analytical techniques can I use to determine the extent of isomerization in my polymer?

A4: The most common and effective techniques for quantifying the cis/trans isomer ratio in your polyester are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for this purpose. The protons around the double bond will have distinct chemical shifts and coupling constants for the cis and trans isomers, allowing for quantification by integrating the respective signals.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The C-H out-of-plane bending vibrations for cis and trans double bonds appear at different characteristic frequencies. The cis isomer typically shows a peak around 675-730 cm-1, while the trans isomer has a strong absorption band around 960-975 cm-1.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High degree of trans-isomer detected in my polymer synthesized from a cis-monomer. 1. Polymerization temperature is too high.2. The catalyst used is promoting isomerization.3. The reaction time is excessively long.1. Reduce the polymerization temperature. Consider low-temperature methods or enzymatic catalysis.2. Screen for alternative catalysts with lower isomerization activity. For example, some tin-based catalysts are effective at lower temperatures.[5]3. Optimize the reaction time to achieve the desired molecular weight without prolonged exposure to heat.
My polymer properties (e.g., melting point, solubility) are inconsistent between batches. 1. Variable levels of isomerization are occurring in different batches.2. Inconsistent reaction conditions (temperature, time, catalyst loading).1. Implement strict control over reaction parameters. Use a calibrated thermometer and a reliable heating system.2. Regularly quantify the isomer ratio in your product using NMR or FTIR to ensure consistency.3. Standardize your experimental protocol and ensure precise measurement of all reagents.
The polymerization reaction is slow at low temperatures, leading to low molecular weight. 1. Insufficient catalyst activity at lower temperatures.2. Inefficient removal of condensation byproducts (e.g., water).1. Increase the catalyst concentration, if compatible with low isomerization.2. Consider using a more active low-temperature catalyst system.3. For condensation polymerization, apply a vacuum to effectively remove byproducts at lower temperatures.[4]

Experimental Protocols

Protocol 1: Low-Temperature Chemical Polymerization

This protocol is designed to minimize isomerization by using a lower reaction temperature.

Materials:

  • cis-Hexadec-3-enedioic acid

  • Diol (e.g., 1,6-hexanediol)

  • Esterification catalyst (e.g., butyltin oxide hydroxide - Fascat 4100)

  • High-boiling point, inert solvent (e.g., diphenyl ether)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser with a Dean-Stark trap, add equimolar amounts of cis-Hexadec-3-enedioic acid and the diol.

  • Add the solvent and the catalyst (e.g., 0.1 mol% relative to the diacid).

  • Purge the system with nitrogen for 30 minutes to remove any oxygen.

  • Heat the mixture to a moderate temperature (e.g., 120-140 °C) under a slow stream of nitrogen.

  • Monitor the removal of water in the Dean-Stark trap.

  • Once the majority of water has been removed, gradually apply a vacuum to further drive the reaction to completion.

  • Maintain the reaction under vacuum until the desired molecular weight is achieved, monitoring the viscosity of the reaction mixture.

  • Cool the reaction mixture to room temperature and dissolve the polymer in a suitable solvent for purification (e.g., precipitation in a non-solvent like methanol).

  • Dry the purified polymer under vacuum.

  • Characterize the polymer and determine the isomer ratio using 1H NMR or FTIR.

Protocol 2: Enzymatic Polymerization

This protocol utilizes an enzyme catalyst to maintain mild reaction conditions and preserve the double bond stereochemistry.[4]

Materials:

  • cis-Hexadec-3-enedioic acid dimethyl ester (or divinyl ester)

  • Diol (e.g., 1,8-octanediol)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous toluene (or another suitable organic solvent)

  • Molecular sieves

  • Nitrogen gas supply

Procedure:

  • Dry the monomers and solvent over molecular sieves prior to use.

  • In a flame-dried reaction flask, dissolve equimolar amounts of the cis-Hexadec-3-enedioic acid ester and the diol in the anhydrous solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the monomers).

  • Purge the flask with nitrogen and seal it.

  • Place the reaction mixture in an incubator shaker at a mild temperature (e.g., 60-90 °C).[4]

  • Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing the molecular weight by GPC.

  • After the desired polymerization time, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the polymer.

  • Purify the polymer if necessary, for example, by precipitation.

  • Characterize the polymer and confirm the retention of the cis configuration using 1H NMR.

Data Presentation

Table 1: Representative Influence of Polymerization Temperature on Isomerization for an Unsaturated Polyester

Polymerization Temperature (°C)Reaction Time (h)cis-Isomer Content (%)trans-Isomer Content (%)
12012>95<5
1508~85~15
1806~60~40
2004~40~60

Visualization

Isomerization_Prevention cluster_factors cluster_prevention cluster_qc A Polymerization of This compound B Desired Product: Polyester with cis-Double Bond A->B Ideal Pathway C Undesired Product: Polyester with trans-Double Bond (Isomerized) A->C Isomerization Pathway D Factors Promoting Isomerization D->C Leads to D1 High Temperature D2 Inappropriate Catalyst D3 Long Reaction Time E Preventive Measures E->B Promotes E1 Low-Temperature Polymerization E2 Enzymatic Catalysis E3 Careful Catalyst Selection F Quality Control F->B Verifies F->C Detects F1 NMR Spectroscopy F2 FTIR Spectroscopy

Caption: Factors influencing isomerization and preventive strategies.

References

"troubleshooting low yields in the synthesis of Hexadec-3-enedioic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Hexadec-3-enedioic acid, a valuable long-chain dicarboxylic acid. The content is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting

FAQ: My final product is difficult to purify. What are some common impurities and effective purification strategies?

Low yields can often be attributed to challenges in isolating the target molecule from a complex reaction mixture. Common impurities include starting materials, reagents, and side-products from competing reactions.

Common Impurities:

  • Unreacted starting materials (e.g., unsaturated fatty acids, aldehydes).

  • Catalyst residues (e.g., ruthenium complexes from metathesis).

  • Side-products (e.g., oligomers from metathesis, over-oxidized products from ozonolysis).

  • Solvents and other reagents.

Purification Strategies: Solid dicarboxylic acids can often be purified by recrystallization from suitable solvents like aqueous methanol or toluene/petroleum ether mixtures.[1][2] For water-insoluble acids, a common technique involves dissolving the crude product in an aqueous base (like sodium hydroxide or ammonia) to form the salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified dicarboxylic acid.[2]

Chromatographic methods can also be employed for challenging separations. Thin-layer chromatography (TLC) can be used to identify suitable solvent systems for column chromatography.[3] For some dicarboxylic acid mixtures, specialized chromatographic techniques using amphoteric resins may be effective.[4]

Purification MethodDescriptionBest For
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.Solid dicarboxylic acids with thermally stable properties.
Acid-Base Extraction Exploiting the acidic nature of the carboxylic acid groups to separate them from neutral or basic impurities.Removing non-acidic impurities from water-insoluble acids.[2]
Column Chromatography Separating compounds based on their differential adsorption onto a stationary phase.Complex mixtures or when high purity is required.

Troubleshooting by Synthetic Route

The optimal troubleshooting strategy will depend on the synthetic route employed. Below are guides for common methods used to synthesize this compound and related unsaturated dicarboxylic acids.

Route 1: Ozonolysis of Unsaturated Precursors

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds, which can then be oxidized to carboxylic acids. A common precursor for this compound would be a cyclic olefin or a long-chain unsaturated fatty acid.

Experimental Protocol: Ozonolysis of an Unsaturated Ester
  • Ozonolysis: Dissolve the unsaturated ester in a suitable solvent (e.g., methanol, dichloromethane) and cool the solution to -78°C.[5] Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.[5]

  • Work-up: After ozonolysis, the reaction mixture is typically treated with an oxidizing or reducing agent to yield the desired products. For the synthesis of dicarboxylic acids, an oxidative work-up is required. This can be achieved by adding hydrogen peroxide.

  • Hydrolysis: The resulting dicarboxylic acid ester is then hydrolyzed to the diacid, typically by refluxing with an aqueous base (e.g., NaOH), followed by acidification.

Ozonolysis Troubleshooting FAQs

Q1: My ozonolysis reaction is incomplete, leading to low yields. What could be the cause?

An incomplete reaction is often due to insufficient ozone or premature termination of the reaction.

  • Insufficient Ozone: Ensure a steady stream of ozone is passed through the reaction mixture. The reaction is typically considered complete when the solution turns a persistent blue color, indicating an excess of ozone.[5]

  • Reaction Temperature: Ozonolysis is usually performed at low temperatures (e.g., -78°C) to prevent side reactions.[5] If the temperature is too high, the ozonide intermediate may decompose undesirably.

  • Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like methanol can participate in the reaction, forming hydroperoxy intermediates.

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

Side product formation in ozonolysis can be complex and depends on the substrate and reaction conditions.

  • Criegee Ozonide: The primary ozonide can rearrange to a more stable secondary ozonide (Criegee ozonide), which can be explosive if isolated. Proper work-up is crucial.

  • Aldehydes and Hydrogen Peroxide: Ozonolysis in aqueous emulsions of unsaturated fatty acids can yield aldehydes and hydrogen peroxide.[6]

  • Anomalous Products: In some cases, rearrangement of the carbonyl oxide intermediate can lead to anomalous products, especially with sterically hindered double bonds.

To minimize side products, ensure the reaction is carried out at the appropriate low temperature and that the work-up procedure is performed carefully and promptly after the ozonolysis is complete.

Q3: The yield is low after the oxidative work-up. How can I improve this step?

The efficiency of the oxidative work-up is critical for obtaining a high yield of the dicarboxylic acid.

  • Choice of Oxidant: Hydrogen peroxide is a common and effective oxidant for this step.

  • Reaction Conditions: Ensure the pH and temperature of the work-up are optimized for your specific substrate. The presence of catalase has been shown to improve the yield and purity of ozonolysis products by reducing the concentration of reactive oxygen species.[7]

Route 2: Olefin Metathesis

Olefin metathesis is a versatile reaction for the formation of carbon-carbon double bonds. For the synthesis of this compound, a cross-metathesis (CM) or ring-closing metathesis (RCM) followed by further functionalization could be employed. Modern ruthenium-based catalysts are often used due to their tolerance of various functional groups, including carboxylic acids.[8]

Experimental Protocol: Cross-Metathesis for Unsaturated Dicarboxylic Acid Synthesis
  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, dissolve the starting alkenes in a dry, degassed solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the olefin metathesis catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst). The catalyst loading is typically low (e.g., 1-5 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor the progress by TLC or GC-MS. The reaction is driven by the removal of a volatile alkene byproduct, such as ethylene.[9]

  • Work-up and Purification: Once the reaction is complete, quench the catalyst and purify the product by column chromatography or recrystallization.

Olefin Metathesis Troubleshooting FAQs

Q1: My metathesis reaction is not proceeding or is very slow. What are the potential issues?

  • Catalyst Inactivity: Ensure the catalyst is active and has not been deactivated by exposure to air or moisture. Use fresh, high-quality catalyst. Some catalysts are sensitive to acidic protons.[10]

  • Impurities in Starting Materials or Solvent: Trace impurities can poison the catalyst. Ensure all starting materials and solvents are pure and dry.

  • Insufficient Driving Force: For RCM and CM reactions that produce a volatile byproduct like ethylene, ensure the system allows for its removal to drive the equilibrium towards the products.[9]

Q2: I am getting a mixture of products, including oligomers. How can I improve selectivity?

  • Concentration: In RCM, high concentrations can favor intermolecular reactions leading to oligomerization. Running the reaction at high dilution can favor the intramolecular ring-closing reaction.

  • Catalyst Choice: The choice of catalyst can significantly impact selectivity. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts often offer higher activity and better selectivity.

Troubleshooting Workflow for Olefin Metathesis

G start Low Yield in Olefin Metathesis incomplete_reaction Is the reaction incomplete? start->incomplete_reaction check_catalyst Is the catalyst active and handled under inert conditions? check_purity Are starting materials and solvents pure and dry? check_catalyst->check_purity Yes purify_reagents Purify starting materials and dry solvent. check_catalyst->purify_reagents No check_purity->purify_reagents No increase_time_temp Increase reaction time or temperature. check_purity->increase_time_temp Yes check_concentration Is the reaction concentration appropriate (high dilution for RCM)? optimize_catalyst Optimize catalyst choice and loading. check_concentration->optimize_catalyst Yes adjust_concentration Adjust reaction concentration. check_concentration->adjust_concentration No side_products Are there significant side products (e.g., oligomers)? side_products->check_concentration Yes end Improved Yield side_products->end No incomplete_reaction->check_catalyst Yes incomplete_reaction->side_products No optimize_catalyst->end purify_reagents->end adjust_concentration->end increase_time_temp->end

Caption: Troubleshooting workflow for low yields in olefin metathesis.

Route 3: Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. This can be a key step in a multi-step synthesis of this compound.

Experimental Protocol: Wittig Reaction for Unsaturated Ester Synthesis
  • Ylide Formation: Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an appropriate solvent (e.g., THF, DMSO).

  • Reaction with Carbonyl: Add the aldehyde or ketone to the ylide solution at a suitable temperature (often low temperatures are used initially).

  • Work-up: After the reaction is complete, quench the reaction and separate the desired alkene from the triphenylphosphine oxide byproduct, typically by chromatography or crystallization.

Wittig Reaction Troubleshooting FAQs

Q1: My Wittig reaction has a low yield. What are the common causes?

  • Inefficient Ylide Formation: Ensure the base is strong enough to deprotonate the phosphonium salt and that anhydrous conditions are maintained.

  • Steric Hindrance: Sterically hindered aldehydes or ketones may react slowly or not at all.

  • Presence of Acidic Protons: The ylide is a strong base and will be quenched by acidic protons in the substrate or solvent. However, Wittig reactions can be performed in the presence of carboxylic acids under specific conditions, often in aqueous media with a suitable base.[11][12]

  • Side Reactions: The ylide can be sensitive to air and moisture.

Q2: The stereoselectivity of my Wittig reaction is poor. How can I control the E/Z ratio?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Stabilized Ylides: Ylides stabilized by an electron-withdrawing group (e.g., an ester) generally favor the formation of the (E)-alkene.[13]

  • Non-stabilized Ylides: Non-stabilized ylides (e.g., with alkyl substituents) typically favor the (Z)-alkene.[13]

  • Reaction Conditions: The choice of solvent and the presence of salts (e.g., lithium salts) can also influence the stereoselectivity.

Logical Relationship in Wittig Reaction Stereoselectivity

G start Wittig Reaction ylide_type Type of Phosphonium Ylide start->ylide_type stabilized Stabilized Ylide (e.g., R = COOR') ylide_type->stabilized Electron-withdrawing group non_stabilized Non-stabilized Ylide (e.g., R = Alkyl) ylide_type->non_stabilized Electron-donating/neutral group e_alkene (E)-Alkene Predominates stabilized->e_alkene z_alkene (Z)-Alkene Predominates non_stabilized->z_alkene

Caption: Factors influencing stereoselectivity in the Wittig reaction.

This technical support guide provides a starting point for troubleshooting low yields in the synthesis of this compound. For more specific issues, consulting the primary literature for the particular synthetic route is always recommended.

References

"analytical method development for quantifying Hexadec-3-enedioic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method development and quantification of Hexadec-3-enedioic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The primary techniques for quantifying dicarboxylic acids like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often coupled with ultraviolet (UV) detection, while GC-MS provides high sensitivity and structural confirmation.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is often recommended, particularly for GC-MS analysis, to increase the volatility and thermal stability of the dicarboxylic acid. For HPLC, derivatization can be employed to enhance UV detection or fluorescence if the native molecule has poor chromophoric properties.[1][2][3]

Q3: What type of HPLC column is suitable for this compound analysis?

A3: A reverse-phase C18 column is a common choice for the separation of dicarboxylic acids.[4] The selection of the column should also consider particle size and column dimensions to achieve optimal resolution and analysis time.[5]

Q4: What are the typical mobile phases used in HPLC for dicarboxylic acid analysis?

A4: A typical mobile phase for reverse-phase HPLC analysis of dicarboxylic acids consists of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol.[6] The pH of the mobile phase is a critical parameter for controlling the ionization and retention of the acidic analytes.[5]

Q5: How can I improve the sensitivity of my method?

A5: To enhance sensitivity, consider using a more sensitive detector like a mass spectrometer (LC-MS) or a fluorescence detector after derivatization with a fluorescent tag.[6] Optimizing sample preparation to pre-concentrate the analyte and minimizing background noise are also crucial steps. For GC-MS, ensuring efficient derivatization is key.

Troubleshooting Guides

HPLC Analysis

Q: I am observing poor peak shape (tailing or fronting) for my this compound standard. What could be the cause and how can I fix it?

A:

  • Potential Cause 1: Secondary interactions with the stationary phase.

    • Solution: Acidify the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid groups and reduce tailing.

  • Potential Cause 2: Column overload.

    • Solution: Reduce the concentration of the injected sample.

  • Potential Cause 3: Column degradation.

    • Solution: Flush the column with a strong solvent or replace the column if it has reached the end of its lifespan.

Q: My retention time for this compound is not reproducible. What should I check?

A:

  • Potential Cause 1: Inconsistent mobile phase preparation.

    • Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Inconsistent pH can significantly affect the retention of ionizable compounds.

  • Potential Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.

  • Potential Cause 3: Pump malfunction or leaks.

    • Solution: Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.

Q: I am not seeing a peak for my analyte, or the peak is very small.

A:

  • Potential Cause 1: The analyte is not being detected.

    • Solution: this compound has a carbon-carbon double bond which should provide some UV absorbance. Ensure your UV detector is set to an appropriate wavelength (e.g., around 200-210 nm).[4] If sensitivity is still an issue, consider derivatization or using a more sensitive detector like a mass spectrometer.

  • Potential Cause 2: Sample degradation.

    • Solution: Prepare fresh samples and standards. Dicarboxylic acids can be susceptible to degradation, especially at non-neutral pH or in the presence of certain reactive species.

  • Potential Cause 3: The analyte is not eluting from the column.

    • Solution: The mobile phase may not be strong enough to elute the compound. Try increasing the percentage of the organic solvent in your gradient or isocratic method.

GC-MS Analysis

Q: My derivatization reaction seems to be incomplete. What can I do?

A:

  • Potential Cause 1: Insufficient derivatizing agent or reaction time/temperature.

    • Solution: Optimize the derivatization conditions by increasing the amount of derivatizing agent, extending the reaction time, or adjusting the temperature.

  • Potential Cause 2: Presence of water in the sample.

    • Solution: Many derivatizing agents are sensitive to moisture. Ensure your sample is completely dry before adding the derivatization reagent. Lyophilization or evaporation under a stream of nitrogen are common drying methods.

Q: I am observing multiple peaks for my derivatized standard.

A:

  • Potential Cause 1: Incomplete derivatization.

    • Solution: This can lead to peaks for the un-derivatized, partially derivatized, and fully derivatized forms of the acid. Optimize the derivatization reaction as described above.

  • Potential Cause 2: Isomers.

    • Solution: Hex-3-enedioic acid has (E) and (Z) isomers.[7] It is possible that your standard contains a mixture of these, which may be separated by the GC column.

  • Potential Cause 3: Degradation in the injector.

    • Solution: Lower the injector temperature to prevent on-column degradation of the derivatized analyte.

Experimental Protocols

HPLC-UV Method
  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Perform a serial dilution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

GC-MS Method (with Derivatization)
  • Sample Preparation and Derivatization:

    • Pipette a known volume of the sample or standard solution into a glass vial and evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 1 hour.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

    • Create a calibration curve using the peak areas of the derivatized standards.

    • Quantify the analyte in the samples using the calibration curve.

Data Presentation

Table 1: Example HPLC-UV Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.995
Range1 - 100 µg/mL-
Limit of Detection (LOD)0.5 µg/mL-
Limit of Quantification (LOQ)1.0 µg/mL-
Accuracy (% Recovery)98.5% - 101.2%95% - 105%
Precision (% RSD)< 2.0%≤ 5.0%

Table 2: Example Quantification of this compound in Samples

Sample IDPeak Area (HPLC)Calculated Concentration (µg/mL)
Sample A158,43225.4
Sample B267,89142.9
Sample C98,54315.8

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample/Standard dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (205 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Sample/Standard dry Evaporate to Dryness start->dry derivatize Add Derivatizing Agent & Heat dry->derivatize inject Inject into GC-MS derivatize->inject separate Separation on GC Column inject->separate detect MS Detection separate->detect identify Identify Peak (RT & Spectrum) detect->identify integrate Integrate Peak Area identify->integrate quantify Quantify via Calibration integrate->quantify

Caption: GC-MS workflow for this compound quantification.

References

Technical Support Center: Improving the Melt Processing of Hexadec-3-enedioic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the melt processing of Hexadec-3-enedioic acid-based polymers. The advice provided is based on established principles for processing long-chain aliphatic polyesters and similar biopolymers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the melt processing of this compound-based polymers through techniques such as extrusion or injection molding.

Question: Why is the extrudate showing a rough or wavy surface (Sharkskin/Melt Fracture)?

Answer: This is often related to high shear stress at the die exit.

  • Possible Causes & Solutions:

    • High Extrusion Rate: The polymer is being forced through the die too quickly. Try reducing the screw speed.

    • Low Melt Temperature: A lower temperature increases viscosity, leading to higher stress. Gradually increase the barrel and die temperatures. Be cautious not to exceed the polymer's degradation temperature.[1]

    • Die Geometry: An abrupt entry to the die can cause excessive stress. A die with a more tapered entrance may be beneficial.[1]

    • Polymer Adhesion to Die Wall: The polymer sticking to the die land can cause a "stick-slip" effect. Consider using processing aids or a die with a lower friction coating.

Question: My processed polymer is discolored (yellowing/browning) or has black specks. What is the cause?

Answer: This is a classic sign of thermal degradation.

  • Possible Causes & Solutions:

    • Excessive Melt Temperature: The processing temperature is too high, causing the polymer chains to break down.[2] Reduce the temperature profile of the extruder barrels and die.

    • Long Residence Time: The polymer is spending too much time at high temperatures in the extruder barrel. Increase the screw speed to reduce residence time, but be mindful of potential shear heating. If possible, use a lower-volume extruder for small-scale experiments.

    • Presence of Oxygen: Oxygen can accelerate thermal degradation. Ensure you are using a stabilized polymer grade and consider purging the feed hopper with nitrogen.

    • Contamination: Previous polymer runs or cleaning agents left in the extruder can degrade and cause specks. Thoroughly purge the extruder with a suitable cleaning compound between different materials.

Question: The final polymer is brittle and has poor mechanical properties. How can I improve this?

Answer: Brittleness can be caused by thermal degradation, insufficient chain entanglement, or processing-induced crystallization effects.

  • Possible Causes & Solutions:

    • Molecular Weight Reduction: Thermal degradation can lower the polymer's molecular weight, leading to poor mechanical performance.[3] Address this by optimizing temperature and residence time as described above.

    • Inadequate Mixing: Poor mixing can result in a non-homogeneous melt. Adjust the screw design or processing parameters to ensure better distributive and dispersive mixing.

    • Cooling Rate: A very rapid cooling rate can freeze in stresses and lead to a brittle amorphous state or a fine crystalline structure that is weak.[4] Experiment with slower, more controlled cooling of the extrudate.

    • Moisture Content: For polyesters, residual moisture can cause hydrolytic degradation at melt temperatures, cleaving polymer chains. Ensure the polymer resin is thoroughly dried to the recommended moisture level before processing.[1]

Question: I am observing voids or bubbles in my final product. What is the source?

Answer: This is typically caused by trapped moisture or air.

  • Possible Causes & Solutions:

    • Inadequate Drying: As mentioned, moisture will turn to steam at processing temperatures, creating bubbles.[1] Dry the polymer resin in a vacuum or desiccant dryer until the moisture content is below the recommended threshold (typically <0.02% for polyesters).

    • Air Entrapment: Air can be trapped in the feed section of the extruder. Ensure a consistent feed of pellets or powder. A vented extruder barrel can also be used to remove volatiles and trapped air.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the melt processing temperature of a novel aliphatic polyester like one based on this compound?

A1: A good starting point is to first characterize the polymer using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6] The processing temperature should be set sufficiently above the melting temperature (Tm) determined by DSC to ensure a homogenous melt, but well below the onset of thermal degradation identified by TGA. A common rule of thumb is to start processing at Tm + 30-50°C, while staying at least 50°C below the degradation onset temperature.

Q2: How does the shear rate affect the viscosity of these polymers during processing?

A2: Like most polymers, long-chain aliphatic polyesters typically exhibit shear-thinning behavior.[7] This means their viscosity decreases as the shear rate (e.g., screw speed) increases. Understanding this behavior through rheological analysis is crucial for predicting flow in the die and optimizing processing parameters.[8]

Q3: Can I blend this compound-based polymers with other biopolymers like PLA?

A3: Blending is a common strategy to modify properties. However, the miscibility of the polymers is a key factor. Immiscible blends can lead to poor mechanical properties. A DSC analysis of the blend can indicate miscibility; a single glass transition temperature (Tg) suggests a miscible blend, while two separate Tgs indicate immiscibility.

Q4: What are the most critical analytical techniques for characterizing these polymers for melt processing?

A4: The three most critical techniques are:

  • Differential Scanning Calorimetry (DSC): To determine melting temperature (Tm), glass transition temperature (Tg), and crystallinity.[6][9]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the onset temperature of degradation.[6][9]

  • Rheometry (Capillary or Rotational): To measure the viscosity of the polymer melt as a function of temperature and shear rate, which is essential for process modeling and optimization.[7][10]

Data Presentation: Typical Processing Parameters for Aliphatic Polyesters

As a starting point for experimentation, the following table summarizes typical ranges for processing similar long-chain aliphatic polyesters. The optimal parameters for your specific this compound-based polymer will need to be determined empirically.

ParameterTypical RangeUnitPurpose
Drying Temperature 60 - 80°CTo remove residual moisture and prevent hydrolysis.
Drying Time 4 - 12hoursEnsures moisture content is sufficiently low.
Melt Temperature 160 - 220°CTo achieve a processable melt viscosity.
Die Temperature 160 - 210°CTo control the surface finish and final shape of the extrudate.
Screw Speed 20 - 100rpmControls throughput and shear rate.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

  • Methodology:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to a temperature about 30°C above the expected melting point at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This is the first heating scan.

    • Hold the sample at this temperature for 2-5 minutes to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.

    • Heat the sample again at the same rate (e.g., 10°C/min) to 30°C above the melting point. This is the second heating scan.

    • Analyze the data from the second heating scan to determine Tg and Tm.

2. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability of the polymer and determine the onset temperature of degradation.

  • Methodology:

    • Place a 10-15 mg sample of the polymer into a TGA pan.

    • Heat the sample from room temperature to an elevated temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • The test is typically run under a nitrogen atmosphere to assess thermal stability without oxidative effects.

    • Record the sample weight as a function of temperature.

    • The onset of degradation is typically defined as the temperature at which 5% weight loss occurs.

3. Capillary Rheometry

  • Objective: To measure the shear viscosity of the polymer melt at different temperatures and shear rates.

  • Methodology:

    • Load the dried polymer pellets or powder into the barrel of the capillary rheometer.

    • Allow the polymer to melt and reach thermal equilibrium at the desired test temperature.

    • Extrude the molten polymer through a capillary die of known dimensions using a piston moving at a set speed.

    • Measure the pressure required to maintain this extrusion rate.

    • Repeat this at various piston speeds to generate data for a range of shear rates.

    • The shear stress at the wall and the apparent shear rate are calculated from the pressure drop, piston speed, and die geometry. The viscosity is the ratio of shear stress to shear rate.

    • Repeat the entire process at different temperatures to determine the temperature dependence of viscosity.

Visualizations

Melt_Processing_Workflow cluster_pre Pre-Processing cluster_proc Processing cluster_post Post-Processing & Analysis Resin Polymer Resin Dry Drying Resin->Dry Extruder Melt Extrusion Dry->Extruder Cooling Cooling/Shaping Extruder->Cooling Product Final Product Cooling->Product MechTest Mechanical Testing Product->MechTest ThermalTest Thermal Analysis (DSC/TGA) Product->ThermalTest RheoTest Rheological Analysis Product->RheoTest

Caption: Workflow for melt processing and characterization.

Troubleshooting_Degradation Start Issue: Polymer Discoloration (Thermal Degradation) Q_Temp Is Melt Temperature > Degradation Onset (TGA)? Start->Q_Temp A_Temp_Yes Reduce Barrel & Die Temperatures Q_Temp->A_Temp_Yes Yes Q_Time Is Residence Time Excessively Long? Q_Temp->Q_Time No A_Temp_Yes->Q_Time A_Time_Yes Increase Screw Speed (if possible) Q_Time->A_Time_Yes Yes Q_Contam Is there evidence of Contamination? Q_Time->Q_Contam No A_Time_Yes->Q_Contam A_Contam_Yes Purge Extruder Thoroughly Q_Contam->A_Contam_Yes Yes End Problem Resolved Q_Contam->End No A_Contam_Yes->End

Caption: Decision tree for troubleshooting thermal degradation.

References

"addressing solubility issues of Hexadec-3-enedioic acid in reaction media"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Hexadec-3-enedioic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

A1: this compound has a dual chemical nature. It possesses two polar carboxylic acid groups that can engage in hydrogen bonding, but it also has a long, 16-carbon hydrophobic alkyl chain.[1][2] This long chain significantly diminishes its solubility in water and many common organic solvents, making it behave more like a nonpolar compound despite the polar functional groups.[1][3]

Q2: What type of solvent should I start with?

A2: For long-chain dicarboxylic acids, it is best to start with less-polar solvents like ethers and alcohols, or polar aprotic solvents.[1] Acetone and other lower ketones have been identified as optimal solvents for mixtures of lower dicarboxylic acids and may serve as a good starting point.[4][5] Ethanol and ethyl acetate are also viable initial choices.[6]

Q3: My compound is not dissolving in the initial solvent. What is the next step?

A3: The first and simplest step is to apply heat. The solubility of most dicarboxylic acids increases significantly with temperature. If heating alone is insufficient, consider creating a co-solvent system by adding a small amount of a more polar or nonpolar solvent, depending on your primary medium, to improve solvation.

Q4: Can I use pH modification to improve solubility?

A4: Yes, this is a very effective technique. Dicarboxylic acids react with aqueous bases, such as sodium hydroxide, to form water-soluble salts.[1][2] By deprotonating one or both carboxylic acid groups, you create a charged carboxylate anion, which is significantly more polar and soluble in aqueous or highly polar media.[2] However, be mindful that this will change the reactive nature of the compound, which may or may not be suitable for your intended reaction.

Q5: I'm performing an esterification reaction and facing solubility issues. What are some specific strategies?

A5: For esterification, where acidic conditions are often required, pH modification with a base is not feasible. In this case, consider a transesterification approach, which is particularly useful for high-melting and poorly soluble dicarboxylic acids.[7] Alternatively, using a solvent system like a mixture of acetone and another organic solvent such as n-butanol has been shown to improve the solubility of similar diacids.[4] If the reaction allows, converting the diacid to a more reactive and soluble intermediate, like an acyl chloride, can also be an effective strategy.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor solubility at room temperature in a selected solvent. The long hydrophobic carbon chain is dominating the compound's behavior.1. Gently heat the mixture while stirring. 2. If heating is not an option or is ineffective, proceed to screen other solvents (see Protocol 1).
Compound "oils out" or precipitates upon cooling. The solution was saturated at a higher temperature.1. Maintain the reaction at the elevated temperature where the compound is soluble. 2. If the reaction must be performed at a lower temperature, use a co-solvent system to increase solubility at that temperature (see Protocol 2).
Insolubility in aqueous media for a reaction. The hydrophobic nature of the C16 backbone prevents dissolution in water.1. Adjust the pH with a base (e.g., NaOH, KOH) to form the highly soluble dicarboxylate salt (see Protocol 3). 2. Caution: This is only suitable for reactions where the carboxylate anion is the desired reactant.
Difficulty dissolving in nonpolar solvents for polymerization. The polar carboxylic acid groups are preventing dissolution in nonpolar media.1. Consider converting the dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester) via a reaction like Fischer esterification. These esters are often more soluble in less polar organic solvents.[1] 2. Explore transesterification-based synthesis routes.[7]

Solubility Data Overview

Solvent ClassExample SolventsExpected SolubilityNotes
Polar Protic Water, Methanol, EthanolVery Low to LowSolubility is generally poor due to the long hydrophobic chain.[1][3] Solubility in alcohols is better than in water and increases with temperature.
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOModerateOften provide the best balance for dissolving molecules with both polar and nonpolar regions. Acetone and ethyl acetate are good starting points.[6]
Ethers Diethyl Ether, THFLow to ModerateCan be effective, particularly for longer-chain acids.[1]
Halogenated Dichloromethane (DCM), ChloroformLowGenerally poor solvents for dicarboxylic acids due to the high polarity of the acid groups.[8]
Apolar Hexane, TolueneVery LowThe polar carboxylic acid groups prevent dissolution. These are generally unsuitable solvents.[1]

Experimental Protocols

Protocol 1: Standard Solvent Screening

Objective: To identify a suitable single solvent for this compound.

  • Preparation: Dispense 10 mg of this compound into several labeled 4 mL glass vials.

  • Solvent Addition: Add 1 mL of a candidate solvent (e.g., acetone, ethanol, ethyl acetate, THF, toluene) to each respective vial.

  • Room Temperature Test: Cap the vials and stir them vigorously using a magnetic stir plate at ambient temperature for 30 minutes.

  • Visual Assessment: Observe each vial. Note if the solid is fully dissolved, partially dissolved, or insoluble.

  • Heat Test: For solvents showing partial or no solubility, place the vials in a heated stirring block. Increase the temperature in 10 °C increments (not to exceed the solvent's boiling point).

  • Final Assessment: Record the temperature at which the solid fully dissolves, if at all. This provides a semi-quantitative measure of solubility.

Protocol 2: Developing a Co-Solvent System

Objective: To improve solubility in a primary solvent that shows partial effectiveness.

  • Primary Dissolution: In a reaction flask, suspend this compound in your primary reaction solvent where it is partially soluble (e.g., 100 mL of Toluene).

  • Co-Solvent Addition: While stirring, add a second, miscible "solubility-enhancing" solvent (e.g., DMF or THF) dropwise (approx. 0.5 mL at a time).

  • Observation: Continue adding the co-solvent until the solid completely dissolves.

  • Optimization: Record the final ratio of the two solvents (e.g., 100:5 Toluene:DMF). This is your optimized co-solvent system for the reaction. Use the minimum amount of co-solvent necessary to achieve dissolution.

Protocol 3: pH Modification for Aqueous Solubility

Objective: To dissolve this compound in an aqueous medium by forming its salt.

  • Suspension: Suspend the desired mass of this compound in deionized water.

  • Titration: While monitoring the pH with a calibrated meter, slowly add a 1 M solution of a base (e.g., NaOH) dropwise to the stirring suspension.

  • Dissolution Point: The solid material will begin to dissolve as it is converted to its carboxylate salt. Continue adding the base until all the solid has dissolved and the pH stabilizes (typically > 7).

  • Stoichiometry: Note the volume of base added. This can be used to calculate the molar equivalents needed for complete dissolution in future experiments. The resulting solution contains the sodium salt of this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

Solubility_Troubleshooting start Start: Dissolve This compound select_solvent Select Initial Solvent (e.g., Acetone, Ethanol, Ethyl Acetate) start->select_solvent check_solubility Is solubility sufficient at Room Temp? select_solvent->check_solubility heat_mixture Increase Temperature (while stirring) check_solubility->heat_mixture No proceed Proceed with Experiment check_solubility->proceed Yes check_heat_solubility Is solubility sufficient with heat? heat_mixture->check_heat_solubility cosolvent Option 1: Use Co-Solvent System (See Protocol 2) check_heat_solubility->cosolvent No ph_mod Option 2: Adjust pH (Aqueous) (See Protocol 3) check_heat_solubility->ph_mod No derivatize Option 3: Derivatize Acid (e.g., to Ester/Acyl Chloride) check_heat_solubility->derivatize No check_heat_solubility->proceed Yes reassess Re-evaluate solvent choice or reaction conditions cosolvent->reassess ph_mod->reassess derivatize->reassess

Caption: Workflow for troubleshooting solubility issues.

References

"mitigating side reactions in the derivatization of Hexadec-3-enedioic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Hexadec-3-enedioic acid. The information aims to help mitigate common side reactions and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound, a long-chain unsaturated dicarboxylic acid.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Diester Derivative 1. Incomplete Reaction: Reaction time, temperature, or reagent concentration may be insufficient.[1] 2. Hydrolysis: Presence of water in the reaction mixture can hydrolyze the formed ester or the derivatizing reagent.[1][2] 3. Steric Hindrance: The long chain of the molecule might impede access to the carboxylic acid groups.[1][2]1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Use at least a 2:1 molar ratio of derivatizing reagent to active hydrogens.[1] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider adding a dehydrating agent like molecular sieves or sodium sulfate.[2][3] 3. Select Appropriate Reagent: For sterically hindered acids, consider using reagents like N,N-Dimethylformamide-dialkylacetals (e.g., DMF-DMA).[2]
Multiple Peaks on GC/MS Analysis (Besides Mono- and Di-ester) 1. Intramolecular Cyclization (Lactone Formation): The double bond can react with one of the carboxylic acid groups under acidic conditions to form a cyclic ester (lactone).[4] 2. Double Bond Migration: The position of the C=C double bond can shift along the carbon chain, creating isomers.[4] 3. Polymerization: The unsaturated nature of the molecule makes it susceptible to polymerization, especially at higher temperatures.[5] 4. Ether Formation: A common side reaction during Fischer esterification when using strong acid catalysts and alcohols.[6]1. Protect the Double Bond: Temporarily protect the double bond before esterification using a suitable protecting group. 2. Use Milder Conditions: Employ milder catalysts (e.g., Lewis acids instead of strong Brønsted acids) and lower reaction temperatures.[6] 3. Add a Polymerization Inhibitor: Introduce a radical scavenger (e.g., hydroquinone) to the reaction mixture. 4. Change Catalyst: Switch from a Brønsted acid (like H₂SO₄) to a Lewis acid catalyst (e.g., Bi(OTf)₃) or use a non-acidic derivatization method.[6]
Broad or Tailing Peaks on Chromatogram 1. Incomplete Derivatization: Free carboxylic acid groups remain, which interact strongly with the GC column stationary phase.[7][8] 2. Adsorption to Active Sites: Polar Si-OH groups on the surface of glassware or the GC liner can adsorb the analyte.[2]1. Force Reaction to Completion: Increase reagent excess, reaction time, or temperature.[1] Confirm complete derivatization using a small test sample. 2. Deactivate Glassware: Silanize all glassware (vials, inserts) before use to mask active sites.[2]
Derivative is Unstable / Decomposes 1. Hydrolytic Instability: Silyl derivatives (e.g., TMS esters) are particularly sensitive to moisture.[8] 2. Thermal Instability: The derivative may not be stable at the GC inlet temperature.1. Analyze Promptly: Analyze silylated samples as soon as possible after preparation. Store under strictly anhydrous conditions. 2. Use More Stable Derivatives: Consider alkylation to form methyl or ethyl esters, which are generally more stable than silyl esters.[9] 3. Optimize GC Parameters: Lower the injector temperature to the minimum required for efficient volatilization.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound for GC analysis?

A1: The most universal methods for derivatizing carboxylic acids are silylation and alkylation (esterification).[7]

  • Silylation: This method replaces the acidic protons on the two carboxyl groups with a silyl group, typically trimethylsilyl (TMS). Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][8] This increases volatility and thermal stability.[9]

  • Esterification (Alkylation): This involves converting the carboxylic acid groups into esters (e.g., methyl or ethyl esters). This is a very common and robust method.[9] It can be achieved through Fischer esterification (using an alcohol and an acid catalyst like BF₃-Methanol or HCl) or by using alkylating reagents like N,N-Dimethylformamide-dialkylacetals.[2][8]

Q2: I am seeing an unexpected product with a mass corresponding to the loss of water from my starting material. What could it be?

A2: This is likely a lactone, a cyclic ester. In the presence of an acidic catalyst, the carboxyl group can act as a nucleophile and attack the carbocation formed by the protonation of the double bond in the this compound backbone.[4] This intramolecular cyclization results in the formation of a stable five- or six-membered ring and the elimination of a water molecule. To avoid this, consider using non-acidic derivatization conditions or protecting the double bond prior to esterification.

Q3: How can I prevent the double bond in this compound from reacting or migrating during derivatization?

A3: Double bond migration and reactions are significant challenges. The most robust solution is to use a protecting group strategy.

  • Protect the Double Bond: Before performing the derivatization of the carboxylic acids, protect the C=C double bond. This can be done through reactions like halogenation or epoxidation.

  • Derivatize Carboxyl Groups: With the double bond protected, proceed with the esterification or silylation of the two carboxylic acid groups.

  • Deprotect the Double Bond: After successful derivatization, remove the protecting group to restore the double bond. This approach, known as an orthogonal protecting group strategy, ensures that the functional groups are modified in a controlled sequence.[10]

Q4: Which type of catalyst is better for esterification: Brønsted or Lewis acids?

A4: For substrates like this compound, Lewis acids are often a better choice. While traditional Fischer esterification uses strong Brønsted acids (e.g., sulfuric acid), these can promote side reactions like ether formation and may be incompatible with acid-sensitive substrates.[6] Lewis acids are generally milder, produce less waste, and lead to fewer side reactions, making them a more attractive option.[6]

Q5: My reaction yield is consistently low. What simple steps can I take to improve it?

A5: Low yields are often due to equilibrium effects or incomplete reactions.

  • Remove Water: Esterification is a reversible reaction that produces water.[3] To drive the reaction toward the product side, actively remove water as it forms, either by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of the alcohol reactant.[3][6]

  • Increase Reagent Concentration: Use an excess of the derivatizing reagent to ensure all carboxylic acid sites react. A molar ratio of at least 2:1 of the reagent to the analyte's active hydrogens is recommended.[1]

  • Optimize Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. For some sterically hindered molecules, reactions can take several hours at elevated temperatures to reach completion.[1]

Experimental Protocols & Visualizations

Protocol 1: Two-Step Esterification using BF₃-Methanol

This protocol is a common method for preparing fatty acid methyl esters (FAMEs).

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of dry toluene in a reaction vial.

  • Derivatization: Add 2 mL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.

  • Reaction: Cap the vial tightly and heat at 60-100°C for 30-60 minutes.

  • Extraction: After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Adapted from general FAMEs preparation procedures.[8][11]

Protocol 2: Silylation using BSTFA with TMCS Catalyst

This protocol is suitable for creating trimethylsilyl (TMS) derivatives.

  • Sample Preparation: Place 1-5 mg of dried this compound into a reaction vial. Ensure the sample is completely dry.

  • Reagent Addition: Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-75°C for 45-60 minutes.[1]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS system.

Note: TMS derivatives are moisture-sensitive and should be analyzed promptly.[8]

Diagrams

Derivatization_Workflow General Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start This compound Sample Dry Ensure Anhydrous Conditions (Dry Sample & Solvents) Start->Dry AddReagent Add Derivatizing Reagent (e.g., BSTFA or BF3-Methanol) Dry->AddReagent Heat Heat at Optimal Temperature (e.g., 60-80°C) AddReagent->Heat Workup Quench & Extract (if necessary) Heat->Workup Analysis GC-MS Analysis Workup->Analysis

Caption: General workflow for derivatization.

Side_Reactions Potential Side Reaction Pathways cluster_products Reaction Products Start This compound + Deriv. Reagent Desired Desired Di-ester Derivative Start->Desired Main Reaction Side1 Lactone Formation (Intramolecular Cyclization) Start->Side1 Acid Catalyst Side2 Isomers (Double Bond Migration) Start->Side2 Heat/Catalyst Side3 Polymerization Start->Side3 Heat Mitigation_Strategy Troubleshooting Logic for Low Yield rect rect Start Low Yield Observed? CheckWater Anhydrous Conditions Met? Start->CheckWater CheckReagent Sufficient Reagent Excess Used? CheckWater->CheckReagent Yes Sol_Dry Use Dry Solvents/ Add Dehydrating Agent CheckWater->Sol_Dry No CheckConditions Time/Temp Optimized? CheckReagent->CheckConditions Yes Sol_Reagent Increase Reagent Ratio (e.g., >2:1) CheckReagent->Sol_Reagent No Sol_Conditions Increase Reaction Time and/or Temp CheckConditions->Sol_Conditions No Success Yield Improved CheckConditions->Success Yes Sol_Dry->CheckReagent Sol_Reagent->CheckConditions Sol_Conditions->Success

References

Technical Support Center: Enhancing Mechanical Properties of Polymers with Unsaturated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is based on established principles of polymer chemistry, particularly concerning unsaturated polyester resins. Direct experimental data for Hexadec-3-enedioic acid is not widely available in published literature. Therefore, the information provided is based on analogous unsaturated dicarboxylic acids, such as maleic acid and fumaric acid, and should be adapted and validated experimentally for your specific system.

Frequently Asked Questions (FAQs)

Q1: We are observing that our polymer containing this compound has lower than expected mechanical properties after curing. What are the potential causes?

A1: Lower than expected mechanical properties can stem from several factors:

  • Incomplete Curing: The crosslinking reaction may not have proceeded to completion. This can be due to incorrect initiator/accelerator concentrations, non-optimal curing temperature, or the presence of inhibitors.[1][2]

  • Insufficient Unsaturation: The concentration of this compound might be too low, resulting in a low crosslink density. The mechanical strength of thermoset polyesters is directly related to the density of the crosslinked network.[3][4]

  • Poor Mixing: Inadequate mixing of the resin with the crosslinking agent (e.g., styrene) and initiator can lead to localized areas of incomplete cure and, consequently, weak spots in the final material.[5]

  • Moisture Contamination: The presence of moisture can interfere with the free-radical polymerization process, leading to premature termination of growing polymer chains and a less crosslinked network.[5][6]

  • Inhibition by Oxygen: Air inhibition at the surface can lead to a tacky, under-cured surface with poor mechanical properties.

Q2: Our cured polymer is exhibiting a yellow or discolored appearance. What is causing this and how can we prevent it?

A2: Yellowing in unsaturated polyester resins is a common issue that can be attributed to:

  • Thermal Degradation: High temperatures during the initial polymerization (esterification) can cause thermal aging and discoloration.[7][8]

  • Oxidation: Exposure to oxygen during synthesis or storage, especially at elevated temperatures, can lead to oxidative degradation and yellowing. The use of antioxidants can help mitigate this.[7][8]

  • UV Exposure: The presence of aromatic structures (if any are used in your formulation) can lead to yellowing upon exposure to UV light.[7][8]

  • Choice of Initiator/Accelerator: Some amine-based accelerators used in certain curing systems can contribute to color formation.

To prevent yellowing, consider using an inert atmosphere (e.g., nitrogen) during synthesis, incorporating antioxidants and UV stabilizers into your formulation, and carefully selecting your curing system.[8]

Q3: We are experiencing premature gelation of our resin before we can process it. How can we increase the pot life?

A3: Premature gelation occurs when the crosslinking reaction starts before the material is in its final form. To extend the pot life:

  • Reduce Accelerator Concentration: If using an accelerator, reducing its concentration will slow down the initiation of the curing process at room temperature.

  • Use an Inhibitor: Small amounts of an inhibitor, such as hydroquinone, can be added to the resin to scavenge free radicals and delay the onset of polymerization.[9]

  • Lower the Ambient Temperature: Storing and processing the resin at a lower temperature will reduce the rate of the curing reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Sticky or Tacky Surface After Curing Air inhibition of the free-radical polymerization at the surface.- Add a small amount of paraffin wax to the formulation. The wax will migrate to the surface during curing, forming a barrier against air. - Cure in an inert atmosphere (e.g., nitrogen). - Apply a topcoat or film to the surface to prevent air contact.
Inconsistent Curing (Hard and Soft Spots) Poor mixing of initiator, accelerator, or crosslinking monomer (e.g., styrene).- Ensure thorough and uniform mixing of all components before casting or molding.[5] - Use a mechanical stirrer for larger batches to guarantee homogeneity.
Brittle Cured Polymer Too high a concentration of the unsaturated diacid, leading to excessive crosslink density.- Reduce the molar ratio of this compound relative to the saturated diacids in your formulation. - Introduce a more flexible diol into the polyester backbone.
Low Flexural or Tensile Strength Insufficient crosslink density or incomplete cure.- Increase the concentration of this compound.[3][4] - Optimize the curing cycle (temperature and time) to ensure complete reaction. - Verify the correct ratio of initiator and accelerator.[2]
Bubbles or Voids in the Cured Product Entrapment of air during mixing or moisture contamination.[5]- Mix the components carefully to avoid introducing air bubbles. - Apply a vacuum to the mixed resin before curing to degas it. - Ensure all reactants and equipment are thoroughly dry to prevent moisture contamination.[6]

Quantitative Data Summary

The following tables summarize the expected impact of varying the concentration of the unsaturated dicarboxylic acid (analogous to this compound) on the mechanical properties of the final polymer. The data is based on studies using maleic anhydride as the unsaturated component.

Table 1: Effect of Unsaturated Acid Content on Mechanical Properties

Mole % of Maleic Anhydride (in total diacid)Tensile Strength (MPa)Tensile Modulus (GPa)Shore D Hardness
30%352.575
50%483.282
70%553.888
80%523.687

Note: Data is illustrative and based on typical values found for unsaturated polyester resins. Actual values will depend on the specific formulation and curing conditions.[4]

Table 2: Curing Characteristics with Varying Maleic Anhydride Content

Mole % of Maleic AnhydrideGel Time (minutes)Peak Exotherm Temperature (°C)
30%15140
50%12165
70%9180

Note: Gel time and exotherm are highly dependent on the initiator/accelerator system and the total mass of the resin.[3]

Experimental Protocols

Protocol 1: Synthesis of Unsaturated Polyester Resin

This protocol describes a two-stage melt condensation process for synthesizing an unsaturated polyester resin.

  • Stage 1: Reaction with Unsaturated Diacid

    • Charge the reactor with the desired molar equivalents of a diol (e.g., propylene glycol) and this compound.

    • Add a 10% excess of the diol to account for losses during synthesis.

    • Under a nitrogen blanket, heat the mixture with stirring to 160°C.

    • Maintain this temperature for 1-2 hours.

  • Stage 2: Addition of Saturated Diacid

    • Cool the reactor to 140°C.

    • Add the desired molar equivalent of a saturated diacid (e.g., phthalic anhydride) and the remaining diol.

    • Gradually heat the mixture to 210-220°C while continuously removing the water byproduct of the esterification reaction.

    • Monitor the reaction by periodically measuring the acid value of the resin.

    • The reaction is considered complete when the acid value is below a target threshold (typically < 50 mg KOH/g).[10]

  • Final Formulation

    • Cool the synthesized polyester to below 100°C.

    • Add a polymerization inhibitor (e.g., hydroquinone) to prevent premature gelation during storage.

    • Slowly blend the resin with a reactive diluent, such as styrene, to the desired viscosity (typically 30-40% by weight).[11]

Protocol 2: Curing of the Unsaturated Polyester Resin
  • Preparation

    • To the unsaturated polyester resin/styrene blend, add the initiator (e.g., 1-2% by weight of methyl ethyl ketone peroxide, MEKP).

    • Thoroughly mix the initiator into the resin.

    • Add the accelerator (e.g., 0.1-0.5% by weight of cobalt naphthenate) and mix thoroughly. The pot life begins at this stage.[3]

  • Casting and Curing

    • Pour the mixed resin into a prepared mold.

    • Allow the resin to cure at room temperature for 24 hours. Gelation and the peak exotherm will occur during this period.[4]

    • For optimal properties, post-cure the demolded part in an oven at 80°C for 3-4 hours to ensure complete crosslinking.

Protocol 3: Mechanical Testing
  • Tensile Testing (ASTM D638)

    • Prepare dumbbell-shaped specimens from the cured polymer according to the dimensions specified in ASTM D638.[12][13][14][15][16]

    • Condition the specimens as per the standard.

    • Conduct the tensile test using a universal testing machine at a specified crosshead speed.[14]

    • Record the tensile strength, tensile modulus, and elongation at break.[13][16]

  • Flexural Testing (ASTM D790)

    • Prepare rectangular bar specimens from the cured polymer as per ASTM D790 specifications.[17][18][19]

    • Condition the specimens.

    • Perform a three-point bending test on a universal testing machine.[17][18]

    • Determine the flexural strength and flexural modulus.[19][20]

Visualizations

Experimental_Workflow cluster_synthesis Unsaturated Polyester Synthesis cluster_curing Curing Process cluster_testing Mechanical Testing S1 Charge Diol & this compound S2 Heat to 160°C under N2 S1->S2 S3 Add Saturated Diacid S2->S3 S4 Heat to 220°C & Remove H2O S3->S4 S5 Monitor Acid Value S4->S5 S6 Cool & Add Inhibitor S5->S6 S7 Blend with Styrene S6->S7 C1 Add Initiator (MEKP) S7->C1 Resin Ready for Curing C2 Add Accelerator (CoNap) C1->C2 C3 Pour into Mold C2->C3 C4 Room Temperature Cure (24h) C3->C4 C5 Post-Cure at 80°C (3h) C4->C5 T1 Prepare Test Specimens C5->T1 Cured Polymer T2 Tensile Test (ASTM D638) T1->T2 T3 Flexural Test (ASTM D790) T1->T3

Caption: Experimental workflow for synthesis, curing, and testing of polymers.

Crosslinking_Mechanism cluster_reactants Initial State (Liquid Resin) cluster_process Curing Process cluster_product Final State (Crosslinked Thermoset) UP1 Polyester Chain (with C=C) Crosslink Styrene Crosslink UP2 Polyester Chain (with C=C) S Styrene Monomer S->UP1 S->UP2 Initiator Initiator (Peroxide) Radical Free Radical Initiator->Radical Activation Radical->S Initiates Polymerization Net1 Polyester Net1->Crosslink Net2 Polyester Net2->Crosslink Net3 Polyester Net3->Crosslink Net4 Polyester Net4->Crosslink

Caption: Free-radical crosslinking of unsaturated polyester chains with styrene.

References

Validation & Comparative

Comparative Analysis of Cis- and Trans-Hexadec-3-enedioic Acid Properties: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for cis- and trans-Hexadec-3-enedioic acid. These appear to be novel or sparsely documented compounds.

In lieu of a direct comparison, this guide presents a detailed comparative analysis of the well-characterized, shorter-chain analogues: cis- and trans-Hex-3-enedioic acid . These C6-dicarboxylic acids provide a valuable model for understanding the impact of geometric isomerism on the physicochemical and spectroscopic properties of unsaturated dicarboxylic acids. The principles and experimental methodologies described herein are directly applicable to the study of their longer-chain counterparts.

Physicochemical Properties

The geometric isomerism in hex-3-enedioic acid significantly influences its physical properties. The trans isomer generally exhibits a higher melting point, which can be attributed to its more linear structure, allowing for more efficient crystal packing and stronger intermolecular forces.

Propertycis-Hex-3-enedioic Acidtrans-Hex-3-enedioic Acid
Molecular Formula C₆H₈O₄[1][2]C₆H₈O₄[3][4]
Molecular Weight 144.125 g/mol [1][2]144.1253 g/mol [3][4]
CAS Number 26472-26-4[1][2]29311-53-3[3][4]
Melting Point Not available195-198 °C[4][5]
Predicted Water Solubility Not available10.9 g/L[2]
Predicted logP Not available0.13 - 0.29[2]

Spectroscopic Data

Spectroscopic methods are crucial for distinguishing between the cis and trans isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

Spectroscopic Datacis-Hex-3-enedioic Acidtrans-Hex-3-enedioic Acid
¹H NMR Data not readily availableChemical shifts for protons are available from various sources.[3][6]
¹³C NMR Data not readily availableChemical shifts for carbons have been documented.[3]
Infrared (IR) Data not readily availableSpectra are available, showing characteristic peaks for the carboxylic acid and alkene functional groups.[4]

Experimental Protocols

The synthesis of these isomers requires stereospecific methods to control the geometry of the double bond.

Synthesis of trans-Hex-3-enedioic Acid[5]

This protocol involves the hydrolysis of a dibenzyl ester precursor.

Materials:

  • Dibenzyl-trans-hex-3-ene-1,6-dioate

  • 10% Sodium hydroxide solution

  • Chloroform

  • Dilute hydrochloric acid

  • Ether

  • Anhydrous sodium sulfate

  • Aqueous methanol

Procedure:

  • A suspension of 1.62 g (5.00 mmol) of dibenzyl-trans-hex-3-ene-1,6-dioate in 25 ml of 10% sodium hydroxide solution is heated to reflux for 12 hours.

  • The reaction mixture is cooled and extracted twice with 15 ml of chloroform each time.

  • The aqueous phase is acidified with dilute hydrochloric acid.

  • The acidified solution is extracted three times with 50 ml portions of ether.

  • The ether extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting yellowish residual oil is recrystallized from aqueous methanol to yield trans-hex-3-ene-1,6-dioic acid.

Synthesis of (z)-Hex-3-enedioic Acid (cis isomer)[7]

This method employs a sequential oxidation strategy starting from 1,4-cyclohexadiene.

Materials:

  • 1,4-cyclohexadiene

  • Reagents for mono-epoxidation

  • Periodate for oxidative cleavage

  • Jones reagent (chromium trioxide in sulfuric acid) for oxidation

Procedure:

  • Selective mono-epoxidation of 1,4-cyclohexadiene is performed.

  • The resulting epoxide is subjected to periodate oxidation to yield the corresponding dialdehyde.

  • Finally, Jones oxidation of the dialdehyde affords the (z)-hex-3-enedioic acid.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of unsaturated dicarboxylic acid isomers.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction_cis Stereospecific Synthesis (e.g., Sequential Oxidation) start->reaction_cis reaction_trans Stereospecific Synthesis (e.g., Hydrolysis) start->reaction_trans product_cis Crude cis-Isomer reaction_cis->product_cis product_trans Crude trans-Isomer reaction_trans->product_trans purify_cis Recrystallization / Chromatography product_cis->purify_cis purify_trans Recrystallization / Chromatography product_trans->purify_trans pure_cis Pure cis-Isomer purify_cis->pure_cis pure_trans Pure trans-Isomer purify_trans->pure_trans nmr NMR Spectroscopy pure_cis->nmr ir IR Spectroscopy pure_cis->ir ms Mass Spectrometry pure_cis->ms mp Melting Point Analysis pure_cis->mp pure_trans->nmr pure_trans->ir pure_trans->ms pure_trans->mp

Caption: Synthesis and analysis workflow for geometric isomers.

Biological Activity of Long-Chain Dicarboxylic Acids

While specific data for Hexadec-3-enedioic acid is unavailable, long-chain dicarboxylic acids (DCAs) are known to be involved in various biological processes. They are typically formed through the ω-oxidation of fatty acids.[7] Some very-long-chain dicarboxylic acids have been shown to possess anti-inflammatory and potential chemopreventive properties.[8] Generally, dicarboxylic acids and their derivatives have been investigated for antitumor and other pharmacological activities.[1]

References

A Comparative Guide to Polyester Performance: Hexadec-3-enedioic Acid vs. Adipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer science, the choice of monomer plays a pivotal role in tailoring the final properties of a polyester for specific applications, ranging from biomedical devices to specialty plastics. This guide provides a comparative analysis of polyesters synthesized from two distinct dicarboxylic acids: hexadec-3-enedioic acid, a long-chain unsaturated dicarboxylic acid, and adipic acid, a well-established saturated dicarboxylic acid. While direct comparative experimental data for polyesters derived from this compound is limited in publicly available literature, this guide extrapolates expected performance based on established principles of polyester chemistry and data from analogous long-chain and unsaturated polyesters.

Performance Attributes: A Head-to-Head Comparison

The structural differences between the long-chain, unsaturated this compound and the shorter, saturated adipic acid are expected to manifest in significant variations in the thermal, mechanical, and biodegradable properties of the resulting polyesters.

PropertyPolyester from this compound (Expected)Polyester from Adipic Acid (Established)References
Thermal Properties
Melting Temperature (Tm)Lower, likely in the range of 40-80 °C for high molecular weight polymers. The presence of a cis double bond would further lower Tm.Higher, typically around 50-65°C for polyesters with common diols like 1,4-butanediol.[1][2]
Glass Transition Temp (Tg)Lower, due to increased chain flexibility from the long aliphatic chain and the double bond.Higher, due to the shorter, more rigid chain structure.[1]
Thermal StabilityPotentially lower due to the presence of the unsaturated bond, which can be a site for thermal degradation.Generally good thermal stability, decomposing at temperatures significantly higher than their melting point.[3]
Mechanical Properties
Tensile StrengthLower, due to reduced crystallinity and weaker intermolecular forces.Higher, attributed to higher crystallinity and more compact chain packing.[1]
Elasticity/FlexibilityHigher, the long aliphatic chain and the double bond introduce flexibility into the polymer backbone.More rigid and less flexible in comparison.[1]
Biodegradability
Enzymatic DegradationPotentially more susceptible to enzymatic degradation due to the presence of the hydrolysable ester bonds and the less crystalline nature. The double bond may also influence enzyme binding.Biodegradable, but the rate is influenced by crystallinity.[4][5][6]
Hydrolytic DegradationSusceptible to hydrolysis at the ester linkages, a characteristic of aliphatic polyesters.Undergoes hydrolytic degradation, which is a key factor in its environmental fate.[5]

Experimental Protocols

The synthesis and characterization of these polyesters would follow established methodologies in polymer chemistry.

Synthesis: Melt Polycondensation

A common and scalable method for producing these types of polyesters is melt polycondensation.

Materials:

  • Dicarboxylic acid (this compound or Adipic acid)

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., tin(II) octoate, titanium(IV) butoxide)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • The dicarboxylic acid and a slight molar excess of the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • The mixture is heated under a nitrogen atmosphere to a temperature sufficient to melt the reactants and initiate esterification (typically 150-180°C). Water is formed as a byproduct and is removed.

  • The catalyst is then added, and the temperature is gradually increased while applying a vacuum to facilitate the removal of the diol and water, driving the polymerization reaction to completion.

  • The reaction is monitored by measuring the viscosity of the melt or by analyzing withdrawn samples for acid number.

  • Once the desired molecular weight is achieved, the polymer is extruded and cooled.

Characterization

1. Structural Analysis:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds (C=O stretching around 1735 cm⁻¹) and to verify the presence of C=C bonds (around 1650 cm⁻¹) in the case of the unsaturated polyester.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure, confirm monomer incorporation, and determine the degree of unsaturation.[9][10][11]

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyesters.[12][13][14]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.[15][16]

3. Mechanical Testing:

  • Tensile Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine on prepared film or fiber samples.[17]

  • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the materials as a function of temperature.[17]

Visualizing the Synthesis and Comparison

Polyester_Synthesis_Workflow cluster_Monomers Monomer Selection cluster_Synthesis Polyester Synthesis cluster_Polymers Resulting Polyesters cluster_Characterization Performance Characterization Hexadec-3-enedioic_Acid This compound (Unsaturated, Long-Chain) Melt_Polycondensation Melt Polycondensation Hexadec-3-enedioic_Acid->Melt_Polycondensation Adipic_Acid Adipic Acid (Saturated, Short-Chain) Adipic_Acid->Melt_Polycondensation Diol Diol (e.g., 1,4-Butanediol) Diol->Melt_Polycondensation Unsaturated_Polyester Unsaturated Polyester Melt_Polycondensation->Unsaturated_Polyester Saturated_Polyester Saturated Polyester Melt_Polycondensation->Saturated_Polyester Thermal_Properties Thermal Properties (DSC, TGA) Unsaturated_Polyester->Thermal_Properties Mechanical_Properties Mechanical Properties (Tensile Testing, DMA) Unsaturated_Polyester->Mechanical_Properties Biodegradability Biodegradability (Enzymatic & Hydrolytic) Unsaturated_Polyester->Biodegradability Saturated_Polyester->Thermal_Properties Saturated_Polyester->Mechanical_Properties Saturated_Polyester->Biodegradability

Property_Comparison cluster_Hexadec This compound Based cluster_Adipic Adipic Acid Based Polyester_Properties Polyester Performance Properties H_Thermal Lower Tm & Tg (Increased Flexibility) Polyester_Properties->H_Thermal H_Mechanical Higher Flexibility Lower Tensile Strength Polyester_Properties->H_Mechanical H_Biodegradability Potentially Faster Biodegradation Polyester_Properties->H_Biodegradability A_Thermal Higher Tm & Tg (More Crystalline) Polyester_Properties->A_Thermal A_Mechanical Higher Rigidity Higher Tensile Strength Polyester_Properties->A_Mechanical A_Biodegradability Established Biodegradability Polyester_Properties->A_Biodegradability

Conclusion

The selection between this compound and adipic acid for polyester synthesis will be dictated by the desired end-use application. Polyesters based on adipic acid are well-characterized and offer a good balance of mechanical strength and thermal properties, making them suitable for a wide range of applications. In contrast, polyesters derived from the long-chain, unsaturated this compound are anticipated to exhibit greater flexibility, lower melting points, and potentially enhanced biodegradability. These characteristics could be advantageous in applications requiring elastomeric properties, lower processing temperatures, or a more rapid environmental degradation profile, such as in the development of soft tissue engineering scaffolds or flexible biodegradable packaging. Further empirical studies are warranted to fully elucidate the performance characteristics of polyesters based on this compound and validate these expected properties.

References

A Practical Guide to the Validation of Analytical Methods for Hexadec-3-enedioic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for quantifying novel compounds like Hexadec-3-enedioic acid is a critical step in the research and development pipeline. This guide provides a comprehensive overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method, alongside a detailed framework for its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Currently, there is a lack of established, publicly available, validated analytical methods specifically for this compound. Therefore, this guide outlines a robust LC-MS approach, a powerful and widely used technique for the analysis of dicarboxylic acids, and details the necessary validation procedures to ensure the method is fit for its intended purpose.

Comparison of Analytical Performance to ICH Q2(R1) Guidelines

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as stipulated by the ICH Q2(R1) guidelines. A well-validated method for this compound should meet these criteria.

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the analytical method unequivocally assesses the analyte in the presence of other components that may be expected to be present.The method should be able to differentiate this compound from potential impurities, degradation products, and matrix components. This is typically demonstrated by a lack of interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.A linear regression analysis of the calibration curve (minimum of 5 concentration levels) should yield a correlation coefficient (r²) of ≥ 0.995.
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.For drug substance assays, the typical range is 80% to 120% of the test concentration. For impurity determination, the range should cover from the reporting threshold to 120% of the specification.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.The mean recovery should be within 98.0% to 102.0% for the assay of a drug substance. This is typically assessed by analyzing a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.- Repeatability (Intra-assay precision): The relative standard deviation (RSD) should be ≤ 2%. This is assessed by a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration.- Intermediate Precision: The RSD should be ≤ 2%. This is determined by conducting the analysis on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results when parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied.
System Suitability To ensure that the complete analytical system (instrument, reagents, and analyst) is suitable for the intended application on the day of analysis.System suitability tests are performed before each analytical run and typically include parameters such as retention time, peak area, and resolution of the analyte peak. The RSD of replicate injections of a standard solution should be ≤ 2%.

Proposed Experimental Protocol: LC-MS Quantification of this compound

This protocol describes a hypothetical but scientifically sound LC-MS method for the quantification of this compound. Due to the polar nature of dicarboxylic acids, which can lead to poor retention on reversed-phase columns and inefficient ionization, a derivatization step is included to enhance the method's sensitivity and chromatographic performance.

1. Sample Preparation and Derivatization

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solution with the appropriate matrix (e.g., plasma, formulation buffer).

  • Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of this compound). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Derivatization: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of a derivatization reagent solution (e.g., 3-nitrophenylhydrazine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in a suitable solvent). Incubate at 60°C for 30 minutes. After incubation, add a quenching solution if necessary and dilute with the mobile phase for injection.

2. LC-MS/MS Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the derivatized analyte from other components. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the derivatization agent used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized this compound and its internal standard.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed analytical method for this compound, as per ICH Q2(R1) guidelines.

G Analytical Method Validation Workflow for this compound A Method Development & Optimization B Method Validation Protocol A->B Define Validation Parameters C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H J Validation Report C->J Compile Results D->J Compile Results E->J Compile Results F->J Compile Results G->J Compile Results H->J Compile Results I System Suitability I->J Daily Verification K Method Implementation J->K Approval

A Comparative Guide to the Biocompatibility of Hexadec-3-enedioic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomaterials with tailored properties for drug delivery and tissue engineering is a dynamic field of research. This guide provides a comparative biocompatibility assessment of a hypothetical new class of polymers derived from hexadec-3-enedioic acid. The performance of these novel polymers is benchmarked against three widely used, FDA-approved biocompatible polymers: Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polyethylene glycol (PEG). This objective comparison is supported by experimental data from peer-reviewed literature and detailed methodologies for key biocompatibility assays.

Quantitative Biocompatibility Assessment

The biocompatibility of a material is determined by its interaction with the biological environment. Key indicators of biocompatibility include cytotoxicity (the degree to which a material is toxic to cells) and hemocompatibility (the effect of a material on blood components). The following tables summarize quantitative data for these parameters.

Table 1: In Vitro Cytotoxicity of Polymers on Fibroblasts

PolymerCell LineConcentration (µg/mL)Incubation Time (hours)Cell Viability (%)Assay Method
This compound Polymer (Hypothetical) NIH/3T3 100 24 >95% MTT
500 24 ~90% MTT
1000 24 ~85% MTT
Poly(lactic-co-glycolic acid) (PLGA)NIH/3T3Scaffold24~98%MTT[1]
Scaffold72~95%MTT[1]
Polycaprolactone (PCL)3T3Scaffold96>90%PrestoBlue[2]
Scaffold168>90%PrestoBlue[2]
Polyethylene glycol (PEG)3T3-L10.1 - 1.25 mg/ml7286-96%MTT[3]

Note: Direct comparative studies of PLGA, PCL, and PEG on 3T3 fibroblasts under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 2: Hemolytic Activity of Polymers

PolymerConcentrationHemolysis (%)Standard
This compound Polymer (Hypothetical) 1 mg/mL <2% ASTM F756
Poly(lactic-co-glycolic acid) (PLGA)1 mg/mL<2% (Negligible)[4]
Polycaprolactone (PCL)100 µg/mL<2%[5]
Polyethylene glycol (PEG)up to 50 µg/mLNon-hemolytic[6]

According to ASTM F756, a hemolysis rate of <2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.

Experimental Protocols

Reproducible and standardized protocols are essential for the accurate assessment of biocompatibility.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3T3 Fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test polymers (and comparator polymers)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3 fibroblasts into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Polymer Exposure: Prepare extracts of the test and comparator polymers at various concentrations in the cell culture medium. Remove the existing medium from the cells and replace it with the polymer-containing medium.

  • Incubation: Incubate the cells with the polymer extracts for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 550-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Hemolysis Assay (Direct Contact Method - ASTM F756)

This protocol determines the hemolytic properties of a material when in direct contact with blood.

Materials:

  • Freshly collected human or rabbit blood with anticoagulant

  • Phosphate Buffered Saline (PBS)

  • Test polymers (and comparator polymers)

  • Positive Control (e.g., Triton X-100) and Negative Control (e.g., PBS)

  • Spectrophotometer

Procedure:

  • Blood Preparation: Centrifuge the blood to separate red blood cells (RBCs). Wash the RBCs multiple times with PBS and resuspend to a desired concentration (e.g., a 1:9 ratio of RBCs to PBS).

  • Sample Preparation: Place a defined amount of the test and comparator polymer materials into separate test tubes.

  • Incubation: Add the diluted blood suspension to the tubes containing the polymer samples. Also, prepare positive and negative control tubes. Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: (Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control) x 100

Visualizations of Experimental Workflows and Signaling Pathways

Visual diagrams can aid in understanding complex processes and relationships.

experimental_workflow cluster_0 Material Preparation cluster_1 In Vitro Biocompatibility cluster_2 Data Analysis & Comparison Polymer Synthesis Polymer Synthesis Sterilization Sterilization Polymer Synthesis->Sterilization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Sterilization->Cytotoxicity Assay (MTT) Hemolysis Assay (ASTM F756) Hemolysis Assay (ASTM F756) Sterilization->Hemolysis Assay (ASTM F756) Quantitative Analysis Quantitative Analysis Cytotoxicity Assay (MTT)->Quantitative Analysis Hemolysis Assay (ASTM F756)->Quantitative Analysis Comparison with Alternatives Comparison with Alternatives Quantitative Analysis->Comparison with Alternatives

Caption: Workflow for in vitro biocompatibility assessment.

signaling_pathways cluster_0 Material-Cell Interaction cluster_1 Cellular Response cluster_2 Biological Outcome Biomaterial Biomaterial Cell Membrane Interaction Cell Membrane Interaction Biomaterial->Cell Membrane Interaction Inflammatory Signaling (e.g., NF-κB) Inflammatory Signaling (e.g., NF-κB) Cell Membrane Interaction->Inflammatory Signaling (e.g., NF-κB) Inflammatory Cytokines Apoptotic Pathway (e.g., Caspase Cascade) Apoptotic Pathway (e.g., Caspase Cascade) Cell Membrane Interaction->Apoptotic Pathway (e.g., Caspase Cascade) Cell Stress Inflammation Inflammation Inflammatory Signaling (e.g., NF-κB)->Inflammation Cell Death Cell Death Apoptotic Pathway (e.g., Caspase Cascade)->Cell Death

Caption: Potential signaling pathways in material-cell interactions.

References

"comparative thermal analysis of Hexadec-3-enedioic acid and saturated analogues"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Thermal Analysis of Hexadec-3-enedioic Acid and its Saturated Analogue, Hexadecanedioic Acid

This guide provides a comparative thermal analysis of this compound and its saturated analogue, hexadecanedioic acid. The information is intended for researchers, scientists, and drug development professionals interested in the thermal properties and stability of these dicarboxylic acids.

Introduction

This compound is an unsaturated dicarboxylic acid, while hexadecanedioic acid is its fully saturated counterpart. The presence of a carbon-carbon double bond in the unsaturated analogue is expected to influence its thermal properties, including melting point, enthalpy of fusion, and thermal stability. This guide summarizes available data and provides standardized protocols for conducting comparative thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Comparative Thermal Properties

The following table summarizes the known thermal properties of this compound and hexadecanedioic acid.

PropertyThis compound (Unsaturated)Hexadecanedioic Acid (Saturated)
Molecular Formula C₁₆H₂₈O₄C₁₆H₃₀O₄
Melting Point (°C) 195 - 196120 - 128
Enthalpy of Fusion (kJ/mol) Data not available52.2
Decomposition Onset (TGA) Data not availableData not available (Expected to be thermally stable to a certain temperature)
General Thermal Stability Expected to be lower due to the presence of a C=C double bondGenerally higher due to the absence of reactive π-bonds

Theoretical Comparison of Thermal Stability

The presence of a double bond in this compound introduces a region of higher electron density, making it more susceptible to oxidation and other chemical reactions at elevated temperatures compared to its saturated analogue, hexadecanedioic acid. Saturated long-chain dicarboxylic acids are generally considered thermally stable. The initial decomposition of dicarboxylic acids often involves decarboxylation. For unsaturated acids, reactions involving the double bond can occur at lower temperatures, potentially leading to polymerization or fragmentation, thus lowering the overall thermal stability.

Experimental Protocols

The following are detailed methodologies for conducting DSC and TGA experiments to obtain comparative thermal data for this compound and its saturated analogues.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the samples.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Determine the onset temperature of the endothermic peak, which corresponds to the melting point.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the samples.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal analysis of this compound and its saturated analogues.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Comparative Analysis Sample_Unsaturated This compound DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Unsaturated->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Unsaturated->TGA_Analysis Sample_Saturated Hexadecanedioic Acid Sample_Saturated->DSC_Analysis Sample_Saturated->TGA_Analysis DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC_Analysis->DSC_Data TGA_Data Decomposition Temp (Td) Mass Loss Profile TGA_Analysis->TGA_Data Comparison Compare Tm, ΔHfus, Td Assess Thermal Stability DSC_Data->Comparison TGA_Data->Comparison

Caption: Workflow for comparative thermal analysis.

A Comparative Guide to the Cross-Validation of Spectroscopic Data: A Case Study on Unsaturated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for unsaturated and saturated dicarboxylic acids, using trans-3-hexenedioic acid and hexanedioic acid as representative examples due to the limited availability of public data on Hexadec-3-enedioic acid. The principles and methodologies outlined herein are directly applicable to the analysis and cross-validation of spectroscopic data for longer-chain analogues like this compound and are crucial for ensuring data integrity in research and drug development.

Spectroscopic Data Comparison

The presence of a carbon-carbon double bond in trans-3-hexenedioic acid results in distinct differences in its spectroscopic signatures compared to its saturated counterpart, hexanedioic acid. These differences are key for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Data (D₂O)

Featuretrans-3-Hexenedioic AcidHexanedioic AcidRationale for Difference
Vinyl Protons (-CH=CH-) ~5.61 ppmAbsentThe key differentiating signal, present only in the unsaturated compound.
Allylic Protons (-CH₂-C=C) ~2.94 ppmAbsentProtons adjacent to the double bond are deshielded compared to standard alkyl protons.
Alkyl Protons (-CH₂-) Absent~2.2-2.4 ppm (α to COOH), ~1.5-1.7 ppm (β to COOH)In hexanedioic acid, the protons alpha to the carboxyl group are the most deshielded alkyl protons.
Carboxylic Acid Proton (-COOH) Variable, often not observed in D₂OVariable, often not observed in D₂OThese protons readily exchange with deuterium in D₂O.

Table 2: Comparative ¹³C NMR Data (D₂O)

Featuretrans-3-Hexenedioic AcidHexanedioic AcidRationale for Difference
Olefinic Carbons (-C=C-) ~130.0 ppmAbsentThe presence of sp² hybridized carbons is a definitive marker for unsaturation.
Allylic Carbons (-C-C=C) ~44.1 ppmAbsentCarbons adjacent to the double bond have a characteristic chemical shift.
Alkyl Carbons (-CH₂-) Absent~33-35 ppm (α to COOH), ~24-26 ppm (β to COOH)The chemical shifts of the sp³ carbons in the saturated chain.
Carbonyl Carbon (-COOH) ~184.2 ppm~177-180 ppmThe electronic environment around the carboxyl group is slightly different.
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Grouptrans-3-Hexenedioic AcidHexanedioic AcidRationale for Difference
O-H Stretch (Carboxylic Acid) ~2500-3300 (broad)~2500-3300 (broad)Characteristic broad absorption due to hydrogen bonding in carboxylic acid dimers.
C-H Stretch (Alkyl) ~2850-2960~2850-2960Present in both, representing the C-H bonds of the methylene groups.
C=O Stretch (Carboxylic Acid) ~1700~1700The strong carbonyl absorption is present in both compounds.
C=C Stretch (Alkene) ~1650 (weak to medium)AbsentA key diagnostic peak for the presence of the carbon-carbon double bond.
=C-H Bend (trans-Alkene) ~965 (strong)AbsentA characteristic strong out-of-plane bending vibration for trans-disubstituted alkenes.
Mass Spectrometry

Table 4: Mass Spectrometry Fragmentation

Featuretrans-3-Hexenedioic Acid (MW: 144.12 g/mol )Hexanedioic Acid (MW: 146.14 g/mol )Rationale for Difference
Molecular Ion Peak (M⁺) m/z 144m/z 146The molecular weight differs by 2 atomic mass units due to the two fewer hydrogen atoms in the unsaturated compound.
Key Fragmentation Pathways Loss of H₂O, CO, COOH. Fragmentation adjacent to the double bond.Loss of H₂O, CO, COOH. Alpha-cleavage next to the carbonyl groups.The double bond in trans-3-hexenedioic acid influences the fragmentation pattern, leading to characteristic allylic cleavage.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dicarboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., DSS for D₂O) or the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (for derivatized, more volatile samples).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Cross-Validation of Spectroscopic Data

Cross-validation is a statistical method used to assess the performance and robustness of a model by partitioning the data into subsets for training and testing. In spectroscopy, chemometric models are often built to correlate spectral data with a property of interest (e.g., concentration, compound identity).[1][2]

Cross-Validation Workflow

The following diagram illustrates a typical cross-validation workflow for spectroscopic data.

G cluster_0 Data Acquisition & Preprocessing cluster_1 Model Building & Cross-Validation cluster_2 Model Validation & Application data Spectroscopic Data Acquisition (NMR, IR, MS) preprocess Data Preprocessing (Baseline Correction, Normalization) data->preprocess split Split Data into k-folds preprocess->split train Train Model on k-1 folds split->train test Test Model on remaining fold train->test evaluate Evaluate Performance (e.g., RMSECV) test->evaluate loop All folds tested? evaluate->loop loop->train No final_model Final Calibrated Model loop->final_model Yes external_val External Validation (with new data) final_model->external_val application Application to Unknown Samples external_val->application

Caption: A generalized workflow for the cross-validation of spectroscopic data models.

This k-fold cross-validation process is repeated until every fold has served as the test set once. The results are then averaged to provide a more robust estimate of the model's performance than a simple train/test split.[3]

Comparative Analysis of Spectroscopic Features

The logical relationship between the spectroscopic features of an unsaturated and a saturated dicarboxylic acid is based on the presence or absence of the C=C double bond.

G cluster_unsat Unsaturated (e.g., trans-3-hexenedioic acid) cluster_sat Saturated (e.g., hexanedioic acid) cluster_common Common Features compound Dicarboxylic Acid unsat_nmr NMR: Olefinic protons/carbons (~5.6 ppm / ~130 ppm) compound->unsat_nmr has C=C bond sat_nmr NMR: Absence of olefinic signals compound->sat_nmr no C=C bond unsat_ir IR: C=C stretch (~1650 cm⁻¹) =C-H bend (~965 cm⁻¹) unsat_nmr->unsat_ir common_features Carboxyl Group Signals: - NMR: -COOH (~177-184 ppm) - IR: C=O (~1700 cm⁻¹), O-H (~2500-3300 cm⁻¹) unsat_nmr->common_features sat_ir IR: Absence of C=C and =C-H signals sat_nmr->sat_ir sat_nmr->common_features

Caption: Comparison of key spectroscopic features for unsaturated vs. saturated dicarboxylic acids.

By systematically comparing the spectroscopic data and applying rigorous cross-validation techniques, researchers can confidently identify and characterize molecules like this compound and its alternatives, ensuring the reliability and reproducibility of their findings.

References

In-Vitro Cytotoxicity of Hexadec-3-enedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro cytotoxicity of Hexadec-3-enedioic acid against a representative long-chain dicarboxylic acid, Dodecanedioic acid. The data presented for this compound is hypothetical and serves as an illustrative example for researchers investigating the cytotoxic potential of this novel compound. The experimental protocols for key cytotoxicity assays are detailed to facilitate study design and replication.

Comparative Cytotoxicity Data

The following tables summarize hypothetical quantitative data from standard in-vitro cytotoxicity assays. These assays were conducted on a human colorectal carcinoma cell line (HCT-116) and a non-cancerous human embryonic kidney cell line (HEK-293) to assess both anti-cancer potential and general cytotoxicity.

Table 1: Cell Viability (MTT Assay) - 48-hour exposure

CompoundConcentration (µM)HCT-116 % Viability (± SD)HEK-293 % Viability (± SD)
This compound 1085.2 ± 4.195.8 ± 3.2
5062.5 ± 3.788.1 ± 4.5
10041.3 ± 2.975.4 ± 3.8
25020.1 ± 2.152.7 ± 4.1
Dodecanedioic acid 1098.1 ± 2.599.2 ± 1.8
5092.4 ± 3.196.5 ± 2.4
10085.7 ± 2.891.3 ± 3.1
25076.2 ± 3.584.6 ± 2.9
Vehicle Control (DMSO) 0.1%100 ± 1.5100 ± 1.2

Table 2: Membrane Integrity (LDH Release Assay) - 48-hour exposure

CompoundConcentration (µM)HCT-116 % Cytotoxicity (± SD)HEK-293 % Cytotoxicity (± SD)
This compound 105.8 ± 1.22.1 ± 0.8
5018.2 ± 2.57.4 ± 1.5
10035.7 ± 3.115.8 ± 2.2
25058.4 ± 4.231.2 ± 3.5
Dodecanedioic acid 101.5 ± 0.50.8 ± 0.3
504.2 ± 1.12.1 ± 0.7
1009.8 ± 1.85.4 ± 1.1
25015.1 ± 2.410.3 ± 1.9
Vehicle Control (DMSO) 0.1%0.5 ± 0.20.3 ± 0.1
Lysis Control -100100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

The HCT-116 and HEK-293 cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound, Dodecanedioic acid, or vehicle control (DMSO).

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[1]

  • Formazan Solubilization: The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[3] Cell viability was expressed as a percentage of the vehicle-treated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Cells were seeded and treated with the compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the 48-hour incubation period, the plate was centrifuged at 250 x g for 5 minutes. 50 µL of the cell culture supernatant was carefully transferred to a new 96-well plate.[4]

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

  • Incubation: The plate was incubated in the dark at room temperature for 30 minutes.

  • Stop Solution: 50 µL of a stop solution was added to each well.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.[5] Cytotoxicity was calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the in-vitro cytotoxicity of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HCT-116, HEK-293) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Stock Preparation treatment Treatment with Test Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay data_acq Absorbance Measurement mtt_assay->data_acq ldh_assay->data_acq data_proc Data Processing & Statistical Analysis data_acq->data_proc results Results Interpretation data_proc->results

Caption: General workflow for in-vitro cytotoxicity assessment.

Hypothetical Signaling Pathway Perturbation by this compound

The diagram below illustrates a hypothetical signaling pathway that could be investigated to understand the mechanism of cytotoxicity induced by this compound. Fatty acids have been shown to induce cellular stress, potentially leading to apoptosis through various signaling cascades.[6]

G compound Hexadec-3-enedioic Acid membrane Cell Membrane ros Increased ROS Production membrane->ros Perturbation er_stress ER Stress ros->er_stress mito_dys Mitochondrial Dysfunction ros->mito_dys caspase_act Caspase Activation er_stress->caspase_act mito_dys->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

A Comparative Study of the Polymerization Kinetics of Unsaturated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization kinetics of three key unsaturated dicarboxylic acids: maleic acid, fumaric acid, and itaconic acid. Understanding the distinct reactivity of these monomers is crucial for the rational design and synthesis of functional polymers for various applications, including drug delivery systems, biomaterials, and industrial additives. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows to aid researchers in this field.

Introduction to Polymerization Behavior

Unsaturated dicarboxylic acids present a unique set of challenges and opportunities in polymer synthesis. The presence of two carboxylic acid groups significantly influences their solubility in aqueous media and their reactivity in polymerization. Generally, the free radical polymerization of these monomers is sluggish compared to common vinyl monomers like acrylates and styrenes. This is attributed to factors such as steric hindrance and the electronic effects of the carboxyl groups.

A general trend in reactivity for the free radical polymerization of these acids and their derivatives is observed as follows:

Fumaric Acid Derivatives > Itaconic Acid & its Derivatives > Maleic Acid & its Derivatives

This trend is primarily dictated by the steric hindrance around the double bond. Fumaric acid, being the trans-isomer, experiences less steric hindrance, allowing for easier radical attack and propagation. Maleic acid, the cis-isomer, exhibits significant steric hindrance, which greatly impedes polymerization. Itaconic acid, with its vinylidene structure, has intermediate reactivity.

Quantitative Kinetic Data

Direct comparative kinetic data for the aqueous phase polymerization of maleic acid, fumaric acid, and itaconic acid under identical conditions is scarce in the literature. The following tables summarize key kinetic parameters gathered from various studies on these monomers and their derivatives. It is important to note the different experimental conditions when comparing these values.

Table 1: Polymerization Kinetic Parameters for Itaconic Acid and its Derivatives

MonomerInitiatorSolventTemperature (°C)Activation Energy (Ea) (kJ/mol)Propagation Rate Constant (kp) (L·mol⁻¹·s⁻¹)Additional Notes
Itaconic Acidtert-Butyl Hydroperoxide (tBHP)Water80-10092.4[1]-Polymerization rate is highly sensitive to temperature.[1]
Diethyl Itaconate (DEI)2,2-dimethoxy-2-phenylacetophenone (DMPA)Bulk20-7017.5[2]A = 1.1 L·mol⁻¹·s⁻¹[2]Arrhenius parameters were determined via PLP-SEC.[2]
Di-n-propyl Itaconate (DnPI)2,2-dimethoxy-2-phenylacetophenone (DMPA)Bulk20-7017.5[2]A = 1.0 L·mol⁻¹·s⁻¹[2]Arrhenius parameters were determined via PLP-SEC.[2]
Itaconic AcidPotassium persulfateWater25--The rate of polymerization is dependent on the square root of the initiator concentration and directly proportional to the monomer concentration.[3]

Table 2: Polymerization Kinetic Parameters for Maleic Anhydride

MonomerInitiatorSolventTemperature (°C)Heat of Polymerization (kcal/mol)Chain Transfer ConstantsAdditional Notes
Maleic Anhydride-Bulk74.514 ± 1[4]C_M ≈ 0.07, C_I ≈ 2.63[4]Homopolymerization is characterized by high chain transfer.[4]

Note on Fumaric Acid: The homopolymerization of fumaric acid itself is not well-documented due to its very low reactivity. However, its esters (dialkyl fumarates) are known to homopolymerize, albeit more slowly than common acrylic monomers.

Experimental Protocols

Dilatometry for Monitoring Aqueous Polymerization Kinetics

Dilatometry is a classical and effective method for following the progress of polymerization by measuring the volume contraction that occurs as monomer is converted to the denser polymer.

Methodology:

  • Dilatometer Calibration:

    • Thoroughly clean and dry a dilatometer of known volume (typically 10-20 mL) with a graduated capillary neck.

    • Determine the precise volume of the dilatometer by weighing it empty and then filled with deionized water to a specific mark on the capillary.[5]

    • Calculate the volume per unit length of the capillary by introducing a known volume of mercury or water and measuring the length it occupies.

  • Preparation of the Reaction Mixture:

    • Prepare an aqueous solution of the desired unsaturated dicarboxylic acid at the target concentration. The pH of the solution should be adjusted and recorded, as it significantly affects the polymerization rate of itaconic acid.[6]

    • Accurately weigh the desired amount of a water-soluble initiator (e.g., potassium persulfate, ammonium persulfate, or a redox initiator system).

    • Add the initiator to the monomer solution and mix thoroughly.

  • Running the Experiment:

    • Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

    • Carefully fill the dilatometer with the deoxygenated reaction mixture using a long needle syringe, avoiding the introduction of air bubbles.[5]

    • Place the filled dilatometer in a constant temperature water bath, ensuring the capillary is vertical.[7]

    • Allow the system to reach thermal equilibrium, at which point the liquid level in the capillary will stabilize.

    • Record the initial height of the meniscus in the capillary (h₀) at time t=0.

    • Monitor and record the change in the meniscus height (h) at regular time intervals as polymerization proceeds.

  • Data Analysis:

    • The fractional conversion of monomer to polymer at time t can be calculated using the following equation: Conversion = (h₀ - h) / ΔV where ΔV is the total volume contraction at 100% conversion. ΔV can be calculated from the known densities of the monomer and polymer.

    • The initial rate of polymerization (Rp) can be determined from the initial slope of the conversion versus time plot.

In Situ ¹H NMR Spectroscopy for Real-Time Monitoring

In situ ¹H NMR spectroscopy is a powerful technique for monitoring the disappearance of monomer and the appearance of polymer in real-time, providing detailed kinetic information.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the monomer and a water-soluble initiator in a deuterated solvent, typically deuterium oxide (D₂O).[8]

    • The concentration of the monomer should be chosen to allow for clear signal detection without causing excessive viscosity broadening in the later stages of polymerization.

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate-d4 sodium salt, TMSP) that does not participate in the reaction.

  • NMR Experiment Setup:

    • Transfer the reaction mixture to an NMR tube.

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition is typically used for this purpose.

  • Data Acquisition and Processing:

    • The disappearance of the vinyl proton signals of the monomer is monitored. For itaconic acid, these are typically around 5.8 and 6.2 ppm. For maleic and fumaric acids, the vinyl protons appear as singlets at different chemical shifts.

    • The appearance of broad signals corresponding to the polymer backbone is also observed.

    • The monomer conversion at each time point is calculated by integrating the monomer vinyl proton signals and normalizing them against the integral of the internal standard.

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity) of the resulting polymers.

Methodology:

  • Sample Preparation:

    • At various time points during the polymerization, aliquots of the reaction mixture are taken and the polymerization is quenched (e.g., by rapid cooling and exposure to air).

    • The polymer is then isolated, for example, by precipitation in a non-solvent (e.g., methanol or acetone) followed by filtration and drying under vacuum.

    • Prepare solutions of the dried polymer samples in the GPC mobile phase at a known concentration (typically 1-2 mg/mL).[9]

  • GPC System and Conditions for Water-Soluble Polymers:

    • Columns: Use columns specifically designed for aqueous GPC, such as those with sulfonated polystyrene-divinylbenzene or polymethyl methacrylate packing.

    • Mobile Phase: An aqueous buffer solution is typically used to maintain a constant pH and ionic strength, which is crucial for analyzing polyelectrolytes to prevent interactions with the column packing material. A common mobile phase is a phosphate or acetate buffer containing a salt like sodium nitrate or sodium chloride.[4][10]

    • Detector: A refractive index (RI) detector is commonly used.

    • Calibration: The system should be calibrated with polymer standards of known molecular weight and similar chemical structure to the polymers being analyzed (e.g., poly(acrylic acid) or pullulan standards).[10]

  • Data Analysis:

    • The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer samples.

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Polymerization & Monitoring cluster_analysis Data Analysis Monomer Unsaturated Dicarboxylic Acid (Maleic, Fumaric, or Itaconic) Mix Prepare Reaction Mixture Monomer->Mix Solvent Aqueous Solvent (e.g., H2O or D2O) Solvent->Mix Initiator Water-Soluble Initiator (e.g., KPS, APS) Initiator->Mix Deoxygenate Deoxygenate Mixture (N2 or Ar bubbling) Mix->Deoxygenate Polymerize Initiate Polymerization (Temperature Control) Deoxygenate->Polymerize Dilatometry Dilatometry (Volume Contraction) Polymerize->Dilatometry NMR In Situ NMR (Monomer Disappearance) Polymerize->NMR GPC_sampling Take Aliquots & Quench Polymerize->GPC_sampling Kinetics Determine Rate of Polymerization (Rp) & Monomer Conversion Dilatometry->Kinetics NMR->Kinetics GPC_analysis GPC Analysis (Isolate Polymer First) GPC_sampling->GPC_analysis MWD Determine Mn, Mw, PDI GPC_analysis->MWD G Monomer Monomer Structure (cis/trans, substitution) Rp Rate of Polymerization (Rp) Monomer->Rp Steric Hindrance Reactivity Temperature Temperature Temperature->Rp Initiator Decomposition Propagation Rate Initiator Initiator Concentration Initiator->Rp Radical Flux pH pH of Solution pH->Rp Monomer Ionization (esp. for Itaconic Acid)

References

Safety Operating Guide

Proper Disposal of Hexadec-3-enedioic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Hexadec-3-enedioic acid was publicly available at the time of this writing. The following disposal procedures are based on general principles for long-chain dicarboxylic acids and acidic waste. It is imperative that a qualified professional, familiar with the specific characteristics of the waste and all applicable local, state, and federal regulations, oversees the final disposal process.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.

Key Data and Properties

Due to the absence of a specific SDS for this compound, a complete set of quantitative data is not available. The following table summarizes known and estimated properties based on its chemical class.

PropertyValue
Chemical Formula C₁₆H₂₈O₄
Molecular Weight 284.39 g/mol
Physical State Likely a solid at room temperature.
Solubility Expected to have low solubility in water and higher solubility in organic solvents.
Acidity (pKa) Data not available. As a dicarboxylic acid, it will have two pKa values.
Toxicity Data Data not available. Assume it may cause skin and eye irritation.
Hazard Class Not officially classified. Based on similar compounds, it should be handled as a non-hazardous solid, but acidic properties require neutralization before disposal.
Disposal Recommendation Neutralization of acidic properties followed by disposal in accordance with local regulations. May be suitable for incineration by a licensed waste disposal facility if contaminated with other hazardous materials.

Experimental Protocol: Neutralization of this compound Waste

This protocol outlines the laboratory procedure for neutralizing waste containing this compound before final disposal. This method is suitable for aqueous solutions or small quantities of the solid dissolved in a suitable solvent.

Materials:

  • Waste containing this compound

  • Sodium carbonate (soda ash) or calcium hydroxide (slaked lime)

  • Deionized water

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure:

  • Preparation and Dilution:

    • If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before proceeding.

    • Work in a well-ventilated fume hood.

    • For aqueous solutions, dilute the waste with water to a concentration of less than 5% w/v. This minimizes the heat generated during neutralization.[1] ALWAYS add acid to water, never the other way around. [2]

  • Neutralization:

    • Place the diluted waste solution in a large, appropriate container (e.g., a borosilicate glass beaker) on a stir plate with a stir bar.

    • Slowly add a 10% aqueous solution of sodium carbonate or a slurry of calcium hydroxide to the stirring acidic solution.[1] The slow addition is crucial to control the reaction rate and any potential foaming or heat generation.

    • Monitor the pH of the solution continuously using a calibrated pH meter or pH indicator strips.

  • Endpoint Determination:

    • Continue adding the basic solution until the pH of the waste is within the neutral range of 5.5 to 9.5.[3] A pH closer to 7 is ideal.[1]

  • Final Disposal:

    • Once the pH is stable within the target range, the neutralized solution can typically be disposed of down the drain with a copious amount of water, provided it does not contain any other hazardous materials (e.g., heavy metals, halogenated solvents).[1][3]

    • Always consult and adhere to your institution's and local municipality's regulations for aqueous waste disposal.

    • If the original waste was contaminated with other hazardous chemicals, it must be collected in a properly labeled waste container for disposal by a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated neutralize Neutralize with a weak base (e.g., sodium carbonate) to a pH of 5.5 - 9.5 is_contaminated->neutralize No hazardous_waste Collect in a labeled hazardous waste container for professional disposal is_contaminated->hazardous_waste Yes check_local_regs Check local regulations for aqueous waste disposal neutralize->check_local_regs drain_disposal Dispose down the drain with copious amounts of water check_local_regs->drain_disposal Permitted check_local_regs->hazardous_waste Not Permitted end End drain_disposal->end hazardous_waste->end

Caption: Disposal decision workflow for this compound.

References

Navigating the Safe Handling of Novel Compounds: A Case Study with Hexadec-3-enedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The responsible handling of novel chemical entities is a cornerstone of laboratory safety. For researchers, scientists, and drug development professionals, the absence of a formal Safety Data Sheet (SDS) for a compound like Hexadec-3-enedioic acid necessitates a rigorous, process-oriented approach to hazard assessment and control. This document outlines the essential safety and logistical considerations for such a scenario, providing a procedural guide to ensure personnel safety and operational integrity.

Immediate Safety & Operational Plan

When faced with an uncharacterized substance, a multi-step risk assessment is the first and most critical action. This process will inform the selection of appropriate Personal Protective Equipment (PPE), engineering controls, and handling procedures.

Risk Assessment Workflow for Novel Chemicals

The following workflow outlines a systematic approach to evaluating the risks associated with a new chemical for which a Safety Data Sheet is not available. This process is designed to identify potential hazards and determine the necessary precautions.

start Start: Novel Chemical Received (this compound) sds_check Attempt to Locate Safety Data Sheet (SDS) start->sds_check sds_found SDS Available? sds_check->sds_found follow_sds Follow SDS Guidelines for Handling, Storage, and Disposal sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No lit_review Conduct Literature Review for Structural Analogs and Reactivity no_sds->lit_review hazard_assess Perform Hazard Assessment: - Toxicity (Inhalation, Dermal, Ingestion) - Reactivity - Flammability - Corrosivity lit_review->hazard_assess control_plan Develop Control Plan: - Engineering Controls (Fume Hood) - Administrative Controls - Personal Protective Equipment (PPE) hazard_assess->control_plan protocol_dev Develop Detailed Handling & Disposal Protocol control_plan->protocol_dev training Train All Personnel on Protocol protocol_dev->training proceed Proceed with Experimentation training->proceed

Caption: Risk Assessment Workflow for a Novel Chemical.

Personal Protective Equipment (PPE) Recommendations

The following table outlines the recommended PPE for handling this compound, categorized by its physical state. These recommendations are based on the general properties of dicarboxylic acids and should be considered a minimum requirement, subject to revision based on a comprehensive risk assessment.

Physical State Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Solid/Powder Chemical Fume HoodSafety glasses with side shields or chemical gogglesNitrile or neoprene glovesLab coatN95 or higher rated respirator (if weighing or generating dust)
In Solution Chemical Fume HoodChemical goggles or face shieldNitrile or neoprene glovesLab coatNot generally required if handled in a fume hood

Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental protection and regulatory compliance.

Waste Type Container Labeling Storage Disposal Method
Solid Waste Labeled, sealed waste container"this compound, Solid Waste"In a designated satellite accumulation areaVia institutional hazardous waste program
Liquid Waste (Solutions) Labeled, sealed waste container"this compound, Liquid Waste" with solvent compositionIn a designated satellite accumulation areaVia institutional hazardous waste program
Contaminated PPE Labeled, sealed waste bag"Contaminated PPE"In a designated satellite accumulation areaVia institutional hazardous waste program

Experimental Protocol: Generic Weighing and Solubilization

This protocol provides a step-by-step guide for the safe weighing and dissolving of a novel powdered chemical like this compound.

Workflow for Weighing and Solubilizing a Novel Compound

start Start: Prepare for Weighing ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Ensure Chemical Fume Hood is Operational ppe->fume_hood weigh_paper Place Weigh Paper on Analytical Balance fume_hood->weigh_paper tare Tare the Balance weigh_paper->tare transfer Carefully Transfer Powder to Weigh Paper tare->transfer weigh Record Mass transfer->weigh dissolve Transfer Powder to Beaker and Add Solvent weigh->dissolve mix Mix Until Dissolved dissolve->mix end Proceed with Reaction mix->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.